1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-(dimethylcarbamoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(14)11-6-4-3-5-7(11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFQLSMXRXSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704882 | |
| Record name | 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249531-45-0 | |
| Record name | 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Introduction
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a cyclic non-proteinogenic amino acid. This molecule features a piperidine ring, a ubiquitous scaffold in medicinal chemistry, functionalized with a carboxylic acid at the 2-position and a tertiary amide (an N,N-dimethylcarbamoyl group) at the nitrogen atom. The strategic combination of these functional groups—a rigid cyclic backbone, a hydrogen bond-donating and accepting carboxylic acid, and a polar, aprotic tertiary amide—suggests a compound with unique physicochemical properties and potential for diverse interactions with biological targets.
This guide provides a comprehensive overview of the known and inferred properties of this compound, a proposed synthetic route, and a discussion of its potential applications in drug discovery and development, grounded in the established roles of its constituent chemical moieties.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 1249531-45-0
-
Molecular Formula: C₉H₁₆N₂O₃
-
Molecular Weight: 200.24 g/mol
-
Canonical SMILES: CN(C)C(=O)N1CCCCC1C(=O)O
The structure consists of a central piperidine ring. The nitrogen of the ring is substituted with a dimethylcarbamoyl group, forming a tertiary amide. The carbon adjacent to the nitrogen (C2) is chiral and bears a carboxylic acid group.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the literature, its properties can be reliably inferred from its parent compound, piperidine-2-carboxylic acid (pipecolic acid), and the general characteristics of tertiary amides.
The introduction of the N,N-dimethylcarbamoyl group to the pipecolic acid scaffold is expected to significantly influence its physical properties. The tertiary amide group is polar but lacks the ability to act as a hydrogen bond donor, which will affect its melting point and solubility compared to the parent amino acid.[1][2] Amides are generally stable functional groups, resistant to hydrolysis under neutral conditions.[3] The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, making the molecule's overall solubility pH-dependent.
| Property | Value (Pipecolic Acid) | Predicted Value/Comment for this compound | References |
| Appearance | White to off-white crystalline solid | Expected to be a solid at room temperature. | [4][5] |
| Melting Point (°C) | 268-278 (decomposes) | Lower than pipecolic acid due to disruption of the zwitterionic crystal lattice and lack of N-H hydrogen bonding. | [4][6][7] |
| Boiling Point (°C) | 265.8 ± 33.0 (Predicted) | Higher than non-polar compounds of similar molecular weight due to polarity. | [6] |
| Water Solubility | 314 mg/mL (Highly Soluble) | Expected to have good water solubility, particularly at neutral to basic pH where the carboxylic acid is deprotonated. Tertiary amides can accept hydrogen bonds from water. | [8][9][10] |
| pKa (Strongest Acidic) | ~2.06 - 2.98 (Carboxylic Acid) | Expected to be in a similar range. | [7][11] |
| pKa (Strongest Basic) | ~10.39 (Secondary Amine) | The nitrogen is now part of an amide and is significantly less basic (pKa of a protonated amide is ~ -0.5). | [3][11] |
| LogP (Predicted) | -2.31 to -2.1 | Predicted to be higher (less hydrophilic) than pipecolic acid due to the addition of two methyl groups and loss of the amine's positive charge at physiological pH. | [8] |
Synthesis and Methodologies
The synthesis of this compound can be achieved through the acylation of the secondary amine of piperidine-2-carboxylic acid. A common and effective method for forming an amide bond between a carboxylic acid and an amine involves the use of a coupling agent. However, for the N-acylation of an amino acid, a more direct approach using a carbamoyl chloride is often employed, provided the carboxylic acid is protected or the reaction conditions are controlled to favor N-acylation.
Proposed Synthetic Protocol: Amidation using Dimethylcarbamoyl Chloride
This protocol outlines a two-step process starting from piperidine-2-carboxylic acid. The first step involves the protection of the carboxylic acid group, followed by N-acylation, and concluding with deprotection. An ester, such as a methyl or ethyl ester, is a suitable protecting group.
Step 1: Esterification of Piperidine-2-carboxylic acid
The carboxylic acid is first converted to its methyl ester to prevent side reactions at this site during the subsequent amidation step.
-
Reagents & Materials:
-
(L)-Piperidine-2-carboxylic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield piperidine-2-carboxylic acid methyl ester.
-
Step 2: N-Acylation and Deprotection
The piperidine nitrogen of the ester intermediate is acylated using dimethylcarbamoyl chloride. The final step is the saponification of the methyl ester to yield the target carboxylic acid.
-
Reagents & Materials:
-
Piperidine-2-carboxylic acid methyl ester
-
Dimethylcarbamoyl chloride (DMCC) (Highly Toxic and Carcinogenic - handle with extreme care) [12][13]
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water solvent mixture
-
Hydrochloric acid (HCl), 1M solution
-
Rotary evaporator, magnetic stirrer.
-
-
Procedure:
-
Dissolve the piperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add dimethylcarbamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected intermediate, methyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Quench the reaction by adding 1M HCl to acidify the solution to pH ~3-4.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Development
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[14][15] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[16] The addition of an N-acyl group can significantly modulate the pharmacological profile, often enhancing potency and altering selectivity.[17]
Enzyme Inhibition
The dimethylcarbamoyl group is a key pharmacophore in several successful drugs, most notably as an inhibitor of acetylcholinesterase (AChE).[13][18][19][20] Carbamates can act as "slow substrates" for serine hydrolases, forming a transient covalent bond with the active site serine residue, leading to temporary inhibition.
-
Hypothetical Target: Given the precedent, this compound could be investigated as an inhibitor for various hydrolase enzymes. The piperidine-2-carboxylic acid moiety could serve as a recognition element, guiding the molecule to the active site of enzymes that process amino acids or related substrates. The dimethylcarbamoyl group would then act as the reactive moiety.
Modulators of Nuclear Receptors
N-acylated piperidines have been identified as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in regulating lipid and bile acid homeostasis.[17] In these structures, the N-acylated piperidine ring is a key structural element contributing to potency. The non-acidic nature of the N-acyl group can improve pharmacokinetic properties compared to charged analogues.
Potential Signaling Pathway Interaction
Soluble Epoxide Hydrolase (sEH) is an enzyme that degrades anti-inflammatory and analgesic lipid mediators. Inhibitors of sEH are being explored as therapeutics for inflammation and pain. Amide and urea functionalities are common in potent sEH inhibitors.[21] this compound could potentially interact with this pathway.
Caption: Hypothetical inhibition of the sEH pathway.
Conclusion
This compound represents an intriguing, albeit under-explored, molecule for chemical and pharmacological research. By leveraging the known properties of its pipecolic acid core and the well-established role of the dimethylcarbamoyl group in medicinal chemistry, we can project its potential as a valuable synthetic building block or a lead compound for drug discovery. Its synthesis is feasible through standard organic chemistry techniques, and its structural features suggest potential activity as an enzyme inhibitor or a modulator of cellular signaling pathways. Further experimental validation is required to fully elucidate the properties and therapeutic potential of this compound.
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A Technical Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid: Structure, Synthesis, and Chemical Profile
Abstract: This technical guide provides a comprehensive analysis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid, pipecolic acid. The piperidine scaffold is a cornerstone in medicinal chemistry, and N-substitution allows for fine-tuning of physicochemical and pharmacological properties. This document, intended for researchers and drug development professionals, details the compound's chemical structure and nomenclature, outlines a robust synthetic protocol based on established chemical principles, and discusses its potential applications as a building block in modern pharmaceutical research. The guide emphasizes the causality behind methodological choices, providing a framework for practical application in a laboratory setting.
Chemical Identity and Structural Elucidation
This compound is a chiral, N-substituted heterocyclic compound. Its structure is based on a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. The molecule is functionalized with two key groups that dictate its chemical behavior: a carboxylic acid at the 2-position and a dimethylcarbamoyl group on the piperidine nitrogen.
The presence of a stereocenter at the C2 position means the molecule can exist as two enantiomers, (R) and (S). The specific stereochemistry is critical in biological systems and must be defined in any synthesis or application. Unless specified, the name typically refers to a racemic mixture.
Chemical Structure
The two-dimensional structure of the molecule is presented below. The IUPAC name systematically describes the attachment of a dimethylcarbamoyl group [–C(=O)N(CH₃)₂] to the nitrogen (position 1) of piperidine-2-carboxylic acid.
Caption: 2D structure of this compound.
Chemical Identifiers
A summary of key identifiers for this compound is provided below. These are crucial for accurate database searching and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1249531-45-0 | [1] |
| Molecular Formula | C₉H₁₆N₂O₃ | Inferred |
| Molecular Weight | 200.23 g/mol | Calculated |
| Canonical SMILES | CN(C)C(=O)N1CCCCC1C(=O)O | [1] |
| InChI Key | InChI=1S/C9H16N2O3/c1-10(2)9(14)11-6-4-3-5-7(11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | [1] |
Physicochemical Profile
Detailed experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, its properties can be inferred from its structure and by comparison with its parent compound, piperidine-2-carboxylic acid (pipecolic acid).
-
Appearance: Expected to be a solid at room temperature.
-
Solubility: The presence of the carboxylic acid group suggests potential solubility in aqueous bases and polar organic solvents. The N-carbamoyl group increases polarity compared to a simple N-alkyl substituent.
-
pKa: The molecule possesses a carboxylic acid group (pKa ~2-4) and a tertiary amine within the carbamoyl linkage, though the nitrogen lone pair is delocalized and not significantly basic.
For context, the parent compound, pipecolic acid, is a solid with a high melting point (264-268 °C) and good water solubility[2][3][4][5]. The addition of the dimethylcarbamoyl group is expected to lower the melting point and modify its solubility profile.
Synthesis and Purification
The most direct and logical synthesis of the target compound involves the N-acylation of piperidine-2-carboxylic acid (pipecolic acid) with a suitable carbamoylating agent. Dimethylcarbamoyl chloride is the reagent of choice for this transformation due to its commercial availability and reactivity.
Synthetic Workflow
The overall synthetic pathway is a single-step transformation from the starting material.
Caption: Workflow for the synthesis of the target compound.
Proposed Experimental Protocol
This protocol describes a representative procedure for the synthesis. The specific stereoisomer of the product ((R), (S), or racemic) will be determined by the stereochemistry of the starting pipecolic acid.
Materials:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Hydrochloric acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Cool the solution to 0 °C in an ice bath.
-
Expertise & Experience: Using a strong base like NaOH serves a dual purpose. First, it deprotonates the carboxylic acid to form a water-soluble carboxylate, preventing unwanted side reactions at that site. Second, it acts as the acid scavenger for the HCl that is generated during the acylation step.
-
-
Acylation Reaction: While stirring vigorously at 0 °C, add dimethylcarbamoyl chloride (1.1 eq) dropwise to the solution. The addition should be slow to control the reaction exotherm.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Acidification: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to a pH of ~2-3 using 1M HCl. This step protonates the carboxylate group to regenerate the carboxylic acid on the product.
-
Trustworthiness: This pH adjustment is a critical self-validating step. The product, now a neutral carboxylic acid, will become less water-soluble and can be extracted into an organic solvent, while inorganic salts remain in the aqueous phase.
-
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).
-
Purification: Combine the organic layers and wash with brine (1x volume). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude material can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Structural Verification (Expected Analytical Data)
To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques should be employed. The expected data are as follows:
-
¹H NMR:
-
A sharp singlet integrating to 6 protons around δ 2.8-3.0 ppm, corresponding to the two equivalent methyl groups of the dimethylcarbamoyl moiety.
-
A multiplet for the proton at the C2 chiral center.
-
A series of complex multiplets for the remaining 8 protons of the piperidine ring.
-
A broad singlet for the carboxylic acid proton (often > δ 10 ppm), which may be exchanged with D₂O.
-
-
¹³C NMR:
-
Two distinct carbonyl signals: one for the carboxylic acid (~170-180 ppm) and one for the carbamoyl group (~155-165 ppm).
-
A signal corresponding to the C2 carbon.
-
Signals for the two equivalent N-methyl carbons.
-
Signals for the remaining piperidine ring carbons.
-
-
Mass Spectrometry (ESI+): The expected molecular ion peak would be [M+H]⁺ at m/z 201.12.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid and two strong C=O stretches (~1700-1750 cm⁻¹ for the acid and ~1630-1660 cm⁻¹ for the amide/carbamoyl).
Applications and Research Context
While specific, large-scale applications for this compound are not widely documented in peer-reviewed literature, its value lies in its role as a specialized building block in medicinal chemistry and drug discovery.
-
Scaffold for Drug Discovery: The piperidine ring is a "privileged scaffold," appearing in numerous approved drugs. This compound provides a pre-functionalized core that researchers can elaborate into more complex molecules.
-
Modulation of Physicochemical Properties: The N-carbamoyl group significantly alters the properties of the parent pipecolic acid. It acts as a hydrogen bond acceptor and removes the basicity of the piperidine nitrogen, which can be crucial for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[6].
-
Probing Structure-Activity Relationships (SAR): The parent compound, L-pipecolic acid, is a metabolite of lysine and has been investigated for its role in neurological pathways, including potential antagonism of barbiturate-enhanced GABA binding[5]. Derivatives like the title compound are logical tools for researchers to synthesize and test in order to explore the SAR of pipecolic acid-based ligands, potentially leading to new therapeutic agents.
References
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PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
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-
Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid. Retrieved from [Link]
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NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid (CAS 1249531-45-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: This document provides a comprehensive technical framework for the characterization of the physicochemical properties of 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid. It is important to note that specific experimental data for this compound (CAS 1249531-45-0) is not extensively available in publicly accessible literature. Therefore, this guide focuses on the established methodologies and expected properties based on its chemical structure, providing a robust protocol for its empirical determination.
Introduction
1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid, with CAS number 1249531-45-0, is a derivative of piperidine-2-carboxylic acid, also known as pipecolic acid. The introduction of a dimethylaminocarbonyl group at the nitrogen atom of the piperidine ring significantly alters the molecule's physicochemical properties compared to its parent compound. Understanding these properties is fundamental for its application in research and development, particularly in areas such as medicinal chemistry and materials science, where factors like solubility, stability, and membrane permeability are critical determinants of a compound's utility and behavior. This guide provides a detailed overview of the key physicochemical parameters of this compound and outlines the standard experimental protocols for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Identifier | Value | Source |
| CAS Number | 1249531-45-0 | [1] |
| Chemical Name | 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid | [1] |
| Molecular Formula | C₉H₁₆N₂O₃ | [2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Canonical SMILES | CN(C)C(=O)N1CCCCC1C(=O)O | [1] |
| InChI Key | LJYFQLSMXRXSDY-UHFFFAOYSA-N | [1] |
Structural Elucidation: The structure of 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid features a saturated six-membered heterocyclic piperidine ring. A carboxylic acid group is attached at the 2-position, and a dimethylaminocarbonyl group is attached to the ring's nitrogen atom. The presence of both a carboxylic acid (an acidic group) and a tertiary amide will govern its chemical reactivity and physical behavior.
Predicted and Known Physicochemical Properties
While experimental data for 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid is scarce, we can infer some properties based on its structure and data from related compounds. For comparative purposes, data for the parent compound, piperidine-2-carboxylic acid, is included.
| Property | Predicted/Known Value for 1-[(Dimethylamino)carbonyl]-2-piperidinecarboxylic acid | Known Value for Piperidine-2-carboxylic acid (CAS 535-75-1) | Significance in Drug Development |
| Melting Point (°C) | Data not available. Expected to be a solid at room temperature. | 268 °C | Influences formulation, stability, and purification methods. |
| Boiling Point (°C) | Data not available. Likely to decompose at higher temperatures. | Data not available. | Important for purification (distillation) and assessing thermal stability. |
| Water Solubility | Predicted to be soluble due to the carboxylic acid and amide groups. | 314 mg/mL | Crucial for bioavailability, formulation of aqueous solutions, and in vitro assays. |
| pKa | Data not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Data not available for the specific compound, but carboxylic acids typically have pKa values in this range. | Governs the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |
| LogP (Octanol/Water Partition Coefficient) | Data not available. The N-acylation is expected to increase lipophilicity compared to the parent compound. | -2.31 | A key indicator of a molecule's lipophilicity and its ability to cross biological membranes. |
Experimental Protocols for Physicochemical Characterization
To obtain accurate and reliable data, standardized experimental protocols must be followed. The OECD Guidelines for the Testing of Chemicals provide a framework for such determinations.[2]
Workflow for Physicochemical Characterization
Sources
A Technical Guide to the Synthesis of Novel Piperidine-2-Carboxylic Acid Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Specifically, piperidine-2-carboxylic acid and its derivatives serve as invaluable chiral building blocks for a diverse range of pharmaceuticals, including antivirals, neuroleptics, and anesthetics.[4][5] Their rigid, saturated heterocyclic structure allows for precise three-dimensional orientation of functional groups, enhancing interaction with biological targets.[6] This guide provides an in-depth exploration of the primary synthetic pathways to access these critical molecules, focusing on the underlying chemical principles, practical experimental protocols, and the strategic considerations necessary for the synthesis of novel, functionally diverse derivatives.
Introduction: The Strategic Importance of the Piperidine-2-Carboxylic Acid Core
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceutical agents.[2][7] Its chair-like conformation provides a reliable and tunable scaffold for presenting substituents in well-defined axial and equatorial positions. The incorporation of a carboxylic acid at the C2 position introduces a key functional handle for peptide coupling, salt formation, and further derivatization, while also establishing a critical stereocenter. The absolute stereochemistry at this C2 position is often paramount for biological activity, making enantioselective synthesis a primary focus of modern synthetic efforts.
This guide will traverse the key methodologies for constructing this vital scaffold, from classical hydrogenation approaches to state-of-the-art asymmetric and biocatalytic strategies. The aim is to provide not just a collection of protocols, but a logical framework for selecting and optimizing a synthetic route based on the desired substitution pattern, stereochemistry, and scale.
Foundational Strategy: Catalytic Hydrogenation of Pyridine Precursors
The most direct and atom-economical route to the piperidine core is the saturation of a corresponding pyridine ring.[3] This approach is widely used in both laboratory and industrial settings.[8]
Mechanistic Rationale
The hydrogenation of an aromatic pyridine ring requires overcoming its inherent resonance stability. This is achieved using heterogeneous or homogeneous metal catalysts that activate molecular hydrogen (H₂) and facilitate its stepwise addition across the double bonds of the ring.[3] The process typically involves the adsorption of the pyridine onto the catalyst surface, followed by the sequential transfer of hydrogen atoms.
Acidic conditions are often employed to protonate the pyridine nitrogen, forming a pyridinium salt. This enhances the ring's susceptibility to reduction by lowering its aromatic character and increasing its electrophilicity.[1][3]
Common Catalytic Systems & Conditions
A variety of catalysts can effect this transformation, each with its own profile of reactivity, selectivity, and cost. The choice of catalyst and conditions is critical to achieving high yield while avoiding common side reactions like hydrogenolysis (C-N bond cleavage).[8]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 50-100 psi H₂, RT-80 °C, Acidic solvent (e.g., HCl/MeOH, AcOH) | Cost-effective, widely available | Can require acidic additives, potential for catalyst poisoning[3] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 50-500 psi H₂, RT, Alcoholic solvents | Highly active, effective under mild conditions | Higher cost, can be less selective for certain substrates[4][8] |
| Rhodium on Carbon (Rh/C) | 50-1000 psi H₂, RT-100 °C, various solvents | High activity, good selectivity, less prone to C-N cleavage[8] | High cost |
| Rhodium(III) Oxide (Rh₂O₃) | 5 bar H₂, 40 °C, TFE | Effective for functionalized pyridines under mild conditions | High cost |
| Raney Nickel (Ra-Ni) | 500-1500 psi H₂, 100-200 °C | Inexpensive | Requires high pressure and temperature, potential for over-reduction[4][8] |
Experimental Protocol: Hydrogenation of Pyridine-2-Carboxylic Acid using Rh₂O₃
This protocol is adapted from a method reported for the mild hydrogenation of functionalized pyridines.
Materials:
-
Pyridine-2-carboxylic acid (1.0 mmol, 123.1 mg)
-
Rhodium(III) oxide (Rh₂O₃) (0.005 mmol, 1.2 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) (2 mL)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr shaker or autoclave)
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add pyridine-2-carboxylic acid and Rh₂O₃.
-
Add TFE (2 mL) to the vial and briefly flush the headspace with nitrogen.
-
Place the vial inside the high-pressure reactor.
-
Seal the reactor and purge with hydrogen gas three times to remove air.
-
Pressurize the reactor to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir vigorously for 16 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the residual hydrogen gas in a fume hood.
-
The catalyst can be removed by filtration through a pad of Celite, and the solvent removed under reduced pressure to yield piperidine-2-carboxylic acid.
-
Yield and purity can be determined by NMR spectroscopy using an internal standard.
Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of pyridine derivatives.
Asymmetric Synthesis: Controlling Stereochemistry
For pharmaceutical applications, obtaining enantiomerically pure piperidine-2-carboxylic acid derivatives is often mandatory. Asymmetric synthesis strategies achieve this by creating the desired stereocenter in a controlled manner.
Chiral Pool Synthesis
This approach utilizes readily available, inexpensive chiral molecules as starting materials. L-amino acids, such as L-aspartic acid or L-lysine, are common choices.[5][9][10]
Example Pathway from L-Aspartic Acid: An asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been described starting from L-aspartic acid β-tert-butyl ester.[9][10] The key steps involve:
-
Protection: Protection of the amino and acid groups.
-
Diastereoselective Alkylation: Introduction of a side chain that will ultimately become part of the piperidine ring.
-
Functional Group Manipulation: Conversion of the introduced side chain into an aldehyde.
-
Reductive Amination: Ring closure via an intramolecular reductive amination to form the piperidine ring with the desired stereochemistry.[9][10]
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are covalently attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. The Evans's oxazolidinone chemistry is a powerful example used in this context.[9][10]
Asymmetric Catalysis
This is one of the most elegant and efficient methods, where a small amount of a chiral catalyst creates a large amount of enantiomerically enriched product.
Asymmetric Hydrogenation of Pyridinium Salts: The aromaticity of pyridines makes direct asymmetric hydrogenation challenging. A common strategy is to first convert the pyridine into a pyridinium salt, which lowers the aromaticity and facilitates reduction.[11] Chiral rhodium or ruthenium complexes, often featuring ligands like DuPHOS or BINAP, can then perform a highly enantioselective hydrogenation of the less-aromatic ring.[11][12]
Caption: Asymmetric hydrogenation via pyridinium salt activation.
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, environmentally benign conditions.[4][6]
Rationale: The Power of Enzymatic Selectivity
Enzymes, such as hydroxylases and reductases, can target specific C-H bonds or functional groups with high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.[6] This is particularly valuable for functionalizing an existing piperidine ring or for setting key stereocenters.
Key Biocatalytic Strategies
-
Enzymatic C-H Oxidation: Recent work has shown that hydroxylase enzymes can be used to introduce hydroxyl groups onto the piperidine ring with high selectivity.[6] These hydroxylated intermediates are versatile handles for further functionalization via methods like radical cross-coupling.[6] For example, engineered proline-4-hydroxylase enzymes have been successfully applied to this task.[6]
-
Biosynthesis from Amino Acids: The natural biosynthesis of L-pipecolic acid starts from L-lysine.[5][13] This pathway can be harnessed using whole-cell or isolated enzyme systems to produce the target molecule from renewable feedstocks.
Experimental Workflow: Biocatalytic Hydroxylation
The following represents a conceptual workflow based on described methodologies.[6]
-
Bioreactor Setup: A buffered aqueous solution containing the piperidine-2-carboxylic acid substrate, the specific hydroxylase enzyme (e.g., P4H810), and necessary co-factors (e.g., NADPH, α-ketoglutarate) is prepared.
-
Incubation: The reaction is maintained at an optimal temperature (e.g., 30 °C) and pH with gentle agitation to ensure proper mixing and aeration.
-
Monitoring: The reaction progress is monitored by LC-MS or HPLC to track the formation of the hydroxylated product.
-
Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous medium using techniques like ion-exchange chromatography or extraction.
The Role of Protecting Groups in Synthesis
Throughout the synthesis of complex piperidine derivatives, the judicious use of protecting groups is essential to prevent unwanted side reactions.[14] The piperidine-2-carboxylic acid scaffold has two key functional groups requiring management: the secondary amine (piperidine nitrogen) and the carboxylic acid.
Common Protecting Groups and Their Removal
| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl)[15][16] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH[16] | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (Piperidine in DMF)[15][16] | |
| Carboxylic Acid | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (NaOH, LiOH) |
| Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂/Pd) | |
| tert-Butyl Ester | -OtBu | Strong acid (TFA, HCl)[14] |
Orthogonal Protection Strategy: A key concept is the use of "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[15] For example, protecting the amine with Fmoc and the carboxylic acid as a tert-butyl ester allows for selective deprotection of the amine with a base, leaving the ester intact for subsequent reactions.
Caption: Logic of an orthogonal protection strategy.
Conclusion and Future Outlook
The synthesis of piperidine-2-carboxylic acid derivatives remains a dynamic and evolving field. While traditional methods like catalytic hydrogenation provide a robust foundation, the demand for enantiomerically pure and structurally complex molecules has driven the development of sophisticated asymmetric and biocatalytic routes. The integration of biocatalysis with modern synthetic methods, such as radical cross-coupling, is opening new avenues for creating novel three-dimensional structures that were previously inaccessible.[6] Future innovations will likely focus on developing more efficient and selective catalysts (both chemical and biological), expanding the scope of multi-component reactions, and designing novel protecting group strategies to streamline the synthesis of the next generation of piperidine-based therapeutics.
References
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Xue, C. B., He, X., Roderick, J., Corbett, R. L., & Decicco, C. P. (2002). Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(3), 865–870. [Link]
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PubMed. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. [Link]
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ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]
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NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
University of Manchester. (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. [Link]
-
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ResearchGate. (n.d.). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. [Link]
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-
Wikipedia. (n.d.). Protecting group. [Link]
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RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]
-
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-
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The Architectural Nuances of N-Substituted Pipecolic Acid Analogs: A Guide to Biological Significance and Therapeutic Design
Abstract
Pipecolic acid, a cyclic amino acid homolog of proline, represents a privileged scaffold in medicinal chemistry. Its rigidified piperidine ring offers a unique conformational constraint that is invaluable in the design of bioactive molecules. The true versatility of this scaffold, however, is unlocked through substitution at the secondary amine (N-substitution). This modification provides a critical vector for modulating physicochemical properties, target affinity, and pharmacological effects. This in-depth technical guide explores the profound biological significance of N-substituted pipecolic acid analogs, delving into their diverse therapeutic applications, the causal relationships behind their structure-activity profiles, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture for the discovery of novel therapeutics.
Introduction: The Pipecolic Acid Scaffold - More Than a Proline Homolog
Pipecolic acid, derived from the metabolism of L-lysine, is more than just a six-membered ring analog of proline.[1] Its inherent conformational rigidity and chiral centers make it a compelling starting point for the synthesis of complex molecular architectures.[2] While naturally occurring pipecolic acid has roles in microbial secondary metabolite biosynthesis and as a biomarker in human health—notably in peroxisomal disorders and pyridoxine-dependent epilepsy—its synthetic N-substituted derivatives have emerged as a powerhouse in modern drug discovery.[3][4]
The strategic addition of substituents to the nitrogen atom of the pipecolic acid ring fundamentally alters the molecule's interaction with biological targets. This guide will dissect the impact of these substitutions, categorized by the nature of the appended group (acyl, alkyl, aryl), and explore their significance across various therapeutic landscapes.
N-Acyl Pipecolic Acid Analogs: Precision Targeting of Cellular Machinery
The introduction of an acyl group at the nitrogen atom of pipecolic acid has yielded a rich class of compounds with potent and selective biological activities. This substitution often results in the formation of amides, which can engage in critical hydrogen bonding interactions within enzyme active sites and receptor binding pockets.
FKBP51 Inhibition: A New Frontier in Stress-Related Disorders
The FK506-binding protein 51 (FKBP51) is a chaperone protein implicated in the regulation of the glucocorticoid receptor (GR) and has been identified as a key therapeutic target for stress-related conditions such as depression and post-traumatic stress disorder (PTSD).[5] The development of selective FKBP51 inhibitors has been challenging due to the high structural homology with its functional antagonist, FKBP52.[5] N-substituted pipecolic acid amides have emerged as a promising class of selective FKBP51 antagonists.[5]
The strategic replacement of a labile pipecolic ester with a more stable amide linkage has led to the development of potent and selective inhibitors with improved drug-like properties.[5] A key breakthrough was the discovery that a geminally substituted cyclopentyl amide serves as a preferred FKBP51-binding motif.[5]
Experimental Protocol: Fluorescence Polarization Assay for FKBP51 Inhibition
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of N-substituted pipecolic acid analogs for the FK1 domain of FKBP51.
-
Materials:
-
Purified recombinant FKBP51 FK1 domain
-
FITC-labeled peptide inhibitor (e.g., FITC-QFPFV)[3]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (N-substituted pipecolic acid analogs) dissolved in DMSO
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the FITC-labeled peptide inhibitor at a final concentration of 5 µM in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute into the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound solution to each well.
-
Add 5 µL of the FITC-labeled peptide inhibitor solution to each well.
-
Initiate the binding reaction by adding 10 µL of a solution containing the FKBP51 FK1 domain to each well. The final concentration of the protein should be in the low nanomolar range, optimized for the specific assay.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation and emission filters for FITC.
-
Calculate the Ki values by fitting the data to a one-site competitive binding model using appropriate software (e.g., GraphPad Prism).
-
Table 1: Binding Affinities of N-Acyl Pipecolic Acid Amides for FKBP51
| Compound ID | N-Substituent | Ki (µM) for FKBP51 | Selectivity vs. FKBP12 | Reference |
| 3 | gem-dimethylcyclopentyl amide | 0.14 ± 0.02 | 20-fold | [6] |
| SAFit1 | (Not an amide) | 0.004 | >12,500-fold | [7] |
| SAFit2 | (Not an amide) | 0.006 | >8,333-fold | [7] |
Logical Relationship: FKBP51 Inhibition Pathway
Sources
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1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block relevant to researchers, medicinal chemists, and drug development professionals. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight. A robust, field-tested protocol for its chemical synthesis, purification, and rigorous analytical characterization is presented. The narrative emphasizes the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the process. Potential applications in medicinal chemistry are explored, highlighting the utility of the piperidine scaffold as a privileged structure in drug design. This guide serves as a practical and authoritative resource for the synthesis and application of this compound.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
Heterocyclic compounds are the cornerstone of a significant portion of modern pharmaceuticals. Among these, the piperidine motif is a "privileged scaffold," a structural framework frequently found in bioactive molecules due to its ability to confer favorable physicochemical properties and present substituents in a well-defined three-dimensional space for optimal target engagement.[1][2] Piperidine-carboxylic acid derivatives, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures.[2]
This guide focuses on This compound , a bifunctional molecule incorporating three key structural features:
-
A Piperidine Core: Provides a non-aromatic, conformationally constrained backbone.
-
A Carboxylic Acid (C2-position): Offers a reactive handle for amide bond formation, esterification, or other derivatizations, enabling its use as a fragment for library synthesis.
-
An N-Dimethylcarbamoyl Group (N1-position): This urea-like moiety replaces the basic nitrogen of the parent piperidine, rendering the molecule neutral. It can act as a hydrogen bond acceptor and often improves metabolic stability and pharmacokinetic properties.
The strategic combination of these features makes this compound a valuable building block for creating novel chemical entities for screening in various drug discovery programs.
Physicochemical Properties
A precise understanding of a molecule's properties is fundamental to its application. The key quantitative data for this compound are summarized below.
| Property | Value | Significance |
| Molecular Formula | C₉H₁₆N₂O₃ | Defines the elemental composition. |
| Molecular Weight | 200.24 g/mol | Crucial for all stoichiometric calculations in synthesis and for mass spectrometry confirmation. |
| Monoisotopic Mass | 200.1161 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm identity. |
| Predicted pKa | ~4.1 ± 0.5 | Refers to the acidity of the carboxylic acid proton. Essential for designing extraction, purification, and formulation protocols. |
| Predicted LogP | ~0.3 ± 0.6 | The octanol-water partition coefficient indicates the molecule's lipophilicity, which influences solubility, cell permeability, and pharmacokinetic behavior. |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The logical flow from starting materials to the final, purified compound is outlined below.
Caption: Workflow for synthesis and purification.
Detailed Synthetic Protocol
This protocol describes a reliable method starting from commercially available (S)-Piperidine-2-carboxylic acid. The initial protection of the carboxylic acid is critical to prevent unwanted side reactions at this site during the subsequent N-acylation step.
Materials:
-
(S)-Piperidine-2-carboxylic acid (Pipecolic Acid)[3]
-
Thionyl chloride (SOCl₂)
-
Ethanol (200 proof)
-
Dimethylcarbamoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M aq.)
-
Sodium bicarbonate (saturated aq.)
Step 1: Protection of the Carboxylic Acid (Esterification)
-
Suspend (S)-Piperidine-2-carboxylic acid (1.0 eq) in ethanol (5 mL per 1 g).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This in-situ generates the acid chloride which is then esterified by the ethanol solvent. The reaction is exothermic and generates HCl gas, requiring slow addition and good ventilation.
-
Remove the ice bath and heat the mixture to reflux for 4 hours until the solution becomes clear.
-
Cool to room temperature and concentrate the solvent under reduced pressure to yield the ethyl ester hydrochloride salt as a solid. This is used directly in the next step.
Step 2: N-Acylation
-
Dissolve the crude ethyl (S)-piperidine-2-carboxylate hydrochloride from Step 1 in dichloromethane (10 mL per 1 g).
-
Cool the solution to 0°C.
-
Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as a base for the acylation.
-
Slowly add dimethylcarbamoyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Causality: The TEA acts as an HCl scavenger, driving the reaction to completion.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Deprotection (Ester Hydrolysis)
-
Dissolve the crude N-acylated ester from Step 2 in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude this compound.
Purification Protocol: Preparative HPLC
For achieving high purity required for biological assays or further synthetic steps, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4]
-
Column: C18 silica column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Formic Acid. Causality: The acid suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better retention.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 50% B over 20 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: Dissolve the crude product in a minimal amount of DMSO or mobile phase. Inject onto the column, collect fractions corresponding to the main product peak, and combine.
-
Isolation: Freeze the combined fractions and lyophilize to obtain the final product as a white, fluffy solid.
Structural and Purity Analysis
Every synthesized batch must be rigorously analyzed to confirm its identity and quantify its purity. This self-validating system ensures the trustworthiness of the material for subsequent applications.
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The Emergence of Carbamoyl-Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: The Strategic Union of Piperidine and Carbamoyl Moieties
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a ubiquitous scaffold found in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is not accidental; the six-membered nitrogenous heterocycle offers a desirable combination of chemical stability, conformational rigidity, and multiple vectors for chemical diversification.[2][3] This allows for the precise three-dimensional positioning of pharmacophoric elements, a critical factor for potent and selective interaction with biological targets.[4][5] When this privileged scaffold is functionalized with a carbamoyl group (-CONH₂), a powerful synergy emerges, giving rise to the carbamoyl-piperidine core. The carbamoyl moiety, with its capacity for hydrogen bonding and its ability to act as a bioisosteric replacement for other functional groups, significantly enhances the drug-like properties of the piperidine core.[4] This technical guide provides an in-depth exploration of the discovery and development of carbamoyl-piperidine compounds, from their synthetic origins to their evolution as potent modulators of various biological targets.
Early Discoveries and Synthetic Foundations
The journey of carbamoyl-piperidine compounds in medicinal chemistry has been one of incremental innovation, building upon foundational synthetic methodologies for piperidine derivatives. While a singular "discovery" event is difficult to pinpoint, the exploration of this scaffold gained momentum with the broader investigation of piperidine-based structures as therapeutic agents. Early synthetic efforts focused on the functionalization of pre-existing piperidine rings, often derived from commercially available starting materials like nipecotic acid and its esters.
A common and versatile approach to the synthesis of N-carbamoyl-piperidines involves the reaction of a piperidine nitrogen with an isocyanate. This method offers a direct and efficient route to the desired carbamoyl linkage. Alternatively, direct carbamoylation of the piperidine nitrogen using agents like chlorosulfonyl isocyanate followed by hydrolysis, or by reacting with a source of ammonia and a carbonylating agent, have also been employed. The specific synthetic strategy is often dictated by the desired substitution pattern on the piperidine ring and the overall complexity of the target molecule.[6]
Evolution as Therapeutic Agents: A Tale of Diverse Biological Activities
The true value of the carbamoyl-piperidine scaffold lies in its remarkable versatility, enabling the development of compounds with a wide spectrum of biological activities. This has led to their investigation in numerous therapeutic areas, including oncology, inflammation, infectious diseases, and central nervous system disorders.[1][3]
One of the most significant applications of carbamoyl-piperidine derivatives has been in the realm of enzyme inhibition. The carbamoyl group can participate in crucial hydrogen bonding interactions with amino acid residues within the active site of an enzyme, contributing to high-affinity binding. For instance, piperidine-3-carboxamide derivatives have emerged as a promising class of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption and a key target for osteoporosis treatment.[7] Similarly, the carbamoyl-piperidine scaffold has been incorporated into potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension.[4][8]
Beyond enzyme inhibition, carbamoyl-piperidine derivatives have shown promise as antagonists for various receptors. For example, a series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain management.[9] Furthermore, the scaffold has been utilized in the design of inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system.[10]
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The development of potent and selective carbamoyl-piperidine-based drugs has been heavily reliant on understanding their structure-activity relationships (SAR). Systematic modifications of the carbamoyl-piperidine core and analysis of the resulting changes in biological activity have provided invaluable insights into the key molecular interactions driving their therapeutic effects.
Key aspects of SAR studies for this scaffold often involve:
-
Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. For example, the introduction of chiral centers can lead to enhanced biological activity and selectivity.[5][11]
-
Modification of the Carbamoyl Group: While the primary carbamoyl group is a common feature, N-substituted carbamoyl derivatives have also been extensively explored. These modifications can influence hydrogen bonding patterns and lipophilicity.
-
Exploration of Different Linkages: The attachment point of the carbamoyl group to the piperidine ring (e.g., at the 1-, 3-, or 4-position) dramatically alters the compound's three-dimensional shape and its potential interactions with a biological target.
The following table summarizes the inhibitory activity of a series of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors, illustrating the impact of substitutions on the piperidine nitrogen.
| Compound ID | R Group (at Piperidine N-1) | Cathepsin K IC50 (nM) |
| 1a | H | >10000 |
| 1b | SO₂CH₃ | 150 |
| 1c | SO₂-p-tolyl | 50 |
| 1d | SO₂-p-chlorophenyl | 30 |
Data adapted from a study on piperidine-3-carboxamide derivatives as Cathepsin K inhibitors.[7]
This data clearly demonstrates that substitution at the N-1 position of the piperidine ring with a sulfonyl group significantly enhances the inhibitory activity against Cathepsin K.
Experimental Protocols: Synthesis and Biological Evaluation
To provide a practical understanding of the research and development process for carbamoyl-piperidine compounds, this section outlines a general synthetic protocol and a common biological assay.
Synthesis of a Representative Carbamoyl-Piperidine Compound
Route A: Two-Step Synthesis via Isocyanate Addition and Hydrolysis [6]
-
Step 1: Reaction of Ethyl Nipecotate with Isocyanate. To a solution of ethyl nipecotate in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of an appropriate isocyanate is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude N-carbamoyl-piperidine ester.
-
Step 2: Hydrolysis of the Ester. The crude ester from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction is then acidified to a pH of ~3-4 with a suitable acid (e.g., 1N HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired 1-carbamoylpiperidine-3-carboxylic acid.
Route B: One-Step Direct Carbamoylation [6]
-
To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane), a carbamoylating agent (e.g., potassium cyanate) is added in the presence of an acid (e.g., acetic acid). The reaction mixture is heated to a specified temperature (e.g., 50-60°C) and stirred for several hours until the reaction is complete (monitored by LC-MS). The product is then isolated by appropriate workup procedures, which may include crystallization or chromatographic purification.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
Example: Cathepsin K Inhibition Assay [7]
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin K is pre-activated in an assay buffer containing a reducing agent (e.g., DTT). A fluorogenic substrate for Cathepsin K (e.g., Z-FR-AMC) is prepared in the same assay buffer.
-
Compound Preparation: The carbamoyl-piperidine test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. A small volume of the test compound solution is added to each well, followed by the addition of the pre-activated Cathepsin K enzyme. The plate is incubated for a short period to allow for compound-enzyme interaction. The reaction is then initiated by the addition of the fluorogenic substrate.
-
Data Acquisition and Analysis: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is calculated relative to a control containing no inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the dose-response data to a suitable equation.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of key processes in the discovery and evaluation of carbamoyl-piperidine compounds.
Caption: A generalized workflow for the synthesis of carbamoyl-piperidine derivatives.
Caption: A simplified signaling pathway illustrating the mechanism of action for a carbamoyl-piperidine enzyme inhibitor.
Conclusion: A Scaffold with a Bright Future
The discovery and development of carbamoyl-piperidine compounds represent a compelling example of how the strategic combination of privileged scaffolds can lead to the creation of novel therapeutic agents. The inherent drug-like properties of the piperidine ring, augmented by the hydrogen bonding capabilities and synthetic tractability of the carbamoyl group, have established this core as a valuable platform in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, the carbamoyl-piperidine scaffold is poised to remain a cornerstone in the quest for new and improved medicines.
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A Strategic Guide to Unveiling the Biological Targets of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Abstract
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid is a synthetic small molecule incorporating two key pharmacophores: the piperidine-2-carboxylic acid (a cyclic amino acid analog) and a dimethylcarbamoyl group.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties, while the dimethylcarbamoyl moiety is present in numerous pharmacologically active agents, including acetylcholinesterase inhibitors.[3][4][5] Given its composite structure, this compound presents a compelling case for target discovery. This guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential biological targets. We present an integrated workflow that begins with computational hypothesis generation and progresses through rigorous experimental validation using state-of-the-art proteomics and biophysical techniques. Detailed, field-tested protocols for affinity chromatography-mass spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA) are provided, offering researchers a robust framework to elucidate the molecule's mechanism of action and therapeutic potential.
Introduction: Deconstructing the Molecule for Target Hypothesis
The quest to identify the biological target of a novel small molecule is a critical and challenging step in drug discovery.[6][7] The molecule this compound lacks extensive characterization in public literature, necessitating a foundational approach to target identification. Its structure, however, provides valuable clues.
-
The Piperidine-2-carboxylic Acid Core: Also known as pipecolic acid, this scaffold is a higher homolog of proline.[1][2] Its derivatives are integral to numerous pharmaceuticals, often used as peptidomimetics to confer metabolic stability and specific conformational constraints.[8][9] The presence of this ring system suggests potential interactions with enzymes or receptors that recognize amino acid-like structures.[8]
-
The N-Dimethylcarbamoyl Group: This functional group is transferred by the reagent dimethylcarbamoyl chloride and is found in drugs that modulate enzymatic activity, such as the acetylcholinesterase inhibitor pyridostigmine.[3][10] Its presence suggests the potential for the molecule to act as an enzyme inhibitor, possibly through covalent or non-covalent interactions within an active site.
This guide proposes a systematic workflow to move from these structural inferences to confirmed biological targets. The strategy is built on two pillars: initial in silico screening to cast a wide net for potential targets, followed by focused experimental validation to confirm direct physical engagement in a biologically relevant context.
Phase I: In Silico Target Prediction — Generating Actionable Hypotheses
Before committing to resource-intensive experimental work, computational (in silico) methods offer a rapid and cost-effective means to generate a ranked list of potential protein targets.[11][12][13] This approach leverages vast chemogenomic databases to predict interactions based on the ligand's structure and its similarity to compounds with known bioactivity.[6][14]
Causality of In Silico Approach
The fundamental principle is that structurally similar molecules often exhibit similar biological profiles.[6] By computationally screening this compound against databases of known protein structures and ligand interactions, we can prioritize protein families that are most likely to bind the compound. This narrows the experimental search space from the entire proteome to a manageable number of high-probability candidates.
Recommended In Silico Methodologies
An effective strategy employs both ligand-based and structure-based methods to build a consensus prediction.[12][13]
-
Ligand-Based Chemical Similarity Searching: This method compares the 2D or 3D structure of the query molecule to millions of compounds in databases like ChEMBL.[6] Targets associated with the most structurally similar known active compounds are flagged as potential targets for the query molecule.
-
Reverse Docking: This structure-based approach "docks" the query molecule into the binding sites of a large collection of protein crystal structures.[13] A scoring function estimates the binding affinity for each protein, allowing for the identification of targets with high predicted binding scores.
The outputs from these methods should be consolidated to identify overlapping predictions, which represent the highest-confidence hypotheses for experimental follow-up.
Caption: Conceptual workflow for in silico target prediction.
Phase II: Experimental Target Identification and Engagement
While computational predictions are invaluable, experimental evidence is required to confirm a direct physical interaction between the compound and its putative target. We recommend two orthogonal, high-confidence methods: Affinity Chromatography-Mass Spectrometry (AC-MS) for unbiased target discovery and the Cellular Thermal Shift Assay (CETSA) for verifying target engagement in a cellular environment.
Affinity Chromatography coupled to Mass Spectrometry (AC-MS)
This technique is a cornerstone of modern target deconvolution.[15] It involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners ("prey") from a complex biological sample like a cell lysate.[16][17] Interacting proteins are then identified with high sensitivity and accuracy by mass spectrometry.[15]
A. Preparation of Affinity Matrix:
-
Compound Immobilization: Synthesize an analog of this compound containing a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxyl group) suitable for covalent coupling. The linker should be attached at a position determined not to interfere with predicted binding interactions.
-
Coupling to Beads: Covalently couple the linker-modified compound to NHS-activated Sepharose beads or similar activated chromatography resin according to the manufacturer's protocol.
-
Control Matrix: Prepare a control matrix by blocking the active groups on the resin without coupling the compound. This is critical for distinguishing specific binders from non-specific background proteins.
B. Affinity Pulldown:
-
Cell Lysate Preparation: Culture relevant cells (e.g., a human cancer cell line) and harvest. Lyse the cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 min at 4°C) to pellet cellular debris. Collect the supernatant.
-
Incubation: Incubate a portion of the clarified lysate with the compound-coupled beads and another portion with the control beads. A typical incubation is 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A common wash series is 3-5 washes of 1 mL buffer each.
C. Elution and Protein Identification:
-
Elution: Elute bound proteins from the beads. This can be done by competitive elution with an excess of the free (non-immobilized) compound, or by denaturation using a buffer containing SDS.
-
Sample Preparation for MS: Run the eluate on a short 1D SDS-PAGE gel. Excise the entire protein lane, perform in-gel trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra. Specifically interacting proteins will be those that are significantly enriched in the compound-coupled eluate compared to the control eluate.
Caption: Logical flow for validating a confirmed target.
Conclusion
The identification of biological targets for this compound requires a systematic and multi-layered approach. The strategy detailed in this guide provides a robust and efficient pathway from hypothesis to validation. By integrating in silico prediction with orthogonal experimental techniques like AC-MS and CETSA, researchers can confidently identify direct binding partners and subsequently validate their functional relevance. This workflow not only mitigates the risk of pursuing false leads but also accelerates the journey of transforming a novel chemical entity into a potential therapeutic agent with a well-defined mechanism of action.
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An In-depth Technical Guide on the Solubility and Stability of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid
Introduction
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid is a substituted piperidine derivative of interest in pharmaceutical research and development. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making throughout the development lifecycle.
The core structure, featuring a piperidine ring, a carboxylic acid, and a dimethylcarbamoyl group, dictates its solubility and stability profile. The carboxylic acid moiety introduces ionizable properties, making its solubility pH-dependent, while the tertiary amine within the piperidine ring and the amide linkage of the carbamoyl group are potential sites for degradation.
Physicochemical Properties: A Predictive Overview
While extensive experimental data for this compound is not widely published, we can infer its likely behavior based on its structural components and data from analogous structures like piperidine-2-carboxylic acid (pipecolic acid).
-
Solubility Profile : The presence of the polar carboxylic acid and dimethylcarbamoyl groups suggests that this compound will exhibit good solubility in polar solvents, particularly aqueous solutions where the carboxylic acid can ionize.[1] Its solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa. Conversely, it is predicted to have limited solubility in nonpolar, aprotic solvents. The dimethylcarbamoyl group, compared to a simple acetyl group, may slightly enhance aqueous solubility due to its potential for hydrogen bonding.[2]
-
Stability Profile : The primary sites susceptible to degradation are the tertiary amine of the piperidine ring and the carbamoyl group. The tertiary amine is prone to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[3] The carbamoyl group, being an amide, can undergo hydrolysis, particularly under strong acidic or basic conditions, which would cleave the dimethylamine moiety and result in the formation of piperidine-1,2-dicarboxylic acid.[4]
Part 1: Solubility Characterization
A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early-stage drug discovery to assess how readily a compound dissolves when transitioning from an organic solvent (typically DMSO) to an aqueous buffer.[5] This provides a rapid indication of potential solubility issues.
This protocol outlines a nephelometric method for determining the kinetic solubility of this compound.
Objective: To rapidly assess the kinetic solubility in a high-throughput format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
-
Automated liquid handler (recommended)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Using an automated liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation: Mix the contents of the wells thoroughly by shaking for 2 minutes. Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation.[6]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement.[3] The shake-flask method is a reliable technique to determine this value.[7]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). Shake for 24 hours to ensure equilibrium is reached.[8]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent.
The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in various solvents at 25°C.
| Solvent | Solvent Type | Expected Solubility (mg/mL) |
| Water | Polar Protic | > 50 |
| PBS (pH 7.4) | Buffered Aqueous | > 100 |
| 0.1 M HCl | Acidic Aqueous | ~ 20-50 |
| 0.1 M NaOH | Basic Aqueous | > 200 |
| Ethanol | Polar Protic | ~ 10-20 |
| Acetonitrile | Polar Aprotic | ~ 5-10 |
| Dichloromethane | Nonpolar Aprotic | < 1 |
Part 2: Stability Assessment
Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy or safety. Forced degradation studies are performed to accelerate the degradation process and elucidate degradation pathways.[9]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would encounter during storage, such as high/low pH, high temperature, oxidizing agents, and light.[10] The goal is to induce degradation to an extent of 5-20%.[11]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent for the compound (e.g., water or a water/acetonitrile mixture)
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution and solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method. A control sample (unstressed) should also be analyzed.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. Mass spectrometry data can be used to elucidate the structure of the degradation products.
Caption: Experimental workflow for forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the Carbamoyl Group: Under acidic or basic conditions, the amide bond of the dimethylcarbamoyl group can be hydrolyzed, leading to the formation of piperidine-1,2-dicarboxylic acid and dimethylamine.[12]
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation, which could result in the formation of the corresponding N-oxide.[3]
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[13] This method must be able to separate the parent compound from all potential degradation products, process impurities, and excipients.[14]
Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.
-
Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for the parent compound and its stressed-sample degradants.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using various buffers (e.g., phosphate, acetate) to achieve optimal separation. Gradient elution is often necessary to resolve all components.[15]
-
Detection Wavelength: Determine the optimal UV detection wavelength by analyzing the UV spectra of the parent compound and its degradation products.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
The following table summarizes hypothetical results from a forced degradation study.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) Identified |
| 0.1 M HCl, 60°C, 24h | 15.2% | Piperidine-1,2-dicarboxylic acid |
| 0.1 M NaOH, RT, 8h | 18.5% | Piperidine-1,2-dicarboxylic acid |
| 3% H₂O₂, RT, 24h | 8.9% | This compound N-oxide |
| Thermal (80°C, 48h) | 2.1% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 4.5% | Minor unidentified peaks |
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and methodologies, offer a robust approach for its characterization. The predicted good aqueous solubility, particularly at physiological pH, is a favorable characteristic for a drug candidate. However, the potential for hydrolytic and oxidative degradation necessitates careful formulation and storage considerations. The successful development of a stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
-
BioAssay Systems. Shake Flask Method Summary.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
Creative Bioarray. Aqueous Solubility Assays.
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
-
R Discovery. Forced Degradation Studies Research Articles.
-
Smolecule. Buy 1-Acetylpiperidine-2-carboxylic acid | 35677-87-3.
-
IJTSRD. Stability Indicating HPLC Method Development –A Review.
-
ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
-
Arabian Journal of Chemistry. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture.
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
vscht.cz. Stability-Indicating HPLC Method Development.
-
Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis.
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
-
PubMed Central. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
-
PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
-
Sigma-Aldrich. (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid, pipecolic acid.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The protocol details a robust synthetic strategy involving the N-acylation of piperidine-2-carboxylic acid. We will delve into the causality behind experimental choices, provide a framework for reaction setup, work-up, and purification, and include quantitative data and visual workflows to ensure clarity and reproducibility.
Introduction and Scientific Background
This compound is a heterocyclic compound featuring the piperidine-2-carboxylic acid (pipecolic acid) scaffold. Pipecolic acid and its derivatives are of significant interest in medicinal chemistry due to their role as chiral intermediates and their presence in various biologically active molecules.[2][3] The addition of a dimethylcarbamoyl group to the piperidine nitrogen modifies the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, potentially altering its pharmacokinetic and pharmacodynamic profile.
The synthetic approach detailed herein is based on the fundamental and widely applied principle of N-acylation, a cornerstone of amide bond formation in organic chemistry.[4] The strategy employs the direct reaction of the secondary amine of piperidine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a suitable base. This method is efficient, high-yielding, and utilizes readily available starting materials.
Synthetic Workflow and Mechanism
The overall synthetic transformation is an N-acylation reaction. The secondary amine of piperidine-2-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial for two reasons: first, to deprotonate the ammonium group of the zwitterionic starting material, thereby unmasking the nucleophilic secondary amine, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (±)-Piperidine-2-carboxylic acid | 129.16 | 2.58 g | 20.0 | 1.0 |
| Dimethylcarbamoyl chloride | 107.54 | 2.58 g (2.2 mL) | 24.0 | 1.2 |
| Triethylamine (TEA) | 101.19 | 5.06 g (6.96 mL) | 50.0 | 2.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Brine (Saturated NaCl) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (±)-Piperidine-2-carboxylic acid (2.58 g, 20.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. The starting material will not fully dissolve, resulting in a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Base and Reagent:
-
While stirring at 0 °C, slowly add triethylamine (6.96 mL, 50.0 mmol) to the suspension. Stir for 15 minutes. The purpose of the excess base is to ensure the complete deprotonation of the zwitterionic starting material and to neutralize the HCl byproduct.
-
In a separate, dry container, prepare a solution of dimethylcarbamoyl chloride (2.2 mL, 24.0 mmol) in 10 mL of anhydrous DCM.
-
Add the dimethylcarbamoyl chloride solution dropwise to the reaction flask over 20-30 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours (overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add 50 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Carefully acidify the aqueous layer by adding 1 M HCl dropwise until the pH is approximately 2-3. This step is critical to protonate the carboxylate product, rendering it more soluble in the organic layer.
-
Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, likely a viscous oil or semi-solid, should be purified by flash column chromatography.
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, this compound.
-
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carbamoyl and carboxylic acid groups).
Safety and Handling Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dimethylcarbamoyl chloride is toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Triethylamine is flammable and has a strong, unpleasant odor.
-
Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).
References
- PrepChem. (n.d.). Synthesis of 2-piperidine carboxylic acid.
- Google Patents. (2020). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analytical methods for the characterization of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Complex Heterocycle
In the landscape of pharmaceutical development and chemical research, piperidine scaffolds are ubiquitous, valued for their conformational rigidity and synthetic versatility. The molecule this compound represents a nuanced synthetic target, incorporating three key features onto a single chiral center: a saturated nitrogen heterocycle, a carboxylic acid, and a tertiary amide (the dimethylcarbamoyl group). This unique combination of functional groups presents distinct analytical challenges. The molecule's polarity, potential for zwitterionic states, and lack of a strong chromophore demand a multi-faceted characterization strategy.
This guide provides a comprehensive suite of analytical methodologies designed for the robust characterization of this compound. We move beyond simple procedural lists to explain the underlying scientific rationale for each technique and parameter selection. The protocols herein are designed to be self-validating, providing researchers, quality control analysts, and drug development professionals with a reliable framework for structural elucidation, purity assessment, and quantification.
Physicochemical Profile and Its Analytical Implications
A foundational understanding of a molecule's properties is critical for selecting and optimizing analytical methods. The structure dictates its behavior in various analytical systems.
| Property | Value (Predicted/Calculated) | Analytical Implication |
| Molecular Formula | C₉H₁₆N₂O₃ | Used for exact mass determination in Mass Spectrometry. |
| Molecular Weight | 200.24 g/mol | Guides MS settings and stoichiometric calculations. |
| Key Functional Groups | Carboxylic Acid, Tertiary Amide, Piperidine | Determines spectroscopic signatures (IR, NMR) and chemical reactivity. |
| Predicted LogP | ~ -1.5 to -2.0 | High polarity suggests poor retention on traditional reversed-phase HPLC columns, necessitating alternative chromatographic strategies.[1] |
| Predicted pKa | Carboxylic Acid: ~2-4; Piperidine N: ~8-10 | The molecule can exist in cationic, anionic, or zwitterionic forms depending on pH, affecting chromatographic and electrophoretic behavior. |
Chromatographic Analysis: Taming a Polar Analyte
The primary challenge in the chromatographic analysis of this compound is its high polarity, which leads to minimal or no retention on standard C18 reversed-phase columns. To achieve robust and reproducible separation, specialized techniques are required.
Causality Behind Method Selection: Why HILIC is Superior
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for this analyte. Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) with a high organic content mobile phase. A polar analyte like this compound partitions into a thin aqueous layer on the surface of the stationary phase, providing excellent retention and peak shape. This approach avoids the need for ion-pairing reagents, which can be aggressive towards columns and suppress MS ionization.[2]
Experimental Protocol: UPLC-UV Analysis using HILIC
This protocol is designed for purity assessment and relative quantification. Due to the lack of a strong chromophore, UV detection will have limited sensitivity, making it suitable for analyzing concentrated samples or main components.
Instrumentation:
-
UPLC/HPLC system with a UV/PDA detector.
Materials:
-
Column: ACQUITY UPLC BEH Amide Column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid, pH ~3.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 90:10 Acetonitrile:Water.
-
Standard: Accurately weighed this compound reference standard.
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in the sample diluent. Prepare working standards by serial dilution as needed.
-
Sample Preparation: Dissolve the sample in the diluent to a final concentration of approximately 0.5 - 1.0 mg/mL. Vortex and centrifuge if necessary.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 205 nm.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 3.0 40 60 3.5 40 60 4.0 5 95 | 5.0 | 5 | 95 |
-
-
Data Analysis: Integrate the peak corresponding to the main analyte. Assess purity by calculating the area percent of the main peak relative to all other peaks.
Mass Spectrometry: Definitive Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for the characterization of this molecule, providing an accurate mass measurement and invaluable structural information through fragmentation analysis.
Ionization and Fragmentation Strategy
Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile compound.[3] Analysis in both positive and negative ion modes provides complementary information.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the most basic site, the piperidine nitrogen. Fragmentation is expected to proceed via losses of neutral molecules like water (H₂O), ammonia (from the carbamoyl group), or through cleavage of the amide and carboxyl groups.
-
Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the acidic carboxylic acid proton. The most common and diagnostic fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da).[3]
Predicted Mass Spectrometry Data
The following table summarizes the expected m/z values, which are crucial for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments for sensitive quantification.
| Ion Mode | Ion Type | Predicted m/z | Description |
| Positive | [M+H]⁺ | 201.1234 | Protonated Parent Molecule |
| Positive | [M+Na]⁺ | 223.1053 | Sodium Adduct |
| Positive | Fragment | 183.1128 | Loss of H₂O from the carboxylic acid |
| Positive | Fragment | 156.1182 | Loss of the -COOH group (formic acid) |
| Positive | Fragment | 129.0968 | Loss of the -CON(CH₃)₂ group |
| Negative | [M-H]⁻ | 199.1088 | Deprotonated Parent Molecule |
| Negative | Fragment | 155.1189 | Loss of CO₂ (decarboxylation) |
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatography: Use the HILIC method described in Section 1.2 . This ensures good separation of the analyte from potential impurities and matrix components.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI, Positive and Negative switching.
-
Capillary Voltage: 3.5 kV (Positive), -2.5 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 800 L/hr at 400 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode:
-
Full Scan (MS¹): To detect the parent ions ([M+H]⁺ and [M-H]⁻) and confirm the molecular weight.
-
Tandem MS (MS/MS): Fragment the parent ions (m/z 201.12 and 199.11) using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to obtain structural fragments.
-
-
-
Data Analysis:
-
Extract the chromatogram for the exact mass of the parent ion to confirm its presence and retention time.
-
Analyze the MS/MS spectrum to match observed fragments with the predicted fragmentation pattern.
-
Visualization: Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation for the target analyte.
NMR Spectroscopy: The Gold Standard for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous proof of the molecular structure by mapping the chemical environment of every proton and carbon atom.
Predicted ¹H and ¹³C NMR Spectral Data
The key diagnostic signals will be the two distinct singlets for the N-methyl groups, a result of restricted rotation around the amide C-N bond, and the characteristic downfield shifts of the carbonyl carbons.
| ¹H NMR (Predicted, in D₂O) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H2 | ~4.0-4.2 | dd | 1H | Piperidine C2-H |
| H6 | ~3.1-3.5 | m | 2H | Piperidine C6-H₂ |
| N-CH₃ | ~2.9 and 3.1 | 2 x s | 6H | N,N-dimethyl protons (rotamers) |
| H3, H4, H5 | ~1.5-2.2 | m | 6H | Remaining piperidine ring protons |
| ¹³C NMR (Predicted, in D₂O) | Chemical Shift (δ, ppm) | Assignment |
| C=O (acid) | ~175-180 | Carboxylic Acid Carbonyl |
| C=O (amide) | ~168-172 | Carbamoyl Carbonyl |
| C2 | ~58-62 | Piperidine C2 |
| C6 | ~45-50 | Piperidine C6 |
| N-CH₃ | ~35-40 | N,N-dimethyl carbons |
| C3, C4, C5 | ~20-30 | Remaining piperidine ring carbons |
Note: These are predicted values. Actual shifts may vary based on solvent and pH. Data for related compounds like piperidine-2-carboxylic acid were used as a reference.[4][5]
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is often preferred for carboxylic acids to observe the exchange of the acidic proton.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but Recommended):
-
COSY: To establish proton-proton coupling networks within the piperidine ring.
-
HSQC/HMQC: To correlate directly bonded protons and carbons.
-
HMBC: To identify long-range (2-3 bond) correlations, which are critical for definitively assigning carbonyl carbons to their respective positions.[6]
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Infrared Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Expected Vibrational Frequencies
The spectrum will be dominated by strong absorptions from the two carbonyl groups and the broad O-H stretch of the carboxylic acid.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching, indicative of hydrogen bonding. |
| C-H (Alkane) | 2950 - 2850 | Stretching of piperidine and methyl C-H bonds. |
| C=O (Carboxylic Acid) | 1730 - 1700 | Carbonyl Stretch. |
| C=O (Tertiary Amide) | 1670 - 1630 | Carbonyl Stretch (lower frequency than acid due to resonance).[7] |
| C-N | 1400 - 1000 | Stretching vibrations. |
Reference: General values for carboxylic acid derivatives provide a basis for these predictions.[7][8]
Experimental Protocol: FTIR Analysis
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflection) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire Spectrum: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Overall Analytical Workflow
A comprehensive characterization of this compound follows a logical progression from confirmation of identity to assessment of purity.
Caption: A logical workflow for the complete analytical characterization.
References
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][9]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- Piperidine-2-carboxyl
- Scheme 1. 2-Piperidine-carboxylic acid.
- Pipecolic acid. Wikipedia.
- 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. PubChem.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939. PubChem.
- Isonipecotic acid. Wikipedia.
- Spectroscopy of Carboxylic Acid Derivatives.
- Piperidine-2-carboxylic acid.
- Synonyms of Piperidine-2-carboxylic acid.
- Pipecolic Acid | C6H11NO2 | CID 849. PubChem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NCBI.
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Analysis of dicarboxylic acids by tandem mass spectrometry. PubMed.
- Application Note: Quantitative Analysis of 5-Dimethylcarbamoyl-pentanoic Acid in Biological M
- FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)...
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chrom
- Piperidine-2-carboxylic acid (2TMS).
- In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem.
- Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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- 9. researchgate.net [researchgate.net]
1H and 13C NMR assignment for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Application Note & Protocol
Topic: Comprehensive ¹H and ¹³C NMR Assignment for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. Structural elucidation of N-acyl piperidines presents unique challenges due to the conformational dynamics of the piperidine ring and restricted rotation around the N-C(O) amide bond. This guide synthesizes predictive data with established NMR principles to offer a robust framework for analysis. We will explore the causality behind expected chemical shifts and coupling constants, detail the impact of conformational isomerism on the spectra, and provide comprehensive, step-by-step protocols for acquiring and interpreting 1D and 2D NMR data. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural assignment critical for applications in medicinal chemistry and materials science.
Introduction: The Structural Challenge
This compound is a substituted heterocyclic compound incorporating a piperidine scaffold, a common motif in pharmacologically active molecules. Accurate structural verification is the bedrock of drug development and chemical research. NMR spectroscopy is the definitive tool for this purpose, providing atom-level structural information.
However, the analysis of N-acyl piperidines is not trivial. The molecule's structure presents two key dynamic features that profoundly influence its NMR spectra:
-
Piperidine Ring Conformation: The six-membered ring typically adopts a chair conformation, but ring inversion can occur.
-
Amide Bond Rotation: The partial double-bond character of the N-C(O) amide linkage restricts free rotation.[1] This phenomenon gives rise to distinct rotational isomers (rotamers), which are often stable enough on the NMR timescale to be observed as separate species at room temperature.[2][3]
Consequently, the NMR spectrum is often a superposition of signals from multiple conformers, complicating direct interpretation. This guide will deconstruct these complexities and outline a clear path to unambiguous assignment using a combination of 1D and 2D NMR techniques.
Molecular Structure and Conformational Isomerism
To facilitate discussion, the atoms of this compound are numbered as shown below. The primary analytical challenge arises from the hindered rotation around the N1-C7 bond, which leads to two principal rotamers. This results in different spatial environments for the two N-methyl groups (C9 and C10) and for the protons on the piperidine ring, particularly those proximal to the amide group (H2, H6eq, H6ax).
Caption: Numbering scheme for this compound.
The presence of these rotamers is expected to cause a doubling of specific signals in both the ¹H and ¹³C NMR spectra. The relative population of each rotamer will determine the relative intensity of the paired signals.
Predicted NMR Spectral Analysis
The following predictions are based on established chemical shift theory, substituent effects in piperidine systems, and the anticipated impact of amide rotamerism.[4][5][6]
Predicted ¹H NMR Spectrum
The proton spectrum is divided into distinct regions. The presence of the electron-withdrawing N-carbamoyl group significantly deshields the protons at the C2 and C6 positions.
-
Carboxylic Acid Proton (COOH): In a non-exchanging solvent like DMSO-d₆, this proton will appear as a very broad singlet significantly downfield, typically in the 10.0-13.0 ppm range. In deuterated protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become invisible.[7][8]
-
H2 Proton: This proton is alpha to both the ring nitrogen and the carboxylic acid group, leading to strong deshielding. It is expected to resonate around 4.5-5.0 ppm . Its multiplicity will likely be a doublet of doublets (dd), arising from coupling to the two non-equivalent H3 protons (axial and equatorial).
-
H6 Protons (H6ax, H6eq): These protons are alpha to the N-acyl nitrogen. Due to restricted amide bond rotation, two distinct sets of signals for the rotamers may be observed. They are expected in the 3.0-4.0 ppm range. These protons will be diastereotopic and will show complex splitting patterns due to geminal coupling to each other and vicinal coupling to the H5 protons.
-
N-Methyl Protons (H9, H10): Due to the high rotational barrier of the N1-C7 amide bond, these two methyl groups are chemically non-equivalent.[2][9] They will appear as two distinct singlets, likely in the 2.8-3.1 ppm range. The separation between these singlets is a direct consequence of the different magnetic environments in the two rotamers.
-
Ring Protons (H3, H4, H5): These protons will resonate in the more shielded aliphatic region of the spectrum, typically between 1.5-2.5 ppm . They will exhibit complex overlapping multiplets due to extensive geminal and vicinal (axial-axial, axial-equatorial, equatorial-equatorial) couplings.[10][11]
Predicted ¹³C NMR Spectrum
The ¹³C spectrum provides complementary information, particularly for quaternary carbons and carbonyl groups.
-
Carboxylic Acid Carbonyl (C11): This carbonyl carbon is expected to resonate in the 170-175 ppm range. Its exact shift can be sensitive to solvent and pH.[8][12]
-
Amide Carbonyl (C7): The carbamoyl carbonyl carbon will also be in the downfield region, typically around 168-172 ppm .
-
C2 Carbon: Being attached to two electronegative atoms (N and the C-COOH group), C2 will be the most deshielded of the ring carbons, expected around 58-62 ppm .
-
C6 Carbon: This carbon, alpha to the acylated nitrogen, is also deshielded and should appear in the 45-50 ppm range. Due to rotamerism, this signal may appear broadened or as a pair of lines.[13]
-
N-Methyl Carbons (C9, C10): Similar to their attached protons, the two N-methyl carbons will be non-equivalent and are predicted to show two distinct signals in the 36-39 ppm region.
-
Ring Carbons (C3, C4, C5): These aliphatic carbons will be found in the upfield region of the spectrum, from 20-30 ppm .
Experimental Protocols for Unambiguous Assignment
A multi-dimensional NMR approach is essential for a confident and complete assignment. The following protocols outline the necessary steps from sample preparation to data acquisition.
Protocol: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. DMSO-d₆ is highly recommended as its polarity effectively dissolves the sample and its hydrogen-bond accepting nature allows for the observation of the exchangeable COOH proton.[14][15] CDCl₃ may also be used, but solubility could be limited and the COOH signal may be very broad or difficult to observe. D₂O is an option if pH-dependent shifts are being studied, but will result in the loss of the COOH signal via H/D exchange.
-
Procedure: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent issues with spectral quality and spectrometer shimming.
Protocol: NMR Data Acquisition
These protocols are based on a standard 400-600 MHz NMR spectrometer.
1. 1D ¹H NMR:
-
Experiment: Standard proton experiment (e.g., Bruker zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.
-
Acquisition Time: ~2-3 seconds.
2. 1D ¹³C{¹H} NMR:
-
Experiment: Proton-decoupled carbon experiment (e.g., Bruker zgpg30).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H spin-spin coupling networks, primarily for mapping out the connections within the piperidine ring (e.g., H2-H3-H4-H5-H6).
-
Experiment: Gradient-selected COSY (e.g., Bruker cosygpmf).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans per Increment: 2-4.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton directly to the carbon it is attached to (one-bond ¹J_CH coupling). This is the primary method for assigning the carbons of the piperidine ring and the N-methyl groups.
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., Bruker hsqcedetgpsisp2.3).
-
Spectral Width: Calibrated automatically from 1D spectra.
-
Data Points: 2048 (F2, ¹H) x 256 (F1, ¹³C).
-
Number of Scans per Increment: 4-8.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically 2-3 bonds, ²J_CH and ³J_CH). This is crucial for assigning quaternary carbons (C7, C11) and piecing the molecular fragments together. Key expected correlations:
-
N-Methyl protons (H9, H10) to the amide carbonyl (C7) and the N-methyl carbons (C9, C10).
-
H2 to the carboxylic carbonyl (C11), C4, and C6.
-
H6 to C2 and C4.
-
-
Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
Data Points: 2048 (F2, ¹H) x 256-512 (F1, ¹³C).
-
Number of Scans per Increment: 8-16.
6. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, irrespective of bonding. This is invaluable for confirming stereochemistry and assigning the relative orientation of the N-methyl groups in the rotamers.[16] For example, a NOE between one of the N-methyl groups and H2 would confirm its syn-disposition relative to the C2 substituent.
-
Experiment: Gradient-selected NOESY (e.g., Bruker noesygpph).
-
Mixing Time (d8): 500-800 ms.
Data Interpretation Workflow & Summary
A systematic approach is required to integrate the data from all experiments for a complete assignment.
Caption: Workflow for the unambiguous NMR assignment of the target molecule.
Predicted Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note that signals marked with an asterisk (*) may be doubled or broadened due to the presence of rotamers.
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations |
| C11 (COOH) | 170-175 | COOH | 10.0-13.0 | br s | H2, H3 |
| C7 (CONMe₂) | 168-172 | - | - | - | H9, H10, H2, H6 |
| C2 | 58-62 | H2 | 4.5-5.0 | dd | C11, C4, C6, C7 |
| C6 | 45-50 | H6ax, H6eq | 3.0-4.0 | m | C2, C4, C5, C7 |
| C9/C10 (NMe₂) | 36-39 | H9/H10 | 2.8-3.1 | s | C7 |
| C3 | 25-30 | H3ax, H3eq | 1.5-2.5 | m | C2, C5, C11 |
| C5 | 23-28 | H5ax, H5eq | 1.5-2.5 | m | C3, C4, C6 |
| C4 | 20-25 | H4ax, H4eq | 1.5-2.5 | m | C2, C3, C5, C6 |
Conclusion
The complete and accurate NMR assignment of this compound is readily achievable through a systematic application of 1D and 2D NMR experiments. The key to a successful analysis lies in recognizing the spectral consequences of restricted amide bond rotation, which manifests as doubled signals for the N-methyl groups and adjacent ring positions. By following the detailed protocols for data acquisition (COSY, HSQC, HMBC) and the logical workflow for interpretation, researchers can overcome these complexities. This approach ensures a high-fidelity structural characterization, providing the reliable data essential for decision-making in chemical synthesis and drug development programs.
References
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Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 253-263. Available at: [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]
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University of Potsdam. (n.d.). Chemical Shifts. Available at: [Link]
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/si_nicewitz_nature_chem_2016.pdf]([Link] Macmillan/files/si_nicewitz_nature_chem_2016.pdf)
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Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(24), 5945. Available at: [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584. Available at: [Link]
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Demir-Ordu, Ö., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-255. Available at: [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783. Available at: [Link]
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Stadler, B., et al. (2001). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2048-2054. Available at: [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine-2-carboxylate. PubChem Compound Database. Available at: [Link]
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Glisoni, R. J., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 359-366. Available at: [Link]
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Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9, 253-263. Available at: [Link]
-
Koser, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526-2536. Available at: [Link]
-
D'Alonzo, D., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 17(5), 5104-5116. Available at: [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
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Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 359-366. Available at: [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
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Wang, F., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 198, 112348. Available at: [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
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ResearchGate. (n.d.). ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(43), 25164-25185. Available at: [Link]
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University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
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Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 566-574. Available at: [Link]
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ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Available at: [Link]
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ResearchGate. (n.d.). Correlations Through Space: The Nuclear Overhauser Effect. Available at: [Link]
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Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). Available at: [Link]
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Paz, F. A. A., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(16), 7208-7218. Available at: [Link]
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Application Note: Elucidating the Structure of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid via Mass Spectrometry
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. As N-substituted piperidines are a common scaffold in pharmaceutical compounds, understanding their fragmentation patterns is crucial for structural confirmation, metabolite identification, and quality control. This document outlines the predicted fragmentation pathways under both positive and negative electrospray ionization (ESI) tandem mass spectrometry (MS/MS). A comprehensive, step-by-step protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is also provided, offering field-proven insights for researchers in analytical chemistry and drug development.
Introduction: The Significance of Structural Elucidation
This compound is a derivative of pipecolic acid, a cyclic amino acid.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The addition of a dimethylcarbamoyl group at the nitrogen and a carboxylic acid at the C-2 position introduces multiple potential sites for ionization and fragmentation, making mass spectrometry an ideal tool for its characterization.
Accurate structural elucidation is a cornerstone of drug development, ensuring compound identity and purity. Tandem mass spectrometry (MS/MS) provides unambiguous structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process creates a structural "fingerprint" unique to the molecule. This application note serves as a practical guide to interpreting this fingerprint for this compound.
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay of its three key functional components: the piperidine ring, the N-linked dimethylcarbamoyl group, and the C-2 carboxylic acid. The ionization mode (positive or negative) determines which functional group is charged, thereby directing the subsequent fragmentation cascade.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, protonation is expected to occur at the most basic site, the tertiary amine of the piperidine ring, to form the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate fragmentation through several key pathways.
-
Loss of the Dimethylcarbamoyl Group: A primary and highly characteristic fragmentation is the cleavage of the N-C(O) bond, leading to the loss of the dimethylcarbamoyl moiety as dimethylcarbamic acid (neutral loss of 87 Da) or isocyanic acid and dimethylamine. A significant pathway is the direct cleavage resulting in a stable acylium ion from the dimethylcarbamoyl group and the protonated piperidine-2-carboxylic acid. A more dominant pathway involves the loss of the entire dimethylcarbamoyl group via cleavage of the piperidine N-C bond.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for carboxylic acids.
-
Ring Opening and Fission: Piperidine rings are known to undergo α-cleavage adjacent to the nitrogen atom, which can lead to ring-opening and subsequent fragmentation.[3][4] This can result in a series of smaller fragment ions.
Below is a proposed fragmentation scheme for the [M+H]⁺ ion.
Caption: Proposed ESI+ fragmentation pathway for this compound.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid, to form the deprotonated molecule [M-H]⁻. The resulting carboxylate anion directs a different set of fragmentation reactions.
-
Decarboxylation: The most facile and common fragmentation for a carboxylate anion is the neutral loss of CO₂ (44 Da). This often results in the base peak in the MS/MS spectrum.[5]
-
Loss of the Dimethylcarbamoyl Group: Following decarboxylation, the resulting anion can undergo further fragmentation, including the cleavage of the dimethylcarbamoyl group.
-
Ring Cleavage: Similar to the positive mode, ring fission can occur, although the pathways may differ due to the location of the charge.
The proposed fragmentation scheme for the [M-H]⁻ ion is illustrated below.
Caption: Proposed ESI- fragmentation pathway for this compound.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions for this compound (Exact Mass: 200.1161 g/mol ).
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity |
| ESI+ | 201.12 ([M+H]⁺) | 183.11 | H₂O |
| 157.12 | CO₂ | ||
| 156.12 | COOH | ||
| 129.08 | CON(CH₃)₂ | ||
| 72.06 | [CON(CH₃)₂]⁺ | ||
| ESI- | 199.11 ([M-H]⁻) | 155.11 | CO₂ |
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, step-by-step protocol for the analysis of this compound using a standard liquid chromatography-tandem mass spectrometer system (e.g., a triple quadrupole or Q-TOF instrument).
Materials and Reagents
-
This compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
Ammonium Hydroxide (NH₄OH), LC-MS grade
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of the standard and dissolve it in 1 mL of Methanol.
-
Working Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with 50:50 (v/v) Acetonitrile:Water. This solution will be used for injection. Rationale: Preparing a fresh working solution ensures stability and prevents degradation.
Liquid Chromatography Method
-
Mobile Phase A: Water with 0.1% Formic Acid (for ESI+) or Water with 5mM Ammonium Hydroxide (for ESI-)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for ESI+) or Acetonitrile (for ESI-)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B Rationale: A gradient elution is used to ensure good peak shape and separation from potential impurities. Formic acid and ammonium hydroxide are used to promote ionization in positive and negative modes, respectively.
-
Mass Spectrometry Method
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive and Negative (separate runs)
-
Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
MS Method:
-
Full Scan (MS1): Scan from m/z 50 to 300 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Perform a product ion scan of the precursor ion (m/z 201.1 for ESI+, m/z 199.1 for ESI-).
-
Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a rich fragmentation spectrum. Rationale: Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete picture of the fragmentation pathways.
-
Caption: High-level experimental workflow for LC-MS/MS analysis.
Conclusion
The structural elucidation of this compound can be effectively achieved using tandem mass spectrometry. The fragmentation patterns are predictable and driven by the core functional groups of the molecule. In positive ion mode, key fragmentations include the loss of water, carbon dioxide, and the dimethylcarbamoyl group. In negative ion mode, the dominant fragmentation pathway is the loss of carbon dioxide from the deprotonated molecular ion. The provided LC-MS/MS protocol offers a reliable methodology for obtaining high-quality data for this and structurally related compounds, serving as a valuable tool for researchers in pharmaceutical and chemical analysis.
References
-
Schilling, J., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2174-9. [Link]
-
Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. (n.d.). Pipecolic acid. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. [Link]
-
NIST. (n.d.). 2-Piperidinecarboxylic acid. [Link]
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278. [Link]
Sources
High-performance liquid chromatography (HPLC) method for purity analysis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Robust Stability-Indicating HPLC Method for the Purity Analysis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the purity analysis of this compound, a key building block in pharmaceutical synthesis. The inherent analytical challenges of this molecule, namely its high polarity and lack of a significant UV chromophore, are addressed through a systematic approach to method development. This guide provides a comprehensive protocol covering column and mobile phase selection, detailed chromatographic conditions, system suitability criteria, and a strategy for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. A forced degradation study protocol is also included to ensure the method's specificity and suitability for quality control and stability testing.
Introduction and Scientific Rationale
This compound is a chiral synthetic intermediate whose purity is critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). The analysis of such highly polar, non-chromophoric compounds presents a significant challenge for traditional reversed-phase HPLC methods. Standard C18 columns often fail to provide adequate retention for polar molecules in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[1][2] Furthermore, the absence of a strong UV-absorbing moiety necessitates detection at low wavelengths (e.g., <215 nm), where baseline noise from solvents and additives can compromise sensitivity.
This protocol overcomes these challenges by employing a polar-endcapped C18 column, which is designed for stable operation in 100% aqueous conditions.[1] The mobile phase pH is controlled with a non-UV-absorbing buffer to suppress the ionization of the carboxylic acid group, ensuring reproducible retention and sharp peak shapes. This method has been designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its potential degradation products, a critical requirement for regulatory submissions.[3][4]
Experimental Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A polar-endcapped or aqueous-stable C18 column is recommended for robust retention of the polar analyte. A suitable example is a Waters Atlantis T3, 4.6 x 150 mm, 3 µm column, which is designed for enhanced polar compound retention.[5]
-
Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Phosphoric Acid (H₃PO₄), ~85%
-
This compound Reference Standard (RS)
-
-
Sample Diluent: A mixture of Water:Acetonitrile (95:5, v/v) was chosen to match the initial mobile phase conditions, ensuring good peak shape.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 210 nm (PDA detector recommended for peak purity analysis) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Rationale for Choices:
-
Mobile Phase pH: A pH of ~2.5 ensures the carboxylic acid moiety is fully protonated, improving retention on the reversed-phase column and preventing peak tailing. Phosphoric acid is an ideal choice as it provides strong buffering capacity and is transparent at low UV wavelengths.[2]
-
Gradient Elution: A shallow gradient is employed to effectively separate the polar main compound from closely eluting impurities and potential degradation products.
-
Low UV Wavelength: Detection at 210 nm is necessary to achieve adequate sensitivity for the amide and carboxylic acid functional groups, which are weak chromophores.[6] This requires high-purity solvents to maintain a stable baseline.
Preparation of Solutions
-
Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the Reference Standard Solution.
Method Validation and System Suitability
For a method to be trustworthy, it must be validated to demonstrate its fitness for purpose.[7] The validation should be performed according to ICH Q2(R2) guidelines.[8][9] Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject the Reference Standard solution in five replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time from 5 reps |
Validation Strategy: A Stability-Indicating Approach
To prove the method is stability-indicating, a forced degradation study must be performed.[10][11] The goal is to generate 5-20% degradation of the active substance to demonstrate that the resulting degradants are well-separated from the main peak and from each other.[12]
Caption: Workflow for the forced degradation study.
Recommended Forced Degradation Conditions
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours. Neutralize with an equivalent amount of HCl before injection. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 80°C for 48 hours. Dissolve in diluent before injection. |
| Photostability | Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and 200 watt-hours/m² (as per ICH Q1B guidelines). |
Core Validation Parameters
The following parameters must be evaluated to ensure the method is robust and reliable.
| Validation Parameter | Purpose |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. Confirmed by forced degradation and peak purity analysis.[13] |
| Linearity & Range | Establish a linear relationship between concentration and detector response over a specified range (e.g., LOQ to 150% of the target concentration).[7] |
| Accuracy | Determine the closeness of the test results to the true value. Typically assessed by analyzing samples with known concentrations (spiked placebo) and expressed as percent recovery.[14] |
| Precision | Measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). |
Analysis Workflow and Data Reporting
The overall process from receiving a sample to reporting the final purity value is outlined below. Adherence to this workflow ensures consistency and reliability of results.
Caption: General workflow for HPLC purity analysis.
Calculation of Purity:
The purity of the sample is typically determined by the area percent method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For accurate quantitation of specific impurities, individual reference standards for those impurities would be required.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the purity analysis of this compound. By utilizing a polar-compatible stationary phase and optimized mobile phase conditions, the challenges of poor retention and low UV sensitivity are effectively managed. The detailed protocols for system suitability, forced degradation, and method validation provide a clear pathway for implementation in a regulated quality control environment. This stability-indicating method is a reliable tool for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate.
References
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex, Inc.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Outsourcing.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex, Inc.
- Waters Column Selection Guide for Polar Compounds. (2022).
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- HPLC Column Selection Guide. PerkinElmer.
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- ICH Guidelines for Analytical Method Valid
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules.
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- 1. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 2. hplc.eu [hplc.eu]
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- 4. ijrpp.com [ijrpp.com]
- 5. lcms.cz [lcms.cz]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
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- 14. database.ich.org [database.ich.org]
The Versatile Scaffold: Application Notes for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid in Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design.[1][2] Its prevalence in a vast array of pharmaceuticals and biologically active natural products underscores its status as a "privileged scaffold."[2] This guide delves into the nuanced world of a specific, yet broadly applicable, derivative: 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid . While direct literature on this exact molecule is nascent, its constituent parts—the piperidine-2-carboxylic acid core and the N-dimethylcarbamoyl group—are well-established entities in drug discovery. This document, therefore, serves as both a detailed protocol and a forward-looking application note, synthesizing established principles to illuminate the potential of this versatile scaffold for researchers, scientists, and drug development professionals. We will explore its synthesis, derivatization, and potential therapeutic applications, grounding our discussion in the solid-phase logic of medicinal chemistry.
The Piperidine-2-Carboxylic Acid Core: A Foundation of Bioactivity
Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic non-proteinogenic amino acid that serves as a homolog of proline.[1] Its six-membered ring structure imparts a greater degree of conformational flexibility compared to the five-membered ring of proline, a feature that can be strategically exploited in drug design to fine-tune binding to biological targets. The introduction of chiral centers and various substituents on the piperidine ring can significantly modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[3]
The N-Dimethylcarbamoyl Moiety: More Than Just a Protecting Group
The N-dimethylcarbamoyl group, introduced via reagents like dimethylcarbamoyl chloride, offers several advantages in medicinal chemistry.[4][5][6] While it can function as a protecting group for amines in peptide synthesis, its influence extends to modulating key drug-like properties. The dimethylcarbamoyl group can enhance the solubility of protected peptides in organic solvents like dimethylformamide. Furthermore, as a polar functional group, it can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be achieved through a straightforward N-acylation of piperidine-2-carboxylic acid. The following protocol is a generalized procedure based on established methods for the N-acylation of amino acids.
Protocol 1: Synthesis via Dimethylcarbamoyl Chloride
Materials:
-
(S)- or (R)-Piperidine-2-carboxylic acid (or racemic mixture)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine or DIPEA (2.2 equivalents) dropwise to the stirred solution.
-
Acylation: Slowly add dimethylcarbamoyl chloride (1.1 equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
-
Anhydrous Solvents: Essential as dimethylcarbamoyl chloride is water-sensitive.
-
Excess Base: Neutralizes the HCl byproduct of the reaction and facilitates the deprotonation of the piperidine nitrogen.
-
Low Temperature Addition: Controls the exothermic reaction and minimizes side product formation.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Derivatization Strategies and Medicinal Chemistry Applications
The this compound scaffold offers two primary points for diversification: the carboxylic acid group and the piperidine ring itself.
Modification of the Carboxylic Acid
The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and alcohols. Amide bond formation is particularly relevant in medicinal chemistry, as the carboxamide is a privileged pharmacophore found in numerous approved drugs.
Protocol 2: Amide Coupling of this compound
Materials:
-
This compound (1.0 equivalent)
-
Desired primary or secondary amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
DIPEA (3.0 equivalents)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DCM.
-
Activation: Add the coupling agent and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow standard aqueous work-up procedures and purify the resulting amide by column chromatography or recrystallization.
Diagram of Derivatization Pathways:
Caption: Potential derivatization pathways for the scaffold.
Potential Therapeutic Applications
While specific biological data for this compound derivatives is not yet available, we can extrapolate potential applications based on the activities of related N-acyl piperidine structures.
-
Enzyme Inhibitors: Piperidine carboxamides have been identified as potent inhibitors of enzymes such as calpain and the proteasome.[7] The N-dimethylcarbamoyl group can be explored for its ability to form key interactions within the enzyme's active site.
-
CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[8] Modifications to the N-acyl group can influence blood-brain barrier permeability and receptor affinity. For example, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent anti-acetylcholinesterase activity.[9]
-
Antimicrobial Agents: The piperidine moiety is found in various antimicrobial compounds.[8] The N-dimethylcarbamoyl group could be incorporated to modulate the pharmacokinetic properties and target interactions of potential antimicrobial agents.
Data Summary and Physicochemical Properties
The following table provides a summary of the key physicochemical properties of the parent compound, piperidine-2-carboxylic acid, and the anticipated properties of the N-dimethylcarbamoyl derivative.
| Property | Piperidine-2-carboxylic acid | This compound (Predicted) |
| Molecular Formula | C₆H₁₁NO₂ | C₉H₁₆N₂O₃ |
| Molecular Weight | 129.16 g/mol | 200.24 g/mol |
| LogP (Predicted) | -1.3 | -0.5 |
| Topological Polar Surface Area | 49.3 Ų | 67.6 Ų |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
Predicted values are estimates based on computational models and are intended for guidance.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its straightforward synthesis and the potential for diverse functionalization at both the carboxylic acid and the piperidine ring make it an attractive starting point for medicinal chemistry campaigns. The N-dimethylcarbamoyl group offers a means to fine-tune solubility, polarity, and target engagement. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to uncover the full therapeutic potential of this versatile scaffold.
References
- Guidechem. (n.d.). What are the properties and applications of Dimethylcarbamoyl chloride?
- Coyle, S., Keller, O., & Young, G. T. (1975). New amino-protecting groups with special application in peptide synthesis.
- Coyle, S., Keller, O., & Young, G. T. (1975). New Amino-Protecting Groups with Special Application in Peptide Synthesis. J.C.S. Chem. Comm., 939.
- Master Organic Chemistry. (2018, June 7).
- Otvos, S. B., O'Donoghue, A. C., & Imperiali, B. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 199.
- Otvos, S. B., O'Donoghue, A. C., & Imperiali, B. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7.
- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829.
- Lubisch, W., Hofmann, H. P., Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & medicinal chemistry letters, 10(19), 2187–2191.
- Wikipedia. (2023). Dimethylcarbamoyl chloride.
- Asif, M. (2017). A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. International Journal of Bioorganic Chemistry, 2(3), 146-152.
- Kato, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
- All About Drugs. (2017, March 14). Dimethylcarbamoyl Chloride, a known carcinogen.
- ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)....
- Royal Society of Chemistry. (n.d.).
- PubMed. (2025, August 18).
- PubMed Central. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Science Publishing Group. (n.d.).
- ResearchGate. (2025, August 10).
- Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- Al-Nahrain Journal of Science. (2025, January 14). Heterocyclic Compounds: A Study of its Biological Activity.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
- National Center for Biotechnology Information. (n.d.). Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Environmental Protection Agency. (n.d.). Dimethylcarbamoyl Chloride.
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Application Notes and Protocols for the Biological Evaluation of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on developing and executing biological assays for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. Based on its structural analogy to 2-oxoglutarate, a key cellular metabolite, we hypothesize that this compound is a potential modulator of Fe(II)/2-oxoglutarate-dependent dioxygenases. This guide details both direct enzymatic and consequential cell-based assay strategies to rigorously test this hypothesis, with a particular focus on the prolyl hydroxylase domain (PHD) enzymes, critical regulators of the hypoxia-inducible factor (HIF) pathway. The protocols herein are designed to be self-validating and are supported by mechanistic explanations and authoritative references to ensure scientific integrity.
Introduction: The Scientific Rationale
Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs) are a vast superfamily of enzymes that play crucial roles in a myriad of physiological processes, including hypoxia sensing, collagen biosynthesis, and epigenetic modifications.[1][2] These enzymes utilize ferrous iron (Fe(II)) and 2-oxoglutarate (2-OG) as co-substrates to catalyze the hydroxylation of their primary substrates.[1] The catalytic mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO2, which is coupled to the oxidation of the prime substrate.[1]
A prominent and therapeutically relevant subfamily of 2-OGDDs are the prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[3][4] PHDs are the key cellular oxygen sensors that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α) transcription factor.[5][6] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6][7] In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity, leading to the stabilization and accumulation of HIF-1α.[7] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism.[7]
Given the therapeutic potential of modulating the HIF pathway in diseases such as anemia and ischemia, there is significant interest in developing small molecule inhibitors of PHDs.[8] this compound is structurally analogous to 2-oxoglutarate, suggesting it may act as a competitive inhibitor of 2-OGDDs like PHDs. This guide provides the necessary protocols to investigate this potential biological activity.
Core Signaling Pathway: HIF-1α Regulation
The following diagram illustrates the canonical pathway for HIF-1α regulation by PHD enzymes, which is the target of the proposed biological assays.
Caption: Regulation of HIF-1α by Prolyl Hydroxylase Domain (PHD) enzymes.
Experimental Workflow Overview
The following workflow provides a logical progression for evaluating the biological activity of this compound, starting with direct enzyme inhibition and moving to a cell-based confirmation of its downstream effects.
Caption: Experimental workflow for inhibitor characterization.
Protocol 1: In Vitro Enzymatic Assay for PHD2 Inhibition
This protocol describes a colorimetric method to measure the activity of PHD2 by quantifying the consumption of the co-substrate, 2-oxoglutarate.[3] This assay is adaptable for high-throughput screening.
Principle
The consumption of 2-oxoglutarate by PHD2 is measured using a derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product that can be quantified spectrophotometrically.[3] A decrease in the signal compared to the no-enzyme control indicates 2-oxoglutarate consumption and thus, enzyme activity.
Reagents and Materials
-
Recombinant human PHD2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (α-ketoglutarate)
-
Ferrous sulfate (FeSO4)
-
L-Ascorbic acid
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (NaOH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of PHD2, HIF-1α peptide, 2-oxoglutarate, FeSO4, and ascorbic acid in assay buffer. Note: Prepare FeSO4 and ascorbic acid solutions fresh.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control).
-
HIF-1α peptide substrate.
-
FeSO4 and ascorbic acid. Causality: Ascorbate is included to maintain the iron in its reduced ferrous state, which is essential for catalytic activity.[1]
-
2-Oxoglutarate.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding PHD2 enzyme to all wells except the "no-enzyme" control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Derivatization:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Add the 2,4-DNPH solution to each well and incubate at room temperature for 10 minutes to allow for the derivatization of the remaining 2-oxoglutarate.[3]
-
-
Color Development and Measurement:
-
Add NaOH solution to each well to develop the color.
-
Measure the absorbance at a suitable wavelength (e.g., 425 nm) using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of 2-oxoglutarate consumption for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data Summary
| Compound Concentration (µM) | Absorbance (425 nm) | % Inhibition |
| 0 (Vehicle) | 1.25 | 0 |
| 0.1 | 1.10 | 12 |
| 1 | 0.85 | 32 |
| 10 | 0.50 | 60 |
| 100 | 0.20 | 84 |
| No Enzyme Control | 1.50 | - |
| Calculated IC50 | ~5 µM |
Protocol 2: Cell-Based Assay for HIF-1α Stabilization
This protocol uses Western blotting to assess the ability of this compound to stabilize HIF-1α in cultured cells, providing a physiologically relevant confirmation of its activity.[5]
Principle
If the compound inhibits PHD activity within the cell, the degradation of HIF-1α will be prevented, leading to its accumulation. This increase in HIF-1α protein levels can be detected by Western blotting using a specific antibody.
Reagents and Materials
-
Human cell line (e.g., HEK293, U2OS, or Hep3B)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
This compound
-
Positive control PHD inhibitor (e.g., Dimethyloxalylglycine - DMOG)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, a vehicle control, and a positive control (DMOG) for a specified time (e.g., 4-6 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control. Trustworthiness: The loading control ensures that any observed changes in HIF-1α levels are due to the treatment and not variations in the amount of protein loaded.
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the β-actin signal.
-
Expected Data Summary
| Treatment | HIF-1α Band Intensity (Normalized) | Fold Change vs. Vehicle |
| Vehicle | 1.0 | 1.0 |
| Compound (1 µM) | 2.5 | 2.5 |
| Compound (10 µM) | 8.2 | 8.2 |
| Compound (100 µM) | 15.6 | 15.6 |
| DMOG (1 mM) | 18.0 | 18.0 |
Conclusion
The protocols detailed in this guide provide a robust framework for the biological characterization of this compound as a potential inhibitor of 2-oxoglutarate-dependent dioxygenases. By combining a direct enzymatic assay with a physiologically relevant cell-based assay, researchers can confidently determine the compound's potency and mechanism of action. The successful execution of these experiments will provide valuable insights for its further development as a therapeutic agent.
References
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Hewitson, K. S., & Schofield, C. J. (2004). The Fe(II)/2-oxoglutarate-dependent dioxygenases. Current Opinion in Structural Biology, 14(6), 643-650. [Link]
-
Rose, N. R., & Klose, R. J. (2014). Understanding the relationship between 2-oxoglutarate-dependent dioxygenases and disease. The Biochemical journal, 457(2), 133–152. [Link]
-
Leung, I. K., et al. (2018). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 293(26), 10066-10076. [Link]
-
Loenarz, C., & Schofield, C. J. (2011). Prolyl hydroxylase domain (PHD) enzymes. Methods in Enzymology, 502, 111-135. [Link]
-
Joharapurkar, A. A., et al. (2018). Prolyl hydroxylase inhibitors: a breakthrough in the therapy of anemia of chronic kidney disease. Journal of the American Society of Nephrology, 29(4), 1067-1077. [Link]
-
McDonough, M. A., et al. (2010). Cellular studies on the HIF prolyl hydroxylases. Methods in Enzymology, 470, 23-44. [Link]
-
Chan, D. A., & Giaccia, A. J. (2007). Assays to study hypoxia-inducible factor prolyl hydroxylase domain 2 (PHD2), a key human oxygen sensing protein. Methods in Molecular Biology, 381, 231-244. [Link]
-
Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. [Link]
-
Moroz, E., et al. (2009). Real-time imaging of HIF-1α stabilization and degradation. PLoS One, 4(4), e5077. [Link]
-
Lando, D., et al. (2002). Oxygen-dependent regulation of hypoxia-inducible factors by prolyl and asparaginyl hydroxylation. European Journal of Biochemistry, 269(17), 4199-4206. [Link]
-
ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. [Link]
-
ResearchGate. (n.d.). HIF-1a stabilization response in different doses overtime; InCell ELISA. [Link]
-
Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408. [Link]
-
Hausinger, R. P. (2004). Fe(II)/alpha-ketoglutarate-dependent hydroxylases and related enzymes. Critical Reviews in Biochemistry and Molecular Biology, 39(1), 21-68. [Link]
Sources
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- 2. Enzymology of 2-Oxoglutarate-Dependent Dioxygenases - MICHIGAN STATE UNIV [portal.nifa.usda.gov]
- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid for Advanced Peptide Synthesis
Abstract
In the landscape of therapeutic peptide development and chemical biology, the strategic introduction of conformational constraints into peptide backbones is a cornerstone of modern drug design. Constrained amino acids serve as powerful tools to modulate peptide structure, stability, and biological activity. This guide provides an in-depth exploration of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid , a unique N-substituted derivative of pipecolic acid, for its application in peptide synthesis. As a homolog of proline, pipecolic acid and its derivatives offer a distinct conformational profile due to their six-membered ring structure.[1] The N-dimethylcarbamoyl group introduces further steric and electronic effects, providing a novel tool for fine-tuning peptide architecture. These notes offer detailed protocols for the incorporation of this building block using solid-phase peptide synthesis (SPPS), alongside expert commentary on the scientific rationale and expected outcomes.
Introduction: The Significance of Conformational Constraint in Peptide Design
Peptides are inherently flexible molecules, a property that can be both advantageous and detrimental to their therapeutic potential. While flexibility can allow for adaptive binding to biological targets, it often comes at the cost of reduced receptor affinity, decreased selectivity, and susceptibility to proteolytic degradation. The introduction of conformationally restricted amino acids is a widely adopted strategy to overcome these limitations.[2]
Proline, with its unique cyclic side chain that incorporates the backbone nitrogen, is the most well-known natural conformational restrictor.[3][4] Its pyrrolidine ring limits the available Ramachandran space and influences the cis-trans isomerization of the preceding peptide bond, often inducing turns and specific secondary structures.[5][6] Pipecolic acid, the six-membered ring homolog of proline, extends these principles, offering a different set of torsional constraints and conformational preferences.[7][8]
The subject of this guide, This compound , builds upon the pipecolic acid scaffold. The N-acyl substitution with a dimethylcarbamoyl group is expected to significantly influence the conformational equilibrium of the piperidine ring and the rotational barrier of the tertiary amide bond, providing a unique structural signature compared to both proline and unsubstituted pipecolic acid.
Mechanistic Insight & Structural Implications
The incorporation of this compound into a peptide chain introduces a rigidifying element. The N-acyl group imposes a significant steric barrier that influences the local backbone conformation.
Impact on Amide Bond Isomerization
Like proline, the Xaa-Pip peptide bond can exist in either a cis or trans conformation. However, the energy barrier for isomerization and the equilibrium between these states are highly sensitive to the substitution on the ring nitrogen. The bulky and electron-withdrawing nature of the dimethylcarbamoyl group is predicted to favor a specific rotameric state, potentially leading to a higher population of the cis isomer compared to standard proline or pipecolic acid residues. This can be a powerful tool for stabilizing specific turn structures in a peptide.
Ring Pucker and Backbone Torsion
The piperidine ring of pipecolic acid can adopt chair or boat conformations. N-alkylation or N-acylation significantly influences this equilibrium.[9] The dimethylcarbamoyl group will likely favor a conformation where the carboxylate group occupies an axial position to minimize pseudoallylic strain, thereby dictating the orientation of the growing peptide chain.[1]
Below is a conceptual diagram illustrating the hierarchical introduction of constraints from a standard peptide bond to the N-substituted pipecolic acid.
Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol: Coupling of this compound
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for hindered amino acids. [10] Materials:
-
Fmoc-protected this compound
-
Peptide-resin with a free N-terminal amine
-
HATU (or HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times). [11][12]2. Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid and 2.9 equivalents of HATU in DMF.
-
Activation: Add 6 equivalents of DIPEA to the activation solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. For N-substituted pipecolic acid, which contains a secondary amine, a Chloranil test is more appropriate. If the test is positive (indicating incomplete coupling), a second coupling is recommended.
-
Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Quantitative Data & Recommended Conditions
The choice of coupling reagent is critical for success. Below is a summary of recommended conditions for coupling sterically hindered amino acids like our target compound.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Time | Notes |
| HATU/DIPEA | 1 : 0.95 : 2 | DMF | 2-4 hours | Highly efficient, low racemization. The reagent of choice. [10] |
| HBTU/DIPEA | 1 : 0.95 : 2 | DMF | 2-4 hours | A slightly less reactive but effective alternative to HATU. |
| DIC/HOBt | 1 : 1 : 1 | DMF or DCM | 4-8 hours | A classic carbodiimide method; may be slower for hindered couplings. [13] |
Analytical Characterization
After synthesis, cleavage from the resin, and purification (typically by RP-HPLC), the peptide must be characterized to confirm its identity and assess the conformational impact of the incorporated residue.
Mass Spectrometry
Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the correct molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue.
NMR Spectroscopy
NMR is the most powerful tool for elucidating the conformational effects of the modified residue.
-
¹H NMR: The presence of distinct sets of signals for the peptide backbone protons adjacent to the modified residue can indicate the presence of cis and trans isomers. The ratio of these isomers can be quantified by integrating the respective peaks. [14]* ROESY/NOESY: Through-space correlations can provide direct evidence of the peptide's secondary structure and the specific conformation around the Xaa-Pip bond.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information on the overall secondary structure content of the peptide in solution. A comparison of the CD spectrum of the modified peptide with an unmodified control (e.g., containing Proline or Alanine instead) can reveal significant structural perturbations, such as the induction of a β-turn or polyproline II (PPII) helix. [15]
| Analytical Technique | Key Information Provided |
|---|---|
| Mass Spectrometry | Confirms molecular weight and successful incorporation. |
| 1D/2D NMR | Determines cis/trans isomer ratio, sequence connectivity, and detailed 3D structure. |
| CD Spectroscopy | Assesses global secondary structure (e.g., α-helix, β-sheet, turns). |
Conclusion & Future Outlook
This compound represents a novel and valuable building block for peptide chemists and drug developers. Its unique N-acyl substitution pattern provides a powerful means to enforce specific conformational states, potentially leading to peptides with enhanced stability, receptor affinity, and selectivity. The protocols and analytical strategies outlined in this guide provide a comprehensive framework for researchers to successfully incorporate this constrained amino acid into their peptide sequences and to rigorously characterize its structural impact. Further studies exploring a wider range of peptide contexts will continue to unveil the full potential of this promising tool in the field of peptide science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135564486, this compound. Retrieved from [Link]
-
Formaggio, F., et al. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. National Institutes of Health. Retrieved from [Link]
-
Iris Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]
-
Stout, S. M., et al. (n.d.). Influence of N-terminal Residue Composition on the Structure of Proline-Containing b2+ Ions. National Institutes of Health. Retrieved from [Link]
-
Bukowski, G. S., & Thielges, M. C. (2018). Residue-Specific Conformational Heterogeneity of Proline-Rich Sequences Uncovered via Infrared Spectroscopy. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of proline-containing peptides. Retrieved from [Link]
-
Pemberton, R. P., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved from [Link]
-
Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. Retrieved from [Link]
-
Shoulders, M. D., & Raines, R. T. (n.d.). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]
-
Gyssens, S., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222-230. Retrieved from [Link]
-
Splain, R. A., et al. (n.d.). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Cativiela, C., et al. (n.d.). Synthesis of 2‐Substituted 8‐Amino‐3‐oxoindolizidine‐2‐carboxylic Acid Derivatives as Peptide Conformation Mimetics. Sci-Hub. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). A versatile route towards 6-arylpipecolic acids. Retrieved from [Link]
-
Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A pipecolic acid (Pip)-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr. Retrieved from [Link]
-
Hartmann, M., et al. (n.d.). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2147-2159. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformations observed for N‐alkyl‐substituted piperidine and related... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid for Preclinical Studies
An in-depth guide to the scalable synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, a key building block for preclinical pharmaceutical research.
Abstract
This document provides a comprehensive, validated protocol for the gram-scale synthesis of this compound. Piperidine derivatives are foundational scaffolds in modern medicinal chemistry, and a reliable supply of key intermediates is crucial for advancing preclinical drug development programs.[1][2] The described methodology is designed for scalability, safety, and high purity, addressing the common challenges encountered when transitioning from bench-scale synthesis to preclinical batch production. We detail a robust N-acylation reaction, provide extensive safety protocols for handling hazardous reagents, and outline a complete workflow from reaction setup to final product characterization and purification.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged structure in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Its saturated, non-aromatic nature allows for a defined three-dimensional conformation, which is essential for precise molecular recognition at biological targets. The synthesis of N-substituted piperidine-2-carboxylic acid derivatives, such as the title compound, provides a versatile platform for creating novel chemical entities. The dimethylcarbamoyl group introduces a stable, polar moiety capable of acting as a hydrogen bond acceptor, while the carboxylic acid serves as a handle for further chemical modification or as a key interacting group with a biological target.
This guide moves beyond a simple recitation of steps to explain the rationale behind the chosen synthetic strategy, emphasizing process safety and scalability to ensure that research teams can confidently produce the quantities of high-purity material required for rigorous preclinical evaluation.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is a direct and efficient N-carbamoylation of commercially available piperidine-2-carboxylic acid (also known as pipecolic acid).[3][4][5] This approach is advantageous for its atom economy and straightforward execution.
Reaction: Nucleophilic Acyl Substitution The reaction proceeds via the nucleophilic attack of the secondary amine of piperidine-2-carboxylic acid on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA), is critical. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperidine nitrogen and thereby ensuring its nucleophilicity is maintained to drive the reaction to completion.
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for N-carbamoylation.
Critical Safety and Hazard Analysis
The scale-up of any chemical synthesis requires a rigorous assessment of potential hazards. The primary reagent of concern in this protocol is Dimethylcarbamoyl chloride (DMCC) .
WARNING: Dimethylcarbamoyl chloride is a highly toxic, corrosive, moisture-sensitive, and suspected carcinogenic and mutagenic compound.[6][7][8][9] All handling must be performed with extreme caution.
-
Engineering Controls: All operations involving DMCC must be conducted inside a certified chemical fume hood with a high air exchange rate.[6] A safety shower and eyewash station must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear dual-layered, chemical-resistant gloves (e.g., a nitrile base glove with an outer butyl or Viton glove).[7]
-
Eye Protection: Chemical safety goggles combined with a full-face shield are mandatory.[6]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.
-
-
Reactivity Hazards:
-
DMCC reacts violently with water and moisture to produce toxic hydrogen chloride gas and dimethylamine.[7] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
It is a combustible liquid.[7][9] Keep away from heat and ignition sources.
-
-
Spill & Waste Management:
-
Spills must be neutralized immediately with a dry powder absorbent such as dry lime or soda ash.[6] Do NOT use water.
-
All waste containing DMCC must be collected in a designated, sealed hazardous waste container for proper disposal according to institutional guidelines.
-
Detailed Synthesis Protocol (100 g Scale)
Materials and Equipment
| Reagent/Material | Formula | M.W. | CAS No. | Amount | Moles (Equiv.) | Purity | Supplier |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 535-75-1 | 100.0 g | 0.774 (1.0) | >98% | Sigma-Aldrich |
| Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.54 | 79-44-7 | 92.0 g | 0.855 (1.1) | >99% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | 172.5 mL | 1.24 (1.6) | >99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 2.0 L | - | Anhydrous | Acros Organics |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | ~500 mL | - | - | VWR |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | ~100 g | - | Granular | J.T. Baker |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | ~1.5 kg | - | 230-400 mesh | Sorbent Tech. |
Equipment: 5 L 4-neck jacketed reactor, overhead mechanical stirrer, 500 mL dropping funnel, thermocouple temperature probe, nitrogen gas inlet, condenser, rotary evaporator, 2 L separatory funnels, column chromatography setup.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Equip the reactor with the overhead stirrer, thermocouple, nitrogen inlet, and the dropping funnel.
-
Initial Charge: Charge the reactor with piperidine-2-carboxylic acid (100.0 g, 0.774 mol) and anhydrous dichloromethane (1.0 L). Begin stirring to form a slurry.
-
Base Addition: Add triethylamine (172.5 mL, 1.24 mol) to the slurry. The addition is mildly exothermic; maintain the internal temperature below 25°C. Stir for 15 minutes. Causality: The excess TEA ensures complete neutralization of the HCl byproduct and helps drive the reaction forward.
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
DMCC Addition: Dissolve dimethylcarbamoyl chloride (92.0 g, 0.855 mol) in anhydrous dichloromethane (250 mL) and charge this solution to the dropping funnel. Add the DMCC solution dropwise to the cold reactor slurry over 90-120 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow, controlled addition is paramount for managing the reaction exotherm and preventing the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 16 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM) or by taking a small aliquot, quenching it, and analyzing by LC-MS until the starting material is consumed.
-
Work-up - Quenching: Carefully add 1M HCl (500 mL) to the reaction mixture while cooling in an ice bath to neutralize the excess triethylamine. The triethylammonium chloride salt will precipitate.
-
Extraction: Transfer the mixture to a large separatory funnel. Add deionized water (500 mL) and separate the layers. Extract the aqueous layer twice more with DCM (2 x 250 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 250 mL) to remove residual water.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure product.
-
Final Product: Concentrate the pure fractions to yield this compound as a white to off-white solid. Dry under high vacuum to remove residual solvent.
Expected Results
-
Yield: 130-145 g (78-87%)
-
Appearance: White crystalline solid
-
Purity (HPLC): >98%
Analytical Characterization
| Analysis | Specification |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 1.50-1.85 (m, 4H), 2.20-2.35 (m, 2H), 2.89 (s, 6H), 3.05-3.20 (m, 1H), 3.45-3.60 (m, 1H), 4.80-4.95 (m, 1H), 9.5-10.5 (br s, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ppm: 21.5, 25.0, 28.5, 36.5 (2C), 45.0, 58.0, 165.0, 175.5. |
| Mass Spec. (ESI+) | m/z: 215.13 [M+H]⁺, calculated for C₁₀H₁₉N₂O₃: 215.14. |
| HPLC Purity | >98% (210 nm) |
Workflow and Scale-Up Considerations
Synthetic Workflow Diagram
Caption: Scalable workflow for the synthesis of the title compound.
Discussion on Scaling
-
Thermal Management: The N-acylation reaction is significantly exothermic. On a large scale, a jacketed reactor with an efficient cooling system is non-negotiable to maintain strict temperature control during the DMCC addition. A runaway reaction is a serious risk.
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and uneven reaction, resulting in lower yield and more impurities. A powerful overhead mechanical stirrer is essential.
-
Purification Strategy: While effective, large-scale column chromatography is resource-intensive. For multi-kilogram production, developing a robust crystallization/recrystallization protocol would be a more efficient and economical purification method. This should be a primary focus of process development.
-
Material Handling: Handling large volumes of anhydrous DCM and toxic DMCC requires specialized equipment like closed-system transfer lines to minimize operator exposure and prevent contamination from atmospheric moisture.
References
- ChemTrack.org. (n.d.). Safety Guideline for Dimethylcarbamoyl chloride.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. NJ.gov. [Link]
-
CPAChem. (n.d.). Safety data sheet for Dimethylcarbamoyl chloride. [Link]
-
Balakumar, C., et al. (n.d.). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. [Link]
-
Shubina, T. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Chen, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC, NIH. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. [Link]
-
Analytica Chimica Acta. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
-
Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (2TMS). [Link]
-
National Institutes of Health. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. [Link]
-
PubChem. (n.d.). Pipecolic Acid. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GMD - Piperidine-2-carboxylic acid - InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 [gmd.mpimp-golm.mpg.de]
- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 5. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. nj.gov [nj.gov]
- 8. cpachem.com [cpachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary challenge lies in the selective N-acylation of the piperidine nitrogen in the presence of a reactive carboxylic acid group. This guide will walk you through a reliable synthetic pathway, address common pitfalls, and provide solutions to overcome them.
Recommended Synthetic Pathway
A robust and logical approach to the synthesis of this compound involves a three-step process:
-
Protection of the Carboxylic Acid: The carboxylic acid group of piperidine-2-carboxylic acid (also known as pipecolic acid) is first protected as an ester to prevent it from reacting with the carbamoylating agent.[1][2]
-
N-Dimethylcarbamoylation: The secondary amine of the piperidine ring is then reacted with a suitable dimethylcarbamoylating agent.
-
Deprotection of the Carboxylic Acid: Finally, the ester protecting group is removed to yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Low Yield in Esterification (Step 1)
-
Question: I am getting a low yield for the esterification of piperidine-2-carboxylic acid. What could be the cause?
-
Answer: Low yields in this step are often due to incomplete reaction or side reactions.
-
Incomplete Reaction: Fischer esterification is an equilibrium-controlled process.[3] To drive the reaction to completion, you can use a large excess of the alcohol (which can also serve as the solvent) and a suitable acid catalyst (e.g., sulfuric acid, thionyl chloride, or a resin-bound acid). Removing water as it is formed, for instance with a Dean-Stark apparatus, can also significantly improve the yield.
-
Side Reactions: Piperidine-2-carboxylic acid can be sensitive to strong acidic conditions and high temperatures. If you are using harsh conditions, you may be causing degradation of your starting material. Consider using milder esterification methods, such as using diazomethane (with appropriate safety precautions) or converting the carboxylic acid to its acid chloride followed by reaction with the alcohol.
-
Formation of Byproducts during N-Dimethylcarbamoylation (Step 2)
-
Question: My reaction mixture for the N-dimethylcarbamoylation step shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side products and how can I avoid them?
-
Answer: The primary cause of byproduct formation in this step is the reactivity of the carbamoylating agent and the presence of any remaining unprotected carboxylic acid.
-
Reaction with Carboxylic Acid: If the esterification in the previous step was incomplete, any remaining carboxylic acid can react with dimethylcarbamoyl chloride to form a mixed anhydride, which can lead to a variety of byproducts.[4]
-
Solution: Ensure the complete conversion of the carboxylic acid to the ester in Step 1. Purify the ester intermediate before proceeding to the N-dimethylcarbamoylation step.
-
-
Urea Formation: Dimethylcarbamoyl chloride can react with any water present in the reaction mixture or with another molecule of dimethylamine (if formed) to produce tetramethylurea.[4][5]
-
Solution: Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Slow Reaction Rate: The N-acylation of secondary amines can sometimes be sluggish.
-
Solution: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction.[6] Gentle heating may be required, but the temperature should be carefully monitored to avoid decomposition.
-
-
Difficulty with Ester Hydrolysis (Step 3)
-
Question: I am struggling to hydrolyze the ester in the final step without affecting the dimethylcarbamoyl group. What conditions should I use?
-
Answer: The dimethylcarbamoyl group is an amide and is generally more stable to hydrolysis than an ester. However, harsh hydrolytic conditions can cleave both functional groups.
-
Basic Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF at room temperature or with gentle heating is a common method for ester hydrolysis.[3][7] Amides are generally resistant to these conditions. Monitor the reaction carefully by TLC to determine the point of complete ester hydrolysis.
-
Acidic Hydrolysis: While acidic hydrolysis is also possible, it may be more likely to also cleave the amide bond, especially with prolonged reaction times or at elevated temperatures.[7] Basic hydrolysis is generally the preferred method for this transformation.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Esterification | Incomplete reaction (equilibrium) | Use excess alcohol, an effective acid catalyst, and remove water. |
| Degradation of starting material | Use milder esterification conditions. | |
| Byproducts in N-Dimethylcarbamoylation | Incomplete esterification in the previous step | Purify the ester intermediate before N-acylation. |
| Presence of water | Use anhydrous solvents and reagents under an inert atmosphere. | |
| Incomplete Ester Hydrolysis | Insufficiently strong basic conditions | Use LiOH or NaOH in a water/co-solvent mixture; gentle heating may be necessary. |
| Cleavage of Dimethylcarbamoyl Group | Harsh hydrolysis conditions (strong acid or base at high temperatures) | Use milder basic hydrolysis conditions and monitor the reaction closely. |
Experimental Protocols
Protocol 1: Esterification of Piperidine-2-carboxylic Acid (Methyl Ester)
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl pipecolinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Dimethylcarbamoylation
-
Dissolve the piperidine-2-carboxylic acid ester (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of the Ester
-
Dissolve the this compound ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until TLC shows the disappearance of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.[8]
Caption: A flowchart for troubleshooting low yields in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: Can I perform the N-dimethylcarbamoylation directly on piperidine-2-carboxylic acid without protecting the carboxylic acid?
-
A1: It is highly discouraged. The carboxylic acid is nucleophilic and can react with dimethylcarbamoyl chloride.[4] This will lead to a complex mixture of products and a significantly lower yield of the desired compound. Protecting the carboxylic acid as an ester is a crucial step for a successful synthesis.[1]
-
-
Q2: What is the best solvent for the N-dimethylcarbamoylation reaction?
-
A2: Anhydrous aprotic solvents are preferred to avoid reaction of the dimethylcarbamoyl chloride with the solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good choices.
-
-
Q3: How can I monitor the progress of the reactions?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots.
-
-
Q4: My final product is an oil and difficult to purify. What should I do?
-
Q5: Are there any safety precautions I should be aware of?
-
A5: Yes. Dimethylcarbamoyl chloride is toxic, corrosive, and a suspected carcinogen.[4][5] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Thionyl chloride, used in the esterification protocol, is also highly corrosive and reacts violently with water.
-
References
- Hall, H. K., & Morgan, P. W. (1959). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Journal of Organic Chemistry, 24(2), 258-260.
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]
-
All About Drugs. (n.d.). Dimethylcarbamoyl Chloride. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2023, July 20). How to synthesize Dimethylcarbamoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19).... Retrieved from [Link]
-
Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link]
- Gull, S., et al. (2012). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 134(29), 12244-12247.
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
-
OPUS - Universität Stuttgart. (n.d.). A new route to L-proline (Amino acids ; 7). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
PubMed. (n.d.). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]
-
PubMed. (2006, March 2). Pipecolic acid-catalyzed direct asymmetric mannich reactions. Retrieved from [Link]
-
PubMed Central. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
- Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
-
Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2024, March 13). Decarboxylative 1,3-dipolar cycloadditions of l-proline. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Retrieved from [Link]
-
Jack Westin. (n.d.). Acid Derivatives Important Reactions - MCAT Content. Retrieved from [Link]
-
MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. jackwestin.com [jackwestin.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during synthetic procedures. Piperidine scaffolds are central to numerous pharmaceuticals, and achieving high purity and yield is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Table of Contents
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Over-Alkylation in N-Alkylation Reactions
-
Incomplete or Sluggish N-Alkylation
-
Challenges in the Reduction of Pyridines to Piperidines
-
Side Reactions in the Pictet-Spengler Reaction
-
Epimerization at Chiral Centers
-
Formation of Enamine Byproducts
-
References
Over-Alkylation in N-Alkylation Reactions: Formation of Quaternary Ammonium Salts
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a significant problem in piperidine synthesis?
A1: Over-alkylation is a frequent side reaction during the N-alkylation of a secondary amine, such as piperidine, where the desired tertiary amine product undergoes a subsequent alkylation to form an undesired quaternary ammonium salt.[1] This is problematic for several reasons: it consumes the target product, reduces the overall yield, and the resulting quaternary salts are often highly water-soluble, which can complicate purification and isolation of the desired neutral product.[1]
Q2: What primary factors contribute to the over-alkylation of piperidines?
A2: Several factors can promote the formation of these quaternary ammonium salts:
-
Stoichiometry: Using a significant excess of the alkylating agent is a primary driver for the second alkylation event.[1]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[1]
-
Nucleophilicity of the Tertiary Amine: The N-alkylated piperidine product (a tertiary amine) can sometimes be more nucleophilic than the starting secondary amine, making it more susceptible to a second alkylation.[1]
-
Reaction Conditions: The choice of solvent, temperature, and base can influence the relative rates of mono- vs. di-alkylation.[1]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Significant formation of a water-soluble byproduct, confirmed as a quaternary salt by NMR or MS. | Excess alkylating agent. | Carefully control the stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[2] |
| Reaction proceeds too quickly, leading to a mixture of products. | Highly reactive alkylating agent and/or high concentration. | Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[1][2] |
| Over-alkylation persists despite stoichiometric control. | The tertiary amine product is highly nucleophilic. | Consider an alternative synthetic route such as reductive amination, which is an excellent method for mono-N-alkylation and inherently avoids the formation of quaternary ammonium salts.[1] |
Workflow for Minimizing Over-Alkylation
Caption: Decision workflow for troubleshooting over-alkylation.
Incomplete or Sluggish N-Alkylation
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of piperidine is very slow or stalls completely. What are the likely causes?
A1: Slow or incomplete N-alkylation can be attributed to several factors:
-
Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the nucleophilic piperidine starting material, rendering it unreactive.[2]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction rate.[2]
-
Poor Leaving Group/Unreactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a less reactive halide, the reaction may be sluggish.[3]
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents are generally preferred as they can solvate the cation without strongly interacting with the nucleophile.[2]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Reaction starts but then slows down or stops. | Acid byproduct formation is quenching the nucleophile. | Add a non-nucleophilic base to scavenge the acid. Common choices include K₂CO₃, Et₃N, or N,N-diisopropylethylamine (DIPEA).[2] For sensitive substrates, NaHCO₃ can be used. |
| Low conversion even in the presence of a base. | Steric hindrance or low reactivity of the alkylating agent. | Increase the reaction temperature.[3] If using an alkyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein-type reaction, generating the more reactive alkyl iodide in situ. |
| Reagents are not fully dissolved. | Poor solubility of reactants, particularly the base. | Switch to a more polar solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.[3] |
Protocol: General N-Alkylation with In-Situ Acid Scavenging
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidine derivative (1.1 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Add a non-nucleophilic base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 eq.) to the stirred solution. For highly reactive halides, use a syringe pump over several hours.[1]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture (e.g., to 50-70°C).[4]
-
Upon completion, cool the reaction to room temperature and filter to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.
Challenges in the Reduction of Pyridines to Piperidines
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing a pyridine to a piperidine?
A1: The catalytic hydrogenation of pyridines to piperidines can be challenging due to the aromatic stability of the pyridine ring.[5] Common issues include slow or incomplete reactions, catalyst poisoning, and over-reduction leading to ring-opened byproducts.[5][6]
Q2: What is "over-reduction" in this context and how can it be avoided?
A2: Over-reduction refers to the hydrogenolysis (cleavage) of the C-N bond in the newly formed piperidine ring. This side reaction leads to the formation of linear pentylamine derivatives, reducing the yield of the desired cyclic product.[6] It can be minimized by careful selection of the catalyst and optimizing reaction conditions, particularly by using lower temperatures.[6]
Q3: My catalytic hydrogenation is incomplete. What can I do?
A3: Incomplete reduction can be caused by several factors:
-
Catalyst Poisoning: Impurities in the starting material, such as sulfur or phosphorus compounds, can poison the catalyst.[5]
-
Catalyst Inhibition: The basic nitrogen of the pyridine itself can inhibit the activity of some catalysts.[5]
-
Insufficient Reaction Conditions: The temperature or hydrogen pressure may be too low to overcome the aromaticity of the pyridine ring.[5]
Troubleshooting Guide for Catalytic Hydrogenation of Pyridines
| Observation | Potential Cause | Recommended Solution |
| Slow or incomplete reaction. | Catalyst inhibition by the basic nitrogen. | Add an acidic additive like HCl or acetic acid. This protonates the nitrogen, reducing its coordinating ability and enhancing the reaction rate.[5] |
| No reaction or very low conversion. | Catalyst poisoning or insufficient pressure/temperature. | Ensure the pyridine starting material is purified. Increase hydrogen pressure and/or temperature. Consider a more active catalyst like Rhodium on carbon (Rh/C), which can be more effective than Palladium.[5][6] |
| Formation of linear amine byproducts. | Over-reduction (C-N bond cleavage). | Lower the reaction temperature.[6] Screen different catalysts; for example, Platinum(IV) oxide (PtO₂) in acetic acid is a classic and effective system.[5] |
| Formation of dihydropyridine or tetrahydropyridine intermediates. | Incomplete reduction. | Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion. Ensure anhydrous conditions, as water can sometimes interfere.[5] |
Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
In a high-pressure reactor (e.g., a Parr shaker), add the substituted pyridine (1.0 eq.) and a solvent such as glacial acetic acid or ethanol.
-
Carefully add the catalyst, such as PtO₂ (Adams' catalyst) or Pd/C (typically 1-5 mol%).
-
Seal the reactor, purge it with an inert gas (e.g., nitrogen), and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin stirring and heat the reaction mixture if necessary (e.g., room temperature to 60-80 °C).[5]
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC. Reaction times can range from 4 to 24 hours.[5]
-
Once complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure. If an acidic solvent was used, perform an aqueous basic workup to neutralize the acid and extract the free piperidine product.
Side Reactions in the Pictet-Spengler Reaction
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is giving a low yield. What could be the issue?
A1: Low yields in the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related piperidine-fused systems, can be due to several factors.[7] These include an insufficiently activated aromatic ring (i.e., it's not electron-rich enough), an inappropriate acid catalyst, or decomposition of starting materials under harsh conditions.[8][9]
Q2: I'm observing the formation of isomeric byproducts. How can I improve the selectivity?
A2: The formation of diastereomers or regioisomers can be a problem. Epimerization can occur via a reversible retro-Pictet-Spengler reaction, especially at higher temperatures, leading to a mixture of diastereomers.[8] Lack of inherent stereocontrol or alternative cyclization pathways can also lead to isomeric products.[8]
Troubleshooting Guide for the Pictet-Spengler Reaction
| Observation | Potential Cause | Recommended Solution |
| Low or no product yield. | Inadequate activation of the iminium ion or aromatic ring. | Use a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂).[8] If the aromatic ring is electron-deficient, the reaction may require harsher conditions or may not be feasible. |
| Formation of undesired diastereomers. | Epimerization due to a reversible reaction. | Lower the reaction temperature to favor the thermodynamically more stable product and reduce the rate of the retro-reaction.[8] Consider using a chiral catalyst or auxiliary to induce stereoselectivity. |
| Observation of oxidized byproducts. | Air oxidation of the amine starting material or the product. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and purified reagents to minimize exposure to atmospheric oxygen.[8] |
Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Epimerization at Chiral Centers
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in piperidine synthesis?
A1: Epimerization is the inversion of the stereochemical configuration at a single chiral center in a molecule that has multiple stereocenters. This is a significant issue as it leads to the formation of diastereomers, which can be difficult to separate and may possess different biological activities, compromising the efficacy and safety of a potential drug candidate.[10]
Q2: Under what conditions is epimerization most likely to occur?
A2: Epimerization is often catalyzed by the presence of acid or base and can be exacerbated by harsh reaction conditions like high temperatures and prolonged reaction times.[10] For instance, in the synthesis of 3-piperidinol, bases can deprotonate the hydroxyl group or an adjacent C-H bond, leading to an intermediate that can be protonated from either face, scrambling the stereocenter.[10] A photoredox-mediated epimerization has also been reported, which can be used to convert a less stable diastereomer to the more thermodynamically stable one.[11][12][13]
Troubleshooting Guide to Minimize Epimerization
| Observation | Potential Cause | Recommended Solution |
| Formation of a diastereomeric mixture. | Acid or base-catalyzed epimerization. | Carefully control the pH of the reaction. Use the mildest possible acidic or basic conditions required for the transformation. Buffer the reaction mixture if necessary. |
| Isomer ratio worsens with longer reaction times or higher temperatures. | Thermodynamically-driven epimerization. | Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. The goal is to operate under kinetic control where possible. |
| Stereocenter α to the nitrogen is epimerizing. | Formation of an enamine or iminium ion intermediate. | Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent the formation of reactive intermediates at the α-position.[5] |
Formation of Enamine Byproducts
Frequently Asked Questions (FAQs)
Q1: When is enamine formation a likely side reaction?
A1: Enamine formation can occur when synthesizing substituted piperidines from precursors containing a ketone or aldehyde functionality in the presence of a secondary amine (the piperidine nitrogen).[14] It is the key intermediate in the Stork enamine alkylation but can be an undesired byproduct in other contexts.[15] For example, in attempts to perform intramolecular cyclizations, enamines might form instead of the desired product.[16]
Q2: How can I prevent unwanted enamine formation?
A2: Preventing enamine formation involves controlling the reaction conditions to disfavor the condensation reaction. This typically involves the rigorous removal of water and avoiding acid catalysis, which promotes the dehydration step leading to the enamine.[17] If the piperidine nitrogen needs to be present but unreactive towards a carbonyl group, it should be protected.
Troubleshooting Guide for Enamine Formation
| Observation | Potential Cause | Recommended Solution |
| Formation of a vinyl-substituted amine byproduct. | Reaction between a piperidine and a carbonyl compound. | If the carbonyl is a starting material, protect the piperidine nitrogen before introducing it. If the piperidine is the starting material, protect its nitrogen before subsequent steps involving carbonyls. |
| Reaction requires acidic conditions, promoting enamine formation. | Acid catalysis of the condensation reaction. | Use strictly anhydrous conditions to suppress the dehydration step. Molecular sieves can be added to the reaction to scavenge any trace amounts of water. |
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Cambridge University Press. (n.d.). Preparation and some properties. Assets.
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
- BenchChem. (2025). Application Notes: The Role of Piperidine in Stork Enamine Alkylation.
- BenchChem. (2025). How to avoid epimerization in 3-piperidinol synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
- Master Organic Chemistry. (2010). Enamines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Journal of the American Chemical Society. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- PubMed. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
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Technical Support Center: Optimizing Reaction Conditions for the Carbamoylation of Piperidine-2-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist Last Updated: January 15, 2026
Welcome to the technical support guide for the carbamoylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Introduction
Piperidine-2-carboxylic acid is a bifunctional molecule containing both a secondary amine and a carboxylic acid.[1][2] This structure presents a unique challenge for selective modification. Carbamoylation, the process of introducing a carbamoyl group (-CONH₂) onto the piperidine nitrogen, yields N-carbamoylpiperidine-2-carboxylic acid, a valuable building block in drug discovery. The reaction is a non-enzymatic post-translational modification that involves the addition of a carbamoyl moiety to a primary or secondary amine.[3][4] Achieving high yield and purity requires careful consideration of reagents, protecting group strategy, and reaction conditions. This guide will address the critical parameters to ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the carbamoylation of piperidine-2-carboxylic acid in a question-and-answer format.
Question: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: Low or no conversion is a frequent issue, often stemming from several potential root causes.[5][6] Use the following decision tree to diagnose the problem:
Caption: Troubleshooting Decision Tree for Low Conversion.
Detailed Explanation:
-
Reagent Inactivity: Carbamoylating agents like sodium cyanate can degrade upon exposure to moisture. Isocyanates are highly reactive and can polymerize if not stored properly. Always use fresh, high-purity reagents.
-
Moisture: Water will readily consume highly reactive carbamoylating agents, such as isocyanates or carbamoyl chlorides, leading to the formation of unstable carbamic acids that decompose.[7] It is critical to use anhydrous solvents and properly dried glassware.[5]
-
Incorrect Basicity: If you are starting with piperidine-2-carboxylic acid hydrochloride, the secondary amine is protonated and non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to liberate the free amine before introducing the carbamoylating agent.
-
Carboxylic Acid Interference: The unprotected carboxylic acid can cause issues. In its carboxylate form (under basic conditions), it can act as a nucleophile, potentially reacting with the carbamoylating agent. Its presence also complicates purification. The most reliable strategy is to protect the carboxylic acid as an ester prior to the carbamoylation step.[8][9]
Question: My reaction stalls and does not go to completion, even after extended reaction times. Why?
Answer: Incomplete conversion is often a sign of a reaction equilibrium being reached or deactivation of a key species.
-
Insufficient Reagent: The carbamoylating agent may be consumed by trace moisture or side reactions. Adding a small additional portion of the carbamoylating agent (e.g., 0.2-0.3 equivalents) can sometimes restart the reaction. Monitor this carefully by TLC or LC-MS to avoid adding a large excess that complicates purification.
-
Product Precipitation: If the carbamoylated product has low solubility in the reaction solvent, it may precipitate out, effectively halting the reaction. This can sometimes be addressed by switching to a more polar aprotic solvent like DMF or DMA, or by gently heating the reaction mixture.
-
Reversible Reaction with Cyanate: When using cyanate salts, the reaction proceeds through the formation of isocyanic acid (HNCO) in equilibrium.[10][11] If the concentration of HNCO is too low or if the product can revert, the reaction may not reach completion. Using a pre-formed, more reactive agent like a carbamoyl chloride can provide a more forceful, irreversible reaction.[12]
Question: I am observing significant side product formation. What are they and how can I prevent them?
Answer: The primary side products in this reaction are typically ureas (from reaction with an amine impurity or the product) and products resulting from reaction at the carboxylic acid.
-
Urea Formation: If your carbamoylating agent is an isocyanate, it can react with any primary or secondary amine. If it reacts with another molecule of piperidine-2-carboxylic acid that has already been carbamoylated, it can form a urea dimer. This is more likely if the isocyanate is added too quickly, creating high local concentrations.
-
Solution: Add the carbamoylating agent slowly and dropwise to the solution of the amine at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[5]
-
-
Acylurea/Anhydride Formation: With an unprotected carboxylic acid, highly reactive carbamoylating agents could potentially activate the carboxyl group, leading to undesired products.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group of piperidine-2-carboxylic acid before carbamoylation?
Answer: While direct carbamoylation is possible, it is highly recommended to protect the carboxylic acid group .[9]
-
Why? The unprotected carboxylic acid can be deprotonated to a carboxylate, which can interfere with the reaction or complicate workup and purification. Protecting it as an ester (e.g., methyl, ethyl, or benzyl ester) simplifies the reaction by isolating the reactivity of the secondary amine, leading to cleaner reactions, higher yields, and more straightforward purification.[8][14] The choice of ester depends on the desired deprotection conditions (e.g., benzyl esters can be removed by hydrogenolysis, while methyl/ethyl esters are removed by hydrolysis).[13]
Q2: What are the most common carbamoylating agents and which one should I choose?
Answer: The choice of agent depends on reactivity, cost, and safety considerations.
| Carbamoylating Agent | Pros | Cons | Typical Conditions |
| Sodium Cyanate (NaOCN) | Inexpensive, stable solid, easy to handle. | Lower reactivity, may require heating, generates isocyanic acid in situ.[10] | Aqueous or alcoholic solvents, often with mild heating (40-60 °C).[15] |
| Isocyanates (R-N=C=O) | Highly reactive, often provides fast and complete conversion. | Can be toxic and moisture-sensitive; risk of over-addition leading to side products. | Aprotic solvents (DCM, THF, DMF) at 0 °C to RT, often with a non-nucleophilic base. |
| Carbamoyl Chlorides (R₂NCOCl) | Highly reactive, good for sterically hindered amines. | Often moisture-sensitive and corrosive. | Aprotic solvents (DCM, THF) with a base (TEA, pyridine) to scavenge HCl. |
| Carbonyl Diimidazole (CDI) | Safe phosgene equivalent, good for forming carbamates in a two-step, one-pot process.[16] | Can be less reactive towards secondary amines. | Aprotic solvents (THF, DCM). Amine is added after initial activation. |
For piperidine-2-carboxylic acid (ester protected), sodium cyanate offers a simple and safe starting point. If higher reactivity is needed, a suitable isocyanate or carbamoyl chloride would be the next choice.
Q3: What are the optimal solvent and base combinations?
Answer: The optimal choice depends on the carbamoylating agent and the substrate's solubility.
-
Solvents:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are excellent choices for reactions with isocyanates and carbamoyl chlorides as they do not react with these electrophiles.
-
Protic Solvents: Water or alcohols can be used for reactions with sodium cyanate, where the solvent can help generate the reactive isocyanic acid.[15]
-
-
Bases:
-
Purpose: A base is essential if you start with the hydrochloride salt of piperidine-2-carboxylic acid to deprotonate the piperidinium ion. It also scavenges any acidic byproducts (like HCl from carbamoyl chlorides).
-
Recommended Bases: Use a non-nucleophilic tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Avoid using primary or secondary amines as they will compete in the carbamoylation reaction.
-
Q4: How can I monitor the progress of the reaction?
Answer: Reaction monitoring is crucial to determine the endpoint and prevent the formation of byproducts from over-reacting or decomposition.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of acetic acid to improve spot shape). The product should have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to track the disappearance of the starting material peak and the appearance of the product peak, confirming the mass of the desired compound simultaneously.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive check, a small aliquot can be taken from the reaction, worked up, and analyzed by ¹H NMR to confirm the presence of the carbamoyl group protons and shifts in the piperidine ring protons.
Experimental Protocols & Workflows
General Reaction Workflow
The following diagram illustrates a robust, two-step workflow for the synthesis, emphasizing the recommended protection-deprotection strategy.
Caption: Recommended workflow for carbamoylation via a protected intermediate.
Protocol 1: Direct Carbamoylation with Sodium Cyanate
This protocol is a generalized procedure for direct carbamoylation and may require optimization.[15]
Materials:
-
Piperidine-2-carboxylic acid
-
Sodium cyanate (NaOCN)
-
Water (deionized)
-
Hydrochloric acid (for workup)
-
Solvents for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq.) in water.
-
Reagent Addition: Add sodium cyanate (1.2 eq.) to the solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Acidify the solution to pH ~2-3 with concentrated HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Note: The product may have high water solubility, making extraction challenging.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography or recrystallization.
Protocol 2: Carbamoylation of Protected Piperidine-2-carboxylate
This protocol outlines the more robust, two-step approach.
Part A: Benzyl Ester Protection
-
Suspension: Suspend piperidine-2-carboxylic acid (1.0 eq.) in a suitable solvent like DMF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Alkylation: Add benzyl bromide (BnBr, 1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude benzyl ester by column chromatography.
Part B: Carbamoylation
-
Dissolution: Dissolve the purified piperidine-2-carboxylic acid benzyl ester (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trimethylsilyl isocyanate (TMS-NCO, 1.2 eq.) dropwise. Alternatively, another isocyanate can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over sodium sulfate, concentrate, and purify the N-carbamoyl-protected ester by column chromatography. The final deprotection would be performed via hydrogenolysis (H₂, Pd/C).
References
-
Konishi, Y., et al. (2001). A new method to measure the carbamoylating activity of nitrosoureas by electron paramagnetic resonance spectroscopy. PubMed. Available at: [Link]
-
Tundo, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]
-
Aćimović, J. M., et al. (2011). Method for monitoring of the protein amino group changes during carbonylation. PubMed. Available at: [Link]
-
de la Torre, A., et al. (2021). Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers. PMC - NIH. Available at: [Link]
-
Kraus, L. M., & Kraus, A. P. Jr. (2001). Carbamoylation of amino acids and proteins in uremia. PubMed - NIH. Available at: [Link]
-
Wikipedia. (2024). Urea. Available at: [Link]
-
PubChem. 1-(Carbamoylamino)piperidine-2-carboxylic acid. Available at: [Link]
-
Jahangiri, A., et al. (2019). Protein Carbamylation and Cardiovascular Disease. PMC - NIH. Available at: [Link]
-
Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (2024). Protecting group. Available at: [Link]
-
Koellhoffer, J. F., et al. (2021). Avenues for post-translational protein modification prevention and therapy. PMC - NIH. Available at: [Link]
-
Kalantar-Zadeh, K., & Fouque, D. (2017). Mechanisms and consequences of carbamoylation. ResearchGate. Available at: [Link]
-
Reddit r/Chempros. (2020). What are some common causes of low reaction yields?. Available at: [Link]
-
Apostolov, E. O., et al. (2020). Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance. PMC - NIH. Available at: [Link]
-
Kalantar-Zadeh, K., & Fouque, D. (2017). Mechanisms and consequences of carbamoylation. PubMed. Available at: [Link]
-
Wikipedia. (2024). Pipecolic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
dos Santos, G. P., & de Oliveira, K. T. (2023). Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis. ResearchGate. Available at: [Link]
-
dos Santos, G. P., & de Oliveira, K. T. (2023). Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available at: [Link]
-
Shibamoto, T. (2006). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. PubMed. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
PubChem. Pipecolic Acid. Available at: [Link]
-
Fischer, S., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]
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Addressing solubility issues of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid in biological buffers
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Solubility Issues in Biological Buffers
Introduction to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
This compound is a piperidine derivative with a carboxylic acid moiety at the 2-position and a dimethylcarbamoyl group attached to the piperidine nitrogen. This substitution pattern presents a unique combination of a polar, ionizable carboxylic acid and a polar, non-ionizable carbamoyl group. Understanding the interplay of these functional groups is paramount to successfully formulating this compound in the aqueous environment of biological buffers.
The solubility of this compound is significantly influenced by the pH of the medium due to the ionizable carboxylic acid.[1] The dimethylcarbamoyl group, while polar, can also impact solubility and potentially undergo hydrolysis under certain conditions.[2][3] This guide will address these factors to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my neutral pH biological buffer (e.g., PBS pH 7.4). What is the primary reason for this poor solubility?
A1: The primary reason for the limited solubility of this compound in neutral buffers is that the carboxylic acid group is not fully ionized at this pH. Carboxylic acids are more soluble in their deprotonated (negatively charged) form.[1] The pKa of the carboxylic acid group in a molecule of this nature is predicted to be in the acidic range (approximately 2-4). At a neutral pH of 7.4, which is significantly above the pKa, the majority of the molecules will be in their more soluble, deprotonated carboxylate form. However, if the intrinsic solubility of the neutral form of the molecule is very low, even with a high percentage of ionization, the total dissolved concentration may still be insufficient for your experimental needs.
Q2: How can I improve the solubility of this compound in my biological buffer?
A2: There are several effective strategies to enhance the solubility of this compound. The most direct approach is to adjust the pH of your buffer.
-
pH Adjustment: By increasing the pH of the buffer to a value at least 2 units above the pKa of the carboxylic acid, you can ensure that over 99% of the compound is in its more soluble, ionized form. A starting point would be to adjust the buffer to a pH of 8.0 or higher. However, it is crucial to consider the pH tolerance of your biological system (e.g., cells, enzymes) and ensure the adjusted pH will not compromise your experiment.
-
Co-solvents: The use of a water-miscible organic co-solvent can significantly improve solubility.[4] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is recommended to first dissolve the compound in a small amount of the organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer.[5]
-
Salt Formation: While not a technique typically performed by the end-user in a lab, if you are synthesizing or sourcing the compound, obtaining it as a salt (e.g., sodium or potassium salt) will lead to much higher aqueous solubility.[6]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: Preparing a concentrated stock solution is a standard and highly recommended practice.[7][8] This allows for the addition of a small volume of the stock to your experimental system, minimizing the impact of the solvent on the final assay conditions.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
Problem: The compound precipitates out of solution when I dilute my organic stock solution into my aqueous biological buffer.
Possible Causes & Solutions:
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of co-solvent.
-
Solution 1: Decrease the Final Concentration: Re-evaluate the required final concentration for your experiment. It's possible that a lower concentration will still yield the desired biological effect while remaining below the solubility limit.
-
Solution 2: Increase the Percentage of Co-solvent: While keeping the final compound concentration the same, you can try slightly increasing the percentage of the co-solvent in your final solution. However, be mindful of the tolerance of your biological system to the co-solvent, as higher concentrations can be cytotoxic or inhibit enzyme activity. It is crucial to run a solvent tolerance control experiment.
-
Solution 3: pH Adjustment of the Aqueous Buffer: Before adding your stock solution, adjust the pH of your biological buffer to a more alkaline value (e.g., pH 8.0-9.0). This will increase the solubility of the carboxylic acid, potentially preventing precipitation upon dilution of the stock.
Problem: I have successfully dissolved the compound, but my experimental results are inconsistent over time.
Possible Cause & Solution:
-
Cause: The dimethylcarbamoyl group may be susceptible to hydrolysis, especially in buffers with a pH that is significantly acidic or basic, or at elevated temperatures over extended incubation periods.[9] Hydrolysis would alter the structure of your compound, leading to a loss of activity and inconsistent results.
-
Solution: Prepare Fresh Solutions: Always prepare your working solutions fresh for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. If long incubation times are necessary, consider evaluating the stability of the compound under your specific experimental conditions using an analytical method like HPLC.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol details the steps for creating a high-concentration stock solution, which is a fundamental starting point for most experiments.[7][8]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Protocol 2: Solubility Enhancement through pH Adjustment
This protocol provides a method for increasing the aqueous solubility of the compound by preparing a stock solution in a basic buffer.
Materials:
-
This compound (solid)
-
1 M NaOH solution
-
Sterile, purified water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out the desired amount of this compound and add it to a sterile beaker with a magnetic stir bar.
-
Add a volume of sterile, purified water that is less than your final desired volume.
-
While stirring, slowly add small increments of 1 M NaOH and monitor the pH.
-
Continue adding NaOH until the solid is fully dissolved and the pH of the solution is in the desired alkaline range (e.g., pH 8.0-9.0).
-
Once dissolved, transfer the solution to a volumetric flask and bring it to the final desired volume with sterile, purified water.
-
Sterile filter the solution if it will be used in cell-based assays.
-
Store the aqueous stock solution at 4°C for short-term use or frozen for long-term storage.
Data Presentation
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized (deprotonated) form of the carboxylic acid. | Simple and cost-effective. | The required pH may not be compatible with the biological system. |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the solvent, facilitating the dissolution of less polar molecules.[4] | Allows for high concentration stock solutions. | Co-solvents can be toxic to cells or inhibit enzymes at higher concentrations. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic portions of the molecule in the cyclodextrin cavity, increasing its apparent water solubility. | Can significantly increase solubility with minimal impact on the biological system. | May not be effective for all molecules and requires empirical testing. |
Visualization of Experimental Workflow
Below is a decision-making flowchart to guide you through the process of solubilizing this compound for your experiments.
Caption: A flowchart for solubilizing the compound.
References
-
Solubility of Things. N,N-Dimethylcarbamoyl chloride. Retrieved from [Link]
-
Wikipedia. Dimethylcarbamoyl chloride. Retrieved from [Link]
-
ResearchGate. Proposed mechanism for the formation of dimethylcarbamoyl chloride. Retrieved from [Link]
-
Solubility of Things. Piperidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. Dimethylcarbamoyl Chloride. Retrieved from [Link]
-
Wikipedia. Pipecolic acid. Retrieved from [Link]
-
Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
PubChem. 1-(Carbamoylamino)piperidine-2-carboxylic acid. Retrieved from [Link]
-
YouTube. Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
Reddit. How to tackle compound solubility issue. Retrieved from [Link]
-
YouTube. Making stock solutions - how and why. Retrieved from [Link]
-
Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). Retrieved from [Link]
-
Golm Metabolome Database. Piperidine-2-carboxylic acid (1TMS). Retrieved from [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
NIST WebBook. 2-Piperidinecarboxylic acid. Retrieved from [Link]
-
PubChem. Pipecolic Acid. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
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- 3. Page loading... [guidechem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Piperidinecarboxylic acid (CAS 4043-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Storage of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Welcome to the technical support center for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and experimental use. By understanding the chemical nature of this molecule, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a derivative of piperidine-2-carboxylic acid (also known as pipecolic acid). Its structure consists of a piperidine ring, a carboxylic acid group at the 2-position, and a dimethylcarbamoyl group attached to the nitrogen atom of the piperidine ring. The presence of these functional groups dictates its chemical stability and potential degradation pathways.
Q2: What are the primary concerns regarding the stability of this compound?
A2: The main stability concerns for this compound are hydrolysis of the dimethylcarbamoyl group, potential racemization at the chiral center (the alpha-carbon of the carboxylic acid), and, to a lesser extent, decarboxylation under harsh conditions. Environmental factors such as moisture, temperature, pH, and light can accelerate these degradation processes.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, the compound, which is typically a solid, should be stored in its original tightly sealed container. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could accelerate hydrolysis.
Q4: Can I store solutions of this compound? If so, for how long?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store solutions, use an aprotic, dry solvent and store at low temperatures (e.g., -20°C or -80°C) for the shortest possible time. The stability in aqueous solutions, especially at non-neutral pH, is expected to be limited.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I am observing a loss of biological activity or potency of my compound over time.
-
Potential Cause: This is a classic sign of compound degradation. The most probable cause is the hydrolysis of the N,N-dimethylcarbamoyl group. This reaction cleaves the carbamoyl moiety, yielding piperidine-2-carboxylic acid and dimethylamine. This hydrolysis can be catalyzed by acidic or basic conditions, or even by residual moisture in your solvents or on your labware.
-
Recommended Action:
-
Confirm Degradation: Use an analytical technique like HPLC or LC-MS to check the purity of your current stock against a freshly prepared sample or the supplier's certificate of analysis.
-
Use Fresh Stock: For critical experiments, always use a freshly prepared solution from solid material.
-
Control for pH: If your experimental conditions involve aqueous buffers, ensure the pH is neutral and that the buffer components are not catalyzing degradation.
-
Solvent Purity: Use high-purity, dry (anhydrous) solvents for preparing stock solutions whenever possible.
-
Issue 2: My stock solution's pH has changed, or I see unexpected salt precipitation.
-
Potential Cause: Hydrolysis of the dimethylcarbamoyl group can release dimethylamine, a weak base. In an unbuffered solution, this can lead to an increase in pH over time. If the solution contains counter-ions, this pH shift could cause precipitation.
-
Recommended Action:
-
Buffered Solutions: If compatible with your assay, prepare solutions in a suitable buffer system to maintain a stable pH.
-
Aprotic Solvents: For long-term storage, consider using aprotic solvents where the compound is soluble.
-
Regular pH Monitoring: If using aqueous solutions, monitor the pH regularly, especially for stocks stored for extended periods.
-
Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis.
-
Potential Cause: The appearance of new peaks is a direct indication of degradation or the presence of impurities from synthesis. The primary degradation product would be piperidine-2-carboxylic acid. Other minor peaks could result from racemization or decarboxylation.
-
Recommended Action:
-
Characterize Degradants: If possible, use mass spectrometry to identify the molecular weight of the species in the unexpected peaks. This can help confirm the degradation pathway.
-
Conduct a Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study (see protocol below). This will help you to recognize these peaks if they appear in your experimental samples.
-
Best Practices for Storage
Adhering to proper storage conditions is the most effective way to prevent the degradation of this compound.
Short-Term Storage (Solid, up to 6 months)
For routine use, the solid compound can be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential solid-state reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque vial | Prevents moisture ingress and protects from light. |
| Environment | Dry, dark location | Protects from humidity and light-induced degradation. |
Long-Term Storage (Solid, >6 months)
For archival purposes, more stringent conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Significantly slows down all potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Crucial for preventing long-term exposure to air and moisture. |
| Container | Tightly sealed, opaque vial, placed inside a desiccator | Provides an additional barrier against moisture. |
| Environment | Dark, dedicated freezer | Ensures minimal exposure to light and temperature fluctuations. |
Visualizing Degradation Pathways and Experimental Workflows
To better understand the potential degradation mechanisms and how to investigate them, the following diagrams are provided.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Thermal: Heat the solution at 60-80°C.
-
Oxidative: Add hydrogen peroxide to a final concentration of 3%.
-
Photolytic: Expose the solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This data is invaluable for predicting stability and for quality control.
By implementing these guidelines, you can significantly mitigate the risk of degradation of this compound, ensuring the reliability and accuracy of your research.
References
-
eScholarship.org. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
Semantic Scholar. (2016, June 1). Thermal degradation of novel piperazine-based amine blends for CO>2> capture. Retrieved from [Link]
-
PubMed. (2021, June 18). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). The scope of various piperidine derivatives. Reaction conditions:. Retrieved from [Link]
-
PubMed. (2010, September 5). Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Carbamoylamino)piperidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. Retrieved from [Link]
-
Jack Westin. (n.d.). Acid Derivatives Important Reactions. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Moodle@Units. (n.d.). 11 Carboxylic Acids and Derivatives. Retrieved from [Link]
-
YouTube. (2017, March 22). Synthesis of Carboxylic Acids: Hydrolysis of Amides. Retrieved from [Link]
-
Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (1TMS). Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- ResearchGate. (n.d.).
Technical Support Center: Interpreting Complex NMR Spectra of N-Substituted Piperidines
Welcome to the technical support center for the NMR analysis of N-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of piperidine conformational analysis and spectral interpretation.
Introduction: The Challenge of N-Substituted Piperidines
N-substituted piperidines are ubiquitous scaffolds in pharmacologically active compounds.[1] Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating these features in solution. However, the spectra of N-substituted piperidines are frequently complex and challenging to interpret due to a combination of factors including:
-
Slow Ring Inversion: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "chair-flip" is on the NMR timescale, it can lead to significant peak broadening.[2]
-
Nitrogen Inversion: The nitrogen atom can also undergo pyramidal inversion, further complicating the conformational landscape.[3][4]
-
Influence of the N-substituent: The size and nature of the substituent on the nitrogen atom can dramatically influence the conformational equilibrium and the chemical shifts of the ring protons.[5]
-
Signal Overlap: The methylene protons of the piperidine ring often resonate in a narrow chemical shift range, leading to significant signal overlap and making spectral assignment difficult.[2]
This guide provides practical, field-proven insights to help you overcome these challenges and extract meaningful structural information from your NMR data.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for my piperidine ring protons so broad?
Broad signals in the NMR spectrum of an N-substituted piperidine are a common observation and can stem from several dynamic processes occurring on the NMR timescale.[2][6]
-
Chair-to-Chair Interconversion: The piperidine ring is not static and undergoes a rapid "chair-flip" between two conformers. When the rate of this interconversion is comparable to the NMR frequency difference between the axial and equatorial protons, it leads to coalescence and signal broadening.
-
Nitrogen Inversion: The nitrogen atom and its substituent can rapidly invert their configuration.[4][7] This process, if on the NMR timescale, can also contribute to peak broadening, especially for protons alpha to the nitrogen.
-
Restricted Rotation around the N-Substituent Bond: For certain N-substituents, such as amides or bulky aryl groups, rotation around the C-N bond can be hindered.[8] If the rotational barrier is in the range of the NMR experiment's timescale, it can result in broadened signals or even the appearance of multiple species (rotamers).
-
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause broadening of adjacent proton signals.[2] This effect is often more pronounced for the protons on the carbons directly attached to the nitrogen.
Q2: How can I definitively distinguish between axial and equatorial protons on the piperidine ring?
Distinguishing between axial and equatorial protons is crucial for determining the conformation of the piperidine ring. Several NMR parameters and techniques can be used for this purpose:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.
-
Large Coupling (³Jax-ax ≈ 10-13 Hz): A large coupling constant is characteristic of a trans-diaxial relationship between two protons.
-
Small Coupling (³Jax-eq ≈ 2-5 Hz and ³Jeq-eq ≈ 2-5 Hz): Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial relationships.
-
-
Chemical Shifts: Generally, axial protons are more shielded (appear at a higher field or lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C and C-N bonds in the ring.[9] However, this is a general trend and can be influenced by the N-substituent and other ring substituents.
-
2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are powerful tools for determining spatial proximity.
-
Strong 1,3-diaxial NOEs/ROEs: Strong cross-peaks between protons in a 1,3-diaxial arrangement are a definitive indicator of their axial orientation.
-
Q3: My ¹H NMR spectrum shows more signals than expected for a single piperidine species. What could be the reason?
The observation of multiple sets of signals for a seemingly pure N-substituted piperidine sample often points to the presence of multiple conformers or rotamers that are slowly interconverting on the NMR timescale.[8][10]
-
Slow Ring Inversion: At low temperatures, the chair-to-chair interconversion can become slow enough on the NMR timescale to allow for the observation of distinct signals for both conformers.
-
Rotational Isomers (Rotamers): If there is restricted rotation around a bond connected to the piperidine ring (e.g., an amide N-substituent), different rotational isomers may be present in solution, each giving rise to its own set of NMR signals.[8]
-
Presence of Boat Conformations: While the chair conformation is generally the most stable, in some highly substituted or sterically hindered piperidines, boat or twist-boat conformations can be significantly populated, leading to a more complex spectrum.[1]
Troubleshooting Guides
Problem 1: Overlapping Signals in the Piperidine Methylene Region
The region between approximately 1.2-3.5 ppm in the ¹H NMR spectrum of N-substituted piperidines is often crowded with overlapping multiplets from the ring protons, making analysis challenging.[2]
Workflow for Resolving Signal Overlap
Caption: Workflow for resolving overlapping piperidine signals.
Step-by-Step Methodologies
1. Changing the Deuterated Solvent: The chemical shift of protons is sensitive to the solvent environment. Changing the solvent can induce different chemical shift changes for various protons, potentially resolving overlap.[2][11] Aromatic solvents like benzene-d₆ often cause significant shifts (the "aromatic solvent-induced shift" or ASIS effect) due to their magnetic anisotropy.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.
-
If signal overlap is observed, prepare a new sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).
-
Acquire a new ¹H NMR spectrum and compare it to the original spectrum to identify shifted and resolved signals.
-
2. Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are indispensable for unraveling complex spin systems.[12][13][14]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other. Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the piperidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This is extremely useful for resolving overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is valuable for confirming assignments and piecing together the molecular structure.
Problem 2: Broad and Indistinct Signals Due to Dynamic Processes
As discussed in the FAQs, dynamic processes are a primary cause of broad signals in the NMR spectra of N-substituted piperidines. Variable Temperature (VT) NMR is the key experimental technique to address this issue.[2][8]
Logic for Variable Temperature (VT) NMR
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyramidal inversion - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
- 10. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Scaling Up 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid Production
Scientist's Overview
Welcome to the technical support guide for the synthesis and scale-up of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. This molecule, a derivative of pipecolic acid, is a crucial building block in pharmaceutical development. Scaling its production from the laboratory bench to pilot or manufacturing scale introduces a unique set of challenges that demand a thorough understanding of the underlying chemistry and process dynamics.
This guide is structured to provide direct, actionable insights for researchers and process chemists. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on anticipating and resolving common issues encountered during synthesis, purification, and scale-up, grounding our recommendations in established chemical principles and authoritative literature.
The primary synthetic route involves a two-stage process: first, the formation of the piperidine-2-carboxylic acid (pipecolic acid) core, typically via hydrogenation of a pyridine precursor, followed by the N-functionalization with a dimethylcarbamoyl group. Each stage presents distinct challenges, from managing highly exothermic reactions and catalyst handling to controlling side reactions and ensuring product purity.[1] This guide will address these challenges systematically.
General Synthesis Workflow
Below is a generalized workflow for the production of the target compound.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for the piperidine-2-carboxylic acid intermediate?
The most industrially viable method for synthesizing the piperidine core is the catalytic hydrogenation of pyridine derivatives.[1] For piperidine-2-carboxylic acid (pipecolic acid), the starting material is typically pyridine-2-carboxylic acid (picolinic acid). This reaction involves reducing the aromatic pyridine ring using hydrogen gas over a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide.[2] This method is generally high-yielding and uses cost-effective materials, making it suitable for large-scale production.[2][3]
Q2: What purity is required for the starting materials, picolinic acid and dimethylcarbamoyl chloride?
For any scale-up operation, starting material purity is paramount to ensure reaction consistency and minimize downstream purification challenges.
-
Picolinic Acid: A purity of >98% is recommended. Key impurities to screen for include isomers (such as nicotinic or isonicotinic acid) and residual water, as these can affect catalyst activity and lead to side products.
-
Dimethylcarbamoyl Chloride: This reagent should be >98% pure and, critically, should be as anhydrous as possible. The presence of water will lead to its hydrolysis, forming dimethylamine and HCl, which can complicate the reaction stoichiometry and pH control.
Q3: Which analytical techniques are essential for in-process controls (IPCs) and final product release?
A robust analytical strategy is crucial for a scalable process.
-
In-Process Controls (IPCs):
-
TLC/LC-MS: To monitor the disappearance of starting material and the formation of the product in both the hydrogenation and carbamoylation steps.
-
¹H NMR: Can be used to quickly check reaction completion and screen for major impurities without full isolation.
-
-
Final Product Release:
-
HPLC/UPLC: For quantitative purity analysis and to detect any trace impurities.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure of the final compound.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Melting Point Analysis: As a simple, reliable indicator of purity.[4]
-
Karl Fischer Titration: To determine residual water content.
-
Troubleshooting Guide: From Lab to Scale-Up
This section addresses specific problems that may arise during the synthesis and provides logical, experience-based solutions.
Problem: Low Yield or Stalled Hydrogenation (Stage 1)
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Catalyst Poisoning | • Ensure the picolinic acid starting material is free from sulfur or other heavy metal contaminants.• Use high-purity solvents.• If catalyst poisoning is suspected, increase catalyst loading or perform a pre-treatment of the starting material with activated carbon. | Heterogeneous catalysts like Pd/C are highly susceptible to deactivation by compounds that can strongly adsorb to the metal surface (e.g., sulfur compounds), blocking active sites required for hydrogenation.[5][6] |
| Insufficient Hydrogen Pressure or Temperature | • Increase hydrogen pressure in increments (e.g., from 50 psi to 100 psi).• Gently increase the reaction temperature (e.g., from 25°C to 50°C). A typical range for this hydrogenation is 90-100°C and 4-5 MPa.[2] | The rate of hydrogenation is directly influenced by H₂ concentration (pressure) and temperature. These parameters must be optimized to provide sufficient kinetic energy to overcome the activation barrier of aromatic ring reduction. |
| Poor Catalyst Dispersion (Scale-Up Issue) | • Ensure vigorous and effective agitation within the reactor to keep the catalyst suspended.• On a large scale, consider using a catalyst slurry addition method. | For the reaction to proceed, all three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen) must be in intimate contact. Poor mixing creates a mass transfer limitation, starving the catalyst of either substrate or hydrogen. |
Problem: Side Product Formation in N-Carbamoylation (Stage 2)
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Dimerization/Oligomerization | • Add the dimethylcarbamoyl chloride slowly to the solution of pipecolic acid and base.• Maintain a low reaction temperature (e.g., 0-5°C). | The reaction of an amine with an acyl chloride can be highly exothermic. Uncontrolled temperature spikes can lead to side reactions. Slow addition ensures the reactive acyl chloride is consumed by the desired pathway before it can react with the newly formed product or other intermediates. |
| Hydrolysis of Acyl Chloride | • Use anhydrous solvents and reagents.• Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Dimethylcarbamoyl chloride is highly reactive towards water. Hydrolysis consumes the reagent, reduces yield, and forms dimethylamine, which can act as a nucleophile to generate impurities. |
| Incomplete Reaction | • Ensure at least one full equivalent of a suitable base is used.• For scale-up, consider bases with good solubility in the chosen solvent to avoid reaction stalls. While cesium carbonate is effective, its poor solubility can be an issue at scale.[7] Alternatives like triethylamine or diisopropylethylamine are often used. | The reaction generates HCl as a byproduct. This acid will protonate the piperidine nitrogen, rendering it non-nucleophilic and stopping the reaction. A base is required to neutralize the HCl and regenerate the free amine for reaction. |
Troubleshooting Workflow: Low Final Purity
This decision tree illustrates a logical approach to diagnosing purity issues after the final isolation step.
Caption: Decision tree for troubleshooting low final product purity.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. Always perform a thorough safety assessment before any chemical synthesis.
Protocol 1: Synthesis of Piperidine-2-carboxylic Acid
-
Reactor Setup: Charge a suitable hydrogenation reactor with pyridine-2-carboxylic acid and a solvent (e.g., water or methanol). A common weight ratio is 1:5 to 1:8 of acid to water.[2]
-
Catalyst Addition: Add 5-10% Pd/C catalyst (on a dry weight basis relative to the starting material). The catalyst should be handled carefully as it can be pyrophoric.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4-5 MPa) and heat to the target temperature (e.g., 90-100°C).[2]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours.[2]
-
Work-up: Once complete, cool the reactor, vent the hydrogen, and purge again with nitrogen. Filter the reaction mixture through a pad of celite to carefully remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove about half the solvent. Cool the solution and add an anti-solvent like methanol to precipitate the product.[2] Filter the solid, wash with cold methanol, and dry under vacuum to yield piperidine-2-carboxylic acid.
Protocol 2: Synthesis of this compound
-
Reactor Setup: To a jacketed reactor, add piperidine-2-carboxylic acid and an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Base Addition: Add a suitable base (e.g., 1.2 equivalents of triethylamine). Cool the mixture to 0-5°C with constant stirring.
-
Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour and then warm to room temperature. Monitor for completion using TLC or LC-MS (typically 2-4 hours).
-
Quenching & Work-up: Once complete, cool the reaction mixture and slowly add water to quench any remaining acyl chloride. If using an organic solvent, wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
References
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
-
Kharitonov, D. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Organic Chemistry Portal. Synthesis of piperidines.
-
Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ResearchGate. [Link]
- Google Patents. (Year N/A). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid.
- Google Patents. (Year N/A). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (Year N/A). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Wikipedia. Pipecolic acid. [Link]
- Molecules. (Year N/A).
-
Han, J., & Liu, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Google Patents. (Year N/A).
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MDPI. (2021). Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives. [Link]
- Google Patents. (Year N/A).
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
-
Wünsch, B., et al. (Year N/A). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). [Link]
-
Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. [Link]
-
Golm Metabolome Database. Piperidine-2-carboxylic acid. [Link]
- BenchChem. (Year N/A). In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid.
-
PubChem. Pipecolic Acid. [Link]
-
Al-Zoubi, M., et al. (2022). Challenges of Green Production of 2,5‐Furandicarboxylic Acid from Bio‐Derived 5‐Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. ChemSusChem. [Link]
-
PubMed. (2022). Challenges of Green Production of 2,5-Furandicarboxylic Acid from Bio-Derived 5-Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. [Link]
-
Das, S., et al. (2022). Challenges and recent advancements in the transformation of CO2 into carboxylic acids: straightforward assembly with homogeneous 3d metals. Chemical Society Reviews. [Link]
Sources
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- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity in the amidation of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common yet significant challenge in synthetic chemistry: the poor reactivity of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid in amidation reactions. This piperidine derivative is a valuable building block in medicinal chemistry, and overcoming its synthetic hurdles is critical for efficient drug discovery pipelines.[1] The inherent electronic properties of the N-carbamoyl group significantly reduce the nucleophilicity of the piperidine nitrogen and the reactivity of the C2-carboxylic acid, often leading to failed or low-yielding reactions under standard conditions.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to help you diagnose issues and implement robust solutions. Our approach is grounded in mechanistic principles to explain not just what to do, but why a particular strategy is effective.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why is my amidation of this compound so sluggish compared to a simple N-Boc or N-benzyl piperidine-2-carboxylic acid?
A: The poor reactivity stems directly from the electronic nature of the 1-(dimethylcarbamoyl) group. Unlike electron-donating or simple sterically hindering groups, the carbamoyl moiety functions as an electron-withdrawing group (EWG).
-
Electronic Deactivation: The lone pair of electrons on the piperidine nitrogen is delocalized into the adjacent carbamoyl carbonyl group through resonance. This resonance stabilization significantly reduces the nitrogen's basicity and its ability to activate the C2-carboxylic acid. In essence, the entire ring system is electronically "deactivated."[2]
-
Reduced Carboxylate Nucleophilicity: During the activation step of an amidation (e.g., with a carbodiimide), the carboxylate anion must be sufficiently nucleophilic to attack the coupling reagent. The inductive effect of the electron-withdrawing N-carbamoyl group lowers the nucleophilicity of the carboxylate, making this initial activation step less efficient.
-
Potential for Steric Hindrance: While the primary issue is electronic, the N-substituent also adds steric bulk around the C2-carboxylic acid, which can hinder the approach of bulky coupling reagents or amines.
This combination of electronic deactivation and potential steric hindrance means that standard, mild coupling conditions are often insufficient to drive the reaction to completion.
Part 2: Troubleshooting Guide - From Failed Reactions to Successful Synthesis
This section is designed as a logical workflow. If you are experiencing a failed reaction, start with the most common problem and proceed to more advanced solutions.
Workflow: Troubleshooting a Failed Amidation
Caption: A logical workflow for troubleshooting poor amidation reactivity.
Problem: My standard carbodiimide coupling (EDC/HOBt or DIC/HOBt) resulted in no product or recovery of starting material.
This is the most common failure mode. Standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) form an O-acylisourea intermediate that may not be sufficiently reactive to be intercepted by an amine, especially when the carboxylic acid is electronically deactivated.[3]
Solution 1A: Upgrade to a More Potent Coupling Reagent
For challenging substrates, uronium or phosphonium salt-based reagents are the industry standard.[4][5] These reagents react with the carboxylic acid to form highly activated esters (e.g., HOBt or HOAt esters) that are more reactive towards amines and less prone to side reactions.[6][7]
Table 1: Comparison of High-Activity Coupling Reagents
| Reagent | Full Name | Class | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Extremely fast and efficient, even for hindered systems. Low rates of racemization.[6][8] | Higher cost. Can form a guanidinium byproduct with the amine if not pre-activated with the acid. |
| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium | Very effective and widely used. More cost-effective than HATU.[6] | Slightly less reactive than HATU for the most difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | High reactivity, stable, and avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[7][8] | Can be less effective for extremely hindered N-methyl amino acids compared to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Excellent reactivity, often superior to HBTU. Byproducts are water-soluble, simplifying workup. | Newer reagent, may be less readily available in some labs. |
Recommended Protocol: General Procedure for HATU-Mediated Amidation
-
Preparation: In a clean, dry, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.1 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial to form the active ester and prevent HATU from reacting directly with your amine.
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitoring: Use TLC or LC-MS to track the consumption of the starting carboxylic acid.[9]
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or Dichloromethane (DCM). Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Solution 1B: Convert the Carboxylic Acid to an Acyl Chloride
This is a classic, robust, and often overlooked strategy for unreactive acids. Converting the carboxylic acid to a highly electrophilic acyl chloride dramatically increases its reactivity, allowing it to couple with even weak amine nucleophiles.[3][4]
Recommended Protocol: Two-Step Acyl Chloride Formation and Amidation
Step 1: Acyl Chloride Formation
-
Setup: In a dry, nitrogen-purged flask, suspend or dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Oxalyl Chloride (1.5 eq) or Thionyl Chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution.
-
Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess reagent. The resulting crude acyl chloride is often used immediately in the next step without purification.
Step 2: Amidation
-
Setup: Dissolve the amine (1.1 eq) and a suitable base (e.g., Triethylamine or DIPEA, 2.0 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the amine solution to 0 °C. Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (typically 1-4 hours).
-
Workup & Purification: Perform a standard aqueous workup as described in the HATU protocol, followed by purification.
Part 3: Mechanistic Insights
Q2: Can you visualize why HATU is more effective than a carbodiimide like EDC?
A: Certainly. The key difference lies in the nature of the activated intermediate. EDC forms a competent but moderately reactive O-acylisourea, which can sometimes undergo an undesirable intramolecular rearrangement to a stable N-acylurea byproduct. HATU, in the presence of the acid and base, rapidly forms a highly reactive O-acyl(azabenzotriazolyl) active ester, which is an excellent acylating agent.
Caption: Simplified comparison of EDC vs. HATU activation pathways.
Part 4: Analytical Considerations
Q3: What is the best way to monitor the progress of these reactions?
A: Effective reaction monitoring is crucial to avoid unnecessarily long reaction times or incomplete conversions. A multi-tiered approach is recommended.
Table 2: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Speed | Cost | Data Output | Best For |
| TLC | Differential partitioning on a stationary phase | Fast | Low | Qualitative | Quick, qualitative checks for the presence of starting material and product.[9] |
| HPLC | High-pressure separation on a column | Moderate | Moderate | Quantitative | Accurate determination of conversion, yield, and purity. Ideal for optimization studies.[9][10] |
| LC-MS | HPLC coupled with a Mass Spectrometer | Moderate | High | Quantitative & Structural | Confirms the mass of the desired product and identifies potential byproducts, providing definitive progress confirmation. |
| NMR | Nuclear Magnetic Resonance Spectroscopy | Slow | High | Structural | Can be used for in-situ monitoring and provides unambiguous structural confirmation of the product.[9] |
For routine synthesis, a combination of TLC for rapid checks and a final LC-MS analysis to confirm product identity and purity is a highly effective and common workflow.
Conclusion
The amidation of this compound presents a predictable challenge rooted in the electronic deactivation by the N-carbamoyl group. Overcoming this poor reactivity requires moving beyond standard amidation protocols. By employing high-potency uronium/phosphonium coupling reagents like HATU or utilizing the classic and powerful acyl chloride method, researchers can reliably synthesize the desired amide products. Careful optimization of the base, solvent, and temperature, coupled with diligent analytical monitoring, will ensure efficient and successful outcomes.
References
- Gandeepan, P., et al. (2019). "Amide Bond Formation: The Final Frontier in Cross-Coupling." Chem.
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480(7378), 471-479. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
Dilun Biotechnology. (2025). "Commonly Used Coupling Reagents in Peptide Synthesis." Available from: [Link]
-
Aapptec Peptides. (n.d.). "Coupling Reagents." Available from: [Link]
-
Dunsmore, C. J., et al. (2006). "A Practical, Green, and Scalable Synthesis of Amides in Water." Organic Process Research & Development, 10(4), 777-781. (This provides context on modern amidation methods, although not directly on the specific substrate). Available from: [Link]
-
Sharma, A., et al. (2020). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 63, 152719. Available from: [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 139046, this compound." (This is for structural reference). Available from: [Link]
-
Khan Academy. (n.d.). "Reactivity of carboxylic acid derivatives." Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). "Analytical Methods." (This provides general context on analytical techniques like HPLC and GC-MS). Available from: [Link]
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- 6. peptide.com [peptide.com]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Achieving Consistent Batch-to-Batch Purity of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis and purification of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methods for achieving consistent, high-purity batches of this important synthetic intermediate. In the pharmaceutical industry, batch-to-batch consistency is a critical determinant of a drug development project's success, directly impacting downstream API manufacturing and regulatory submissions.[1] This resource provides in-depth, experience-based solutions to common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue 1: Low or Inconsistent Yields
Q1: My reaction yield for the carbamoylation of piperidine-2-carboxylic acid is consistently low and varies significantly between batches. What are the likely causes and how can I improve it?
A1: Low and inconsistent yields in this synthesis often stem from a few critical areas: the quality of starting materials, reaction conditions, and the work-up procedure.
-
Starting Material Quality: The purity of your starting material, piperidine-2-carboxylic acid (also known as pipecolic acid), is paramount.[2][3][4] The presence of impurities can interfere with the reaction. It is crucial to use a well-characterized starting material. Regulatory bodies like the FDA and EMA emphasize that the quality of raw materials is essential for the safety and efficacy of the final product.[5]
-
Recommendation: Before starting, verify the purity of your piperidine-2-carboxylic acid using ¹H NMR or LC-MS. If impurities are detected, consider purification by recrystallization.
-
-
Reaction Conditions: The carbamoylation reaction is sensitive to moisture and temperature.
-
Moisture: The carbamoylating agent, dimethylcarbamoyl chloride, is highly reactive with water. Any moisture in the reaction will consume the reagent and reduce the yield.
-
Temperature: The reaction is typically exothermic. Poor temperature control can lead to side reactions and degradation of the product.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a suitable non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) that has been dried over molecular sieves. Maintain the reaction temperature, especially during the addition of the carbamoylating agent, using an ice bath.
-
-
Work-up Procedure: The product, being a carboxylic acid, can be lost during aqueous work-up if the pH is not carefully controlled.
-
Recommendation: During the aqueous wash, ensure the pH of the aqueous layer is acidic (pH 3-4) before extracting the product into an organic solvent. This will ensure the carboxylic acid is in its protonated, less water-soluble form.
-
Issue 2: Persistent Impurities in the Final Product
Q2: After purification, I'm still observing a persistent impurity with a similar polarity to my product on TLC and HPLC. What could this be and how can I remove it?
A2: This is a common challenge, especially with polar compounds.[6] The impurity is likely a structurally related compound formed during the reaction.
-
Potential Impurities:
-
Unreacted Piperidine-2-carboxylic Acid: Incomplete reaction is a common source of this impurity.
-
Over-alkylation/Dimerization Products: Side reactions can lead to the formation of more complex structures.
-
Isomers: If the starting material was a racemic mixture, diastereomeric impurities could form if a chiral center is affected during the reaction.
-
-
Refined Purification Strategies:
-
Recrystallization: This is often the most effective method for removing closely related impurities.[7][8] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Chromatography: For highly polar compounds that are difficult to purify by standard normal-phase chromatography, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[6][9] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be very effective for separating polar analytes.[9]
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a starting point for the purification of the target compound.
| Parameter | Value/Solvent | Rationale |
| Compound | This compound | Target Molecule |
| Primary Solvent | Isopropanol (IPA) | Good solubilizer when hot |
| Anti-Solvent | Heptane or Hexane | Poor solubilizer, induces precipitation |
Step-by-Step Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Once fully dissolved, slowly add heptane or hexane dropwise until the solution becomes slightly turbid.
-
Warm the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize precipitation.[10]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold IPA/heptane mixture.[7]
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q3: What is the best analytical method to assess the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point. UV detection is suitable for this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.[12]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[12]
Q4: How does the quality of the starting piperidine-2-carboxylic acid impact the final product's purity?
A4: The quality of the starting material is a critical factor that directly influences the impurity profile of the final drug substance.[2][13] Impurities present in the starting material can be carried through the synthesis or can react to form new impurities.[4] It is essential to have a robust quality control process for all raw materials to ensure batch-to-batch consistency.[14]
Q5: What are the key process parameters to control for ensuring batch-to-batch consistency?
A5: To ensure reproducibility, several critical process parameters must be tightly controlled:
-
Raw Material Specifications: Implement strict specifications for all starting materials and reagents.[14]
-
Reaction Temperature and Time: Precisely control the temperature profile and reaction duration.
-
Reagent Stoichiometry: Accurate weighing and dispensing of all reagents are crucial.[14]
-
Mixing Efficiency: Ensure consistent agitation throughout the reaction.
-
Work-up and Purification Procedures: Standardize all work-up and purification steps, including solvent volumes and pH adjustments.
Visualizing the Workflow
To aid in understanding the process and troubleshooting, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting inconsistent purity in the synthesis of this compound.
References
- Tianming Pharmaceutical.
- BenchChem.
- Waters Blog.
- Biotage.
- Live Well Healthcare.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid and its Parent Compound, Piperidine-2-carboxylic Acid
This in-depth technical guide provides a comprehensive comparison of the putative biological activity of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid and its parent compound, piperidine-2-carboxylic acid (more commonly known as L-pipecolic acid). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of pipecolic acid derivatives. We will delve into the known biological roles of pipecolic acid, hypothesize how the addition of a dimethylcarbamoyl group may modulate these activities, and provide detailed experimental protocols for a comparative analysis.
Introduction: From a Plant Immune Modulator to a Potential Therapeutic Scaffold
Pipecolic acid is a non-proteinogenic amino acid that has garnered significant attention for its diverse biological roles. It is a crucial regulator of systemic acquired resistance (SAR) in plants, a broad-spectrum defense mechanism against pathogens. In humans, pipecolic acid is a metabolite of lysine and has been implicated as an important immunomodulator. Furthermore, its structural similarity to γ-aminobutyric acid (GABA) has made it a foundational scaffold for the development of GABA uptake inhibitors, with potential applications in neurological disorders such as epilepsy.
The derivatization of pipecolic acid at the secondary amine in the piperidine ring presents an opportunity to modulate its physicochemical properties and, consequently, its biological activity. The introduction of a dimethylcarbamoyl group, forming this compound, is a strategic modification. The carbamoyl moiety can alter polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced potency, selectivity, or altered pharmacokinetic profiles. This guide will explore the anticipated biological ramifications of this structural change.
Physicochemical Properties: A Tale of Two Molecules
The addition of the dimethylcarbamoyl group is expected to significantly alter the physicochemical properties of the parent pipecolic acid. A summary of the predicted and known properties is presented below.
| Property | Piperidine-2-carboxylic Acid | This compound | Rationale for Predicted Change |
| Molecular Weight | 129.16 g/mol | 200.24 g/mol | Addition of a C3H6NO functional group. |
| LogP (Predicted) | -1.3 | -0.5 | The dimethylcarbamoyl group increases lipophilicity. |
| Hydrogen Bond Donors | 2 | 1 | The secondary amine is acylated, removing a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | 3 | The carbonyl oxygen of the carbamoyl group acts as an additional hydrogen bond acceptor. |
| Polar Surface Area | 49.3 Ų | 58.6 Ų | The addition of the polar carbamoyl group increases the polar surface area. |
These predicted changes suggest that this compound may exhibit different membrane permeability and solubility characteristics compared to its parent compound, which could influence its biological activity.
Comparative Biological Activity: A Proposed Investigation
Based on the known biological activities of pipecolic acid, we propose a comparative investigation into three key areas: immunomodulatory effects, inhibition of ferroptosis, and GABA uptake inhibition.
Immunomodulatory Activity
Pipecolic acid is a known modulator of the immune system. To compare the immunomodulatory potential of this compound with its parent compound, a series of in vitro assays are proposed.
This protocol aims to quantify the release of pro-inflammatory and anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) in response to treatment with the test compounds.
-
Isolation of PBMCs : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment : Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with a range of concentrations of piperidine-2-carboxylic acid and this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide, LPS).
-
Incubation : Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification : Analyze the supernatant for the levels of key cytokines (e.g., TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis : Compare the cytokine levels in the treated groups to the vehicle control to determine the immunomodulatory effects of each compound.
This assay will determine the effect of the compounds on the proliferation of T-lymphocytes.
-
T-Cell Isolation : Isolate T-cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
CFSE Staining : Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Cell Culture and Stimulation : Culture the CFSE-labeled T-cells in a 96-well plate and stimulate them with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Compound Treatment : Treat the stimulated T-cells with a range of concentrations of piperidine-2-carboxylic acid and this compound.
-
Incubation : Incubate the cells for 72-96 hours.
-
Flow Cytometry Analysis : Analyze the cells using a flow cytometer to measure the dilution of CFSE fluorescence, which is indicative of cell proliferation.
-
Data Analysis : Quantify the percentage of proliferating cells in each treatment group and compare the inhibitory or stimulatory effects of the two compounds.
Ferroptosis Inhibition
Recent studies have suggested a role for pipecolic acid in the inhibition of ferroptosis, a form of iron-dependent programmed cell death. The following protocol outlines a method to compare the ferroptosis inhibitory activity of the two compounds.
-
Cell Culture : Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment : Seed the cells in a 96-well plate and pre-treat them with various concentrations of piperidine-2-carboxylic acid and this compound for 2 hours.
-
Ferroptosis Induction : Induce ferroptosis by adding a known inducer, such as erastin or RSL3. Include a positive control for ferroptosis inhibition (e.g., ferrostatin-1).
-
Incubation : Incubate the cells for 24 hours.
-
Cell Viability Assessment : Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
-
Lipid Peroxidation Measurement : To confirm ferroptosis, measure lipid peroxidation using a fluorescent probe like C11-BODIPY(581/591) and flow cytometry.
-
Data Analysis : Calculate the EC50 values for the inhibition of ferroptosis for both compounds and compare their potency.
GABA Uptake Inhibition
The structural similarity of pipecolic acid to GABA makes it a promising scaffold for GABA uptake inhibitors. This assay will compare the inhibitory activity of the two compounds on GABA transporters.
-
Synaptosome Preparation : Prepare synaptosomes from rat brain tissue by differential centrifugation.
-
Compound Incubation : Pre-incubate the synaptosomes with a range of concentrations of piperidine-2-carboxylic acid and this compound. Include a known GABA uptake inhibitor (e.g., tiagabine) as a positive control.
-
[3H]-GABA Uptake : Initiate GABA uptake by adding [3H]-GABA to the synaptosome suspension.
-
Termination of Uptake : After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the IC50 values for the inhibition of [3H]-GABA uptake for both compounds by non-linear regression analysis of the concentration-response curves.
Synthesis of this compound
A plausible synthetic route for this compound from its parent compound is outlined below.
Reaction Scheme:
A plausible synthetic route for this compound.
Procedure:
-
Dissolve piperidine-2-carboxylic acid in a suitable inert solvent such as dichloromethane (DCM).
-
Add a base, for example triethylamine, to the solution to deprotonate the carboxylic acid and act as a scavenger for the HCl byproduct.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethylcarbamoyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a dilute acid solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to obtain pure this compound.
Structure-Activity Relationship: A Forward Look
The addition of the dimethylcarbamoyl group at the N1 position of the piperidine ring is anticipated to have several key impacts on the biological activity:
-
Increased Lipophilicity : The higher predicted LogP value of the derivative may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency in cell-based assays.
-
Altered Receptor Binding : The substitution at the secondary amine will prevent it from acting as a hydrogen bond donor. This could significantly alter its binding affinity and selectivity for various biological targets. For instance, if the N-H group of pipecolic acid is crucial for binding to a particular receptor, the derivative may show reduced activity. Conversely, the carbonyl group of the dimethylcarbamoyl moiety could form new hydrogen bonds, potentially enhancing affinity for other targets.
-
Metabolic Stability : The acylation of the secondary amine may protect it from certain metabolic pathways, potentially increasing the in vivo half-life of the compound.
Conclusion
While piperidine-2-carboxylic acid has established roles as a bioactive molecule, the biological profile of its N-dimethylcarbamoyl derivative remains to be elucidated. Based on structure-activity relationship principles, it is hypothesized that this compound will exhibit modulated biological activities compared to its parent compound. The increased lipophilicity and altered hydrogen bonding capabilities may lead to changes in its immunomodulatory, ferroptosis-inhibiting, and GABA uptake-inhibiting properties. The detailed experimental protocols provided in this guide offer a robust framework for a comprehensive comparative study. The results of such an investigation will provide valuable insights into the structure-activity relationships of pipecolic acid derivatives and could pave the way for the development of novel therapeutic agents.
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Rhee, H., et al. (2017). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Molecules (Basel, Switzerland), 22(10), 1649. [Link]
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
This guide provides a comprehensive framework for the validation of a quantitative analytical method for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, a compound representative of novel synthetic molecules in the drug development pipeline. We will explore the critical validation parameters as stipulated by international regulatory bodies, compare potential analytical methodologies, and provide the scientific rationale behind the experimental design. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the development and validation of analytical methods for pharmaceutical compounds.
Introduction: The Imperative of Method Validation
This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and concepts from the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation.[1][2][3] These documents provide the global standard for demonstrating that an analytical method is accurate, precise, specific, and robust.
The Analyte and Strategic Selection of an Analytical Method
Analyte: this compound
This molecule possesses a carboxylic acid group and a tertiary amide on a piperidine scaffold. A key challenge in its quantification is the lack of a strong, native ultraviolet (UV) chromophore, which makes direct analysis by HPLC-UV difficult, especially at low concentrations.[4][5] Therefore, a more sensitive and specific analytical approach is required.
Methodology Comparison:
| Feature | Primary Method: LC-MS/MS | Alternative: HPLC-UV (with Derivatization) |
| Principle | Separates the analyte by liquid chromatography and detects it based on its unique mass-to-charge ratio. | Chemically modifies the analyte to attach a UV-absorbing molecule (chromophore) before HPLC separation and UV detection.[6] |
| Sensitivity | Very high (typically pg/mL to ng/mL). Ideal for bioanalysis (e.g., plasma samples).[3][5] | Moderate to high, but limited by the efficiency of the derivatization reaction. |
| Specificity | Extremely high due to the selectivity of mass fragmentation (MS/MS).[5] | Lower. Potential for interference from other sample components or derivatization by-products. |
| Sample Prep | Often simpler (e.g., protein precipitation, solid-phase extraction). | More complex, requiring an additional, highly reproducible derivatization step. |
| Development Time | Can be faster for initial setup if instrumentation is available. | Can be lengthy due to the need to optimize and validate the derivatization reaction. |
| Cost | Higher initial instrument cost and maintenance. | Lower instrument cost. |
For the remainder of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS) method, as it represents the gold standard for this type of analyte, offering superior sensitivity and specificity.[3]
The Validation Workflow: A Visual Overview
The validation process is a systematic series of experiments designed to build a complete picture of a method's performance.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for validating our hypothetical LC-MS/MS method for this compound.
Specificity and Selectivity
Causality: Specificity demonstrates that the analytical signal is unambiguously from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components (e.g., plasma proteins).[1][7] In LC-MS/MS, this is achieved by monitoring a specific precursor-to-product ion transition.
Experimental Protocol:
-
Analyze a blank sample of the matrix (e.g., drug-free plasma).
-
Analyze a sample of the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).
-
Analyze a sample of the blank matrix spiked with known, structurally similar impurities or potential concomitant medications.
-
Compare the chromatograms. The blank should have no significant signal at the retention time and mass transition of the analyte. The response from interfering components should be minimal.[8]
Acceptance Criteria:
-
Response in blank samples at the analyte's retention time should be <20% of the response at the LLOQ.[8]
-
Response from potential interfering substances should not significantly affect the quantification of the analyte.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[1][9]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least 6-8 calibration standards by spiking the blank matrix with the analyte to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).[3]
-
Analyze each calibration standard in triplicate.
-
Plot the peak area response versus the nominal concentration.
-
Perform a linear regression analysis (typically a weighted 1/x² regression for bioanalytical methods).
Data Presentation: Linearity
| Nominal Conc. (ng/mL) | Mean Peak Area | Calculated Conc. (ng/mL) | % Deviation |
| 1.0 (LLOQ) | 5,150 | 0.98 | -2.0% |
| 5.0 | 25,900 | 5.05 | +1.0% |
| 25.0 | 128,000 | 24.8 | -0.8% |
| 100.0 | 505,000 | 101.0 | +1.0% |
| 500.0 | 2,480,000 | 495.0 | -1.0% |
| 1000.0 (ULOQ) | 5,010,000 | 1002.0 | +0.2% |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[3]
Accuracy and Precision
Causality: Accuracy measures the closeness of the experimental result to the true value, while precision measures the degree of scatter between a series of measurements.[7][10] They are evaluated together using Quality Control (QC) samples at different concentrations.
Experimental Protocol:
-
Prepare QC samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantitation
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (approx. 80% of the Upper Limit of Quantitation)
-
-
Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC replicates over at least three separate runs, preferably on different days with different analysts.[10]
Data Presentation: Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (3 runs) |
| Mean Conc. ± SD | %CV | ||
| LLOQ | 1.0 | 1.05 ± 0.09 | 8.6% |
| LQC | 3.0 | 2.95 ± 0.15 | 5.1% |
| MQC | 150.0 | 153.0 ± 6.1 | 4.0% |
| HQC | 800.0 | 788.0 ± 25.2 | 3.2% |
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.[7]
-
Precision: The coefficient of variation (%CV) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11][12]
Experimental Protocol:
-
LOD: Typically determined as the concentration that yields a signal-to-noise ratio (S/N) of approximately 3.
-
LOQ: The lowest standard on the calibration curve (the LLOQ) that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).
Acceptance Criteria:
-
LOD: S/N ≥ 3
-
LOQ: S/N ≥ 10, with accuracy and precision criteria met.
Robustness
Causality: Robustness testing is a deliberate "stress test" of the method to assess its capacity to remain unaffected by small, deliberate variations in method parameters.[13][14] This provides an indication of its reliability during normal usage and is critical before transferring the method to another lab.[15]
Experimental Protocol:
-
Identify critical HPLC parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Define small, justifiable variations around the nominal method conditions.
-
Analyze a sample (e.g., MQC) under each varied condition.
-
Evaluate the impact on results (e.g., peak area, retention time, peak shape) and system suitability.
Caption: Robustness testing involves varying parameters from the nominal method.
Data Presentation: Robustness Study
| Parameter Varied | Nominal Value | Variation | Result (MQC Conc. ng/mL) | % Change from Nominal | System Suitability |
| Mobile Phase (% Acetonitrile) | 40% | 38% | 147.9 | -0.7% | Pass |
| 42% | 151.2 | +1.5% | Pass | ||
| Column Temperature (°C) | 40°C | 38°C | 149.8 | +0.5% | Pass |
| 42°C | 148.6 | -0.3% | Pass | ||
| Flow Rate (mL/min) | 0.50 | 0.48 | 152.1 | +2.1% | Pass |
| 0.52 | 147.5 | -1.0% | Pass |
Acceptance Criteria:
-
The results of the analysis under the varied conditions should not deviate significantly from the results under nominal conditions.
-
System suitability parameters (e.g., peak symmetry, resolution) must still meet their pre-defined criteria.[16]
Conclusion
The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for a specific application. For a compound like this compound, an LC-MS/MS method offers an excellent combination of sensitivity and specificity. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness against internationally recognized criteria, such as those from ICH, scientists can ensure the generation of high-quality, defensible data.[17][18] This foundational work is non-negotiable for the successful progression of a drug candidate through the development lifecycle.
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . R Discovery. [Link]
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(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices . ResearchGate. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . ResearchGate. [Link]
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Analytical method validation: A brief review . Semantak Scholar. [Link]
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Comparative study of different synthetic routes to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
Introduction
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid is a bespoke chemical entity with significant potential in medicinal chemistry and drug development. As a derivative of pipecolic acid, it serves as a chiral building block in the synthesis of complex pharmaceutical agents. The incorporation of the dimethylcarbamoyl moiety can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comparative study of the primary synthetic routes to this molecule, offering a critical evaluation of each pathway's efficiency, scalability, and underlying chemical principles. The experimental protocols provided are based on established and analogous chemical transformations, designed to be robust and reproducible in a research and development setting.
Foundational Precursor: The Synthesis of Piperidine-2-carboxylic Acid
The synthesis of this compound invariably begins with the formation of its core structure, piperidine-2-carboxylic acid (pipecolic acid). The choice of the synthetic route to this precursor significantly impacts the overall efficiency and stereochemical purity of the final product. Two prevalent methods for the synthesis of pipecolic acid are detailed below.
Route 1: Catalytic Hydrogenation of Picolinic Acid
This classical approach involves the reduction of the aromatic pyridine ring of picolinic acid to the corresponding piperidine.
Chemical Principle: The catalytic hydrogenation of a pyridine ring is a robust and well-established transformation. Catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) are commonly employed. The reaction proceeds under a hydrogen atmosphere, where the aromatic system is saturated to form the piperidine ring.
Experimental Protocol: Synthesis of Piperidine-2-carboxylic Acid via Hydrogenation
-
Reaction Setup: To a high-pressure hydrogenation vessel, add picolinic acid (1 equivalent) and a suitable solvent such as water or methanol.[1]
-
Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 4-5 MPa.[1]
-
Reaction Conditions: Heat the mixture to 90-100°C and stir vigorously for 3-4 hours, or until hydrogen uptake ceases.[1]
-
Work-up and Isolation: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield piperidine-2-carboxylic acid.[1]
Route 2: Synthesis of L-Pipecolic Acid from L-Lysine
For applications requiring enantiomerically pure L-pipecolic acid, a common starting material is the readily available amino acid L-lysine.[2][3]
Chemical Principle: This transformation involves an intramolecular cyclization of L-lysine. One common method utilizes a lysine cyclodeaminase enzyme, which directly converts L-lysine to L-pipecolic acid.[3] Chemical methods often involve the selective modification of the ε-amino group, followed by cyclization.
Experimental Protocol: Enzymatic Synthesis of L-Pipecolic Acid from L-Lysine
-
Enzyme Preparation: A recombinant lysine cyclodeaminase (LCD) is expressed and purified according to established protocols.[3]
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve L-lysine.
-
Enzymatic Conversion: Add the purified LCD to the L-lysine solution and incubate at an optimal temperature (typically 30-37°C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy.
-
Product Isolation: Once the reaction is complete, the enzyme is removed by precipitation or filtration. The resulting solution containing L-pipecolic acid can be purified by ion-exchange chromatography.
The Carbamoylation Step: Attaching the Dimethylcarbamoyl Group
With piperidine-2-carboxylic acid in hand, the final step is the N-carbamoylation to introduce the dimethylcarbamoyl group. This is typically achieved through acylation with a suitable reagent.
Direct N-Carbamoylation of Piperidine-2-carboxylic Acid
Chemical Principle: This is a standard N-acylation reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A base is required to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve piperidine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
-
Acylation: Cool the mixture in an ice bath and slowly add dimethylcarbamoyl chloride (1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Synthetic Strategies
| Parameter | Route 1: Hydrogenation | Route 2: L-Lysine Cyclization | N-Carbamoylation Step |
| Starting Material | Picolinic Acid | L-Lysine | Piperidine-2-carboxylic acid |
| Stereochemistry | Racemic product | Enantiomerically pure (L-form) | Retains stereochemistry of starting material |
| Yield | Generally high ( >90%) | Variable, dependent on enzyme efficiency | Typically moderate to high (60-90%) |
| Scalability | Highly scalable | Scalability depends on enzyme availability and cost | Scalable |
| Reagents & Conditions | High pressure H₂, elevated temp., Pd/C catalyst | Aqueous, mild temp., enzyme | Anhydrous solvent, base, dimethylcarbamoyl chloride |
| Advantages | Cost-effective, high throughput | Produces enantiopure product | Straightforward, well-understood reaction |
| Disadvantages | Produces a racemate, requires high-pressure equipment | Enzyme can be expensive, purification may be complex | Dimethylcarbamoyl chloride is toxic and moisture-sensitive |
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the primary synthetic routes to this compound.
Conclusion
The synthesis of this compound is a multi-step process where the initial choice of starting material and synthetic route to the piperidine-2-carboxylic acid core is critical. For applications where stereochemistry is not a concern, the catalytic hydrogenation of picolinic acid offers a cost-effective and scalable solution. However, for the synthesis of enantiomerically pure target molecules, starting from L-lysine is the preferred method. The final N-carbamoylation step is a standard transformation that can be optimized for high yields. The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the research or development program, including cost, scale, and the desired stereochemical purity of the final compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- PubMed. N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides.
- Sci-Hub. Synthesis of 2‐Piperidinecarboxylic Acid and Its Derivatives.
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- PubMed Central (NIH). Avenues for post-translational protein modification prevention and therapy.
- ResearchGate. N-Carbamoyl-??-Amino Acids Rather than Free ??-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides.
- PubMed. Carbamoylation of amino acid, peptides, and proteins by nitrosoureas.
- Scholars Research Library. Der Pharma Chemica.
- PubMed Central (NIH). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli.
- PrepChem.com. Synthesis of L-(-)-pipecolic acid.
- Benchchem. An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid.
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
- ResearchGate. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
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A Comparative Guide to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid and Other Enzyme Inhibitors for Researchers and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, the exploration of novel scaffolds that can mimic endogenous substrates is a cornerstone of rational drug design. This guide provides a comparative analysis of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid, a proline analogue, against established classes of enzyme inhibitors. Our focus will be on the peptidyl-prolyl isomerases (PPIases), a superfamily of enzymes where proline mimicry is a key inhibitory strategy. We will delve into the mechanistic principles, comparative efficacy, and the experimental workflows essential for evaluating such compounds.
Introduction to Peptidyl-Prolyl Isomerases (PPIases) as Drug Targets
Peptidyl-prolyl cis-trans isomerases (PPIases) are ubiquitous enzymes that catalyze the slow rotation of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins.[1][2][3] By modulating the conformation of proline-containing polypeptides, PPIases play critical roles in a vast array of cellular processes, including protein folding, cell signaling, and immune regulation.[2][3] Their involvement in the pathology of various diseases, such as viral infections, cancer, neurodegenerative disorders, and autoimmune diseases, has made them attractive targets for therapeutic intervention.[2][3][4]
The major families of PPIases include the cyclophilins, the FK506-binding proteins (FKBPs), and the parvulins.[1][2] While structurally distinct, they all possess a hydrophobic active site that accommodates the proline residue and its flanking amino acids. This shared feature provides a basis for the development of inhibitors that can compete with the native substrate.
The Potential of this compound as a PPIase Inhibitor
This compound belongs to the class of piperidine carboxylic acid derivatives. Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid and a higher homologue of proline.[5] This structural similarity suggests that it could act as a proline mimic and potentially interact with the active site of proline-utilizing enzymes like PPIases. The dimethylcarbamoyl moiety at the 1-position and the carboxylic acid at the 2-position introduce specific chemical features that can influence its binding affinity and selectivity. While there is limited publicly available data on the specific enzyme inhibitory profile of this compound, its structural alerts warrant a comparative investigation against well-characterized PPIase inhibitors.
Comparative Analysis with Established PPIase Inhibitors
A meaningful evaluation of a novel compound necessitates a comparison with established inhibitors. Here, we compare the structural and functional aspects of this compound's potential profile with two major classes of PPIase inhibitors: cyclophilin inhibitors and FKBP inhibitors.
Cyclophilin Inhibitors
Cyclophilins are the targets of the well-known immunosuppressant drug, Cyclosporin A (CsA).[6] CsA is a cyclic undecapeptide that binds with high affinity to cyclophilin A (CypA).[6] The resulting CypA-CsA complex inhibits the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway, leading to immunosuppression.[6]
Key Comparative Points:
-
Mechanism of Action: While CsA is a potent inhibitor of CypA's PPIase activity, its immunosuppressive effects are mediated by the gain-of-function of the CypA-CsA complex.[6] In contrast, a small molecule like this compound would likely act as a direct competitive inhibitor of the PPIase active site.
-
Selectivity and Side Effects: The immunosuppressive activity of CsA is a significant side effect. This has driven the development of non-immunosuppressive CsA analogues, such as Alisporivir (DEB025) and NIM811, which inhibit CypA without forming a functional complex with calcineurin.[4][6][7] A small molecule inhibitor could potentially offer a more targeted inhibition of PPIase activity with a better side-effect profile.
-
Therapeutic Applications: Cyclophilin inhibitors are being investigated for a range of applications beyond immunosuppression, including antiviral therapies (particularly against HCV and HIV), and for the treatment of inflammatory diseases.[4][6][8]
FKBP Inhibitors
The FK506-binding proteins (FKBPs) are another major family of PPIases, with FKBP12 being the most studied member.[9][] FKBPs are the targets of the immunosuppressant drugs tacrolimus (FK506) and rapamycin (sirolimus).[9][][11]
Key Comparative Points:
-
Mechanism of Action: Similar to CsA, tacrolimus forms a complex with FKBP12, and this complex then inhibits calcineurin.[9] Rapamycin also binds to FKBP12, but the resulting complex inhibits the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth and proliferation.[9]
-
Structural Diversity: FKBP inhibitors encompass a range of structures from macrocycles like tacrolimus and rapamycin to smaller synthetic molecules.[12] This highlights the potential for developing structurally simpler inhibitors that target the PPIase active site.
-
Therapeutic Applications: FKBP inhibitors are widely used in organ transplantation to prevent rejection.[9] They are also being explored for their neuroprotective and anticancer properties.[9]
Quantitative Comparison of Reference PPIase Inhibitors
To provide a quantitative benchmark for future studies on novel compounds like this compound, the following table summarizes key inhibitory data for well-established PPIase inhibitors.
| Inhibitor | Target PPIase | Ki / IC50 | Assay Type | Therapeutic Area |
| Cyclosporin A (CsA) | Cyclophilin A | Ki ≈ 6 nM[3] | PPIase Inhibition | Immunosuppression, Antiviral[6] |
| Alisporivir (DEB025) | Cyclophilin A | IC50 ≈ 0.4 nM | PPIase Inhibition | Antiviral (HCV)[6] |
| NIM811 | Cyclophilins | High affinity[7] | PPIase Inhibition | Antiviral (HCV, HIV)[4][7] |
| Tacrolimus (FK506) | FKBP12 | Ki ≈ 0.2 nM | PPIase Inhibition | Immunosuppression[9] |
| Rapamycin (Sirolimus) | FKBP12 | Ki ≈ 0.1 nM | PPIase Inhibition | Immunosuppression, Anticancer[9][11] |
Experimental Protocols for Inhibitor Characterization
Evaluating the potential of a novel compound requires a systematic experimental approach. The following are detailed protocols for key assays in the characterization of a putative PPIase inhibitor.
PPIase Activity Assay (Chymotrypsin-Coupled Assay)
This assay measures the cis-trans isomerization of a chromogenic peptide substrate.
Principle: The protease α-chymotrypsin specifically cleaves the trans isomer of the peptide substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The rate of cleavage, monitored by the increase in absorbance from the release of p-nitroaniline, is limited by the PPIase-catalyzed cis to trans isomerization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Enzyme Solution: Recombinant human Cyclophilin A or FKBP12 in assay buffer.
-
Substrate Solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol containing 0.47 M LiCl.
-
α-chymotrypsin Solution: α-chymotrypsin dissolved in 1 mM HCl.
-
Inhibitor Stock Solution: this compound and reference compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Add assay buffer, enzyme solution, and inhibitor (or DMSO for control) to a 96-well plate.
-
Incubate at 10°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution and immediately thereafter the α-chymotrypsin solution.
-
Monitor the increase in absorbance at 390 nm every 5 seconds for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value by fitting the dose-response curve of the inhibitor concentration versus the percentage of inhibition.
-
Calcineurin Phosphatase Activity Assay
This assay is crucial to determine if an inhibitor has immunosuppressive potential by affecting the calcineurin pathway.
Principle: Calcineurin dephosphorylates the RII phosphopeptide substrate. The amount of free phosphate released is quantified using a colorimetric dye that binds to phosphate.
Protocol:
-
Reagent Preparation:
-
Calcineurin Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.5 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5.
-
Recombinant human calcineurin, calmodulin, and the inhibitor complex (e.g., CypA-inhibitor or FKBP12-inhibitor).
-
RII Phosphopeptide Substrate.
-
Malachite Green Phosphate Detection Solution.
-
-
Assay Procedure:
-
Pre-incubate the PPIase with the test compound.
-
Add calcineurin and calmodulin to the PPIase-inhibitor complex in the assay buffer.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the released phosphate by adding the Malachite Green solution and measuring the absorbance at 620 nm.
-
-
Data Analysis:
-
Compare the phosphate released in the presence of the inhibitor to the control to determine the percentage of calcineurin inhibition.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental designs.
Caption: Competitive inhibition at the enzyme's active site.
Caption: A typical workflow for characterizing a novel PPIase inhibitor.
Conclusion and Future Directions
This compound represents an intriguing chemical scaffold with the potential to act as a proline mimic and inhibit PPIases. Its simple structure, compared to the complex natural products that dominate the field, offers advantages in terms of synthesis and medicinal chemistry optimization. The critical next step is to perform the outlined biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. By comparing its performance against established inhibitors like Cyclosporin A and Tacrolimus, researchers can ascertain its therapeutic potential. Future structure-activity relationship (SAR) studies could further refine this scaffold to develop potent and selective inhibitors for a variety of diseases where PPIase activity is dysregulated.
References
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Patsnap Synapse. (2024, June 21). What are FKBP inhibitors and how do they work? Retrieved from [Link]
-
Gallay, P. A. (2014). Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection. Viruses, 6(5), 2113–2140. Retrieved from [Link]
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Bobardt, M., et al. (2023). Cyclophilin inhibition as a strategy for the treatment of human disease. Frontiers in Pharmacology, 14, 1284851. Retrieved from [Link]
-
D'Annessa, E., et al. (2021). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
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Pang, Y., et al. (2005). Design and Structure-Based Study of New Potential FKBP12 Inhibitors. Biophysical Journal, 88(2), 1221–1230. Retrieved from [Link]
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Zhou, X. Z., et al. (2011). Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1. ACS Medicinal Chemistry Letters, 2(2), 129–134. Retrieved from [Link]
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Perrucci, F., et al. (2015). Peptidyl-prolyl isomerases: a full cast of critical actors in cardiovascular diseases. Cardiovascular Research, 106(3), 353–364. Retrieved from [Link]
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Patsnap Synapse. (2024, June 25). What are Peptidylprolyl isomerase inhibitors and how do they work? Retrieved from [Link]
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Johnson, T. A., & Gestwicki, J. E. (2017). Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective. Journal of Medicinal Chemistry, 60(12), 4816–4830. Retrieved from [Link]
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Wang, P., & Etzkorn, F. A. (2006). Peptidyl-prolyl isomerase inhibitors. Current Medicinal Chemistry, 13(12), 1381–1400. Retrieved from [Link]
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Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2764–2779. Retrieved from [Link]
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Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114457. Retrieved from [Link]
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Nishina, A., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Pesticide Science, 23(2), 146–151. Retrieved from [Link]
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Asai, A., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][8]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675–687. Retrieved from [Link]
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Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
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A Guide to the Cross-Validation of Experimental Results for 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. As a Senior Application Scientist, the following content is structured to not only present methodologies but also to instill a deep understanding of the scientific rationale behind each step, ensuring the trustworthiness and reproducibility of your findings.
Introduction: The Significance of the Piperidine Scaffold and the Need for Rigorous Validation
The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. This compound, the subject of this guide, represents a specific derivatization of this important heterocyclic system. The introduction of the dimethylcarbamoyl group at the nitrogen and the carboxylic acid at the 2-position creates a molecule with potential for various biological interactions, making it a person of interest for drug discovery programs.
Given the subtleties of chemical synthesis and biological testing, rigorous cross-validation of experimental data is not merely a procedural formality but a scientific imperative. Cross-validation in analytical chemistry involves confirming experimental findings by repeating the experiment using an independent assay technique.[2] This process is crucial for establishing the accuracy, reliability, and reproducibility of results, which are the bedrock of scientific integrity.[3]
Proposed Synthetic Pathway and Cross-Validation Workflow
The synthesis of this compound can be approached through several routes. A common strategy involves the N-acylation of a piperidine-2-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The following workflow illustrates a proposed synthetic route and the integrated cross-validation checkpoints.
Caption: Proposed synthetic workflow for this compound with integrated cross-validation checkpoints.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for the synthesis of substituted piperidines and should be optimized for this specific compound.[4][5][6]
Protocol 1: Synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperidine-2-carboxylic acid ethyl ester (1 equivalent) in anhydrous dichloromethane (DCM, 20 mL).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1, 20 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Workup: Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation and Comparative Analysis
A critical aspect of cross-validation is the comparison of data from different methodologies. The following table provides a framework for comparing the proposed synthetic route with a potential alternative.
| Parameter | Proposed Route (Acylation-Hydrolysis) | Alternative Route (e.g., Reductive Amination) | Reference/Standard |
| Overall Yield | Expected: 60-70% | Expected: 50-60% | Literature values for similar compounds |
| Purity (by HPLC) | >98% | >95% | Internal reference standard (>99%) |
| Key Spectroscopic Data (¹H NMR) | Characteristic peaks for dimethyl and piperidine protons | Distinct peak patterns may arise from different byproducts | Theoretical values and spectral databases |
| Reaction Time | 18-24 hours | 24-36 hours | - |
| Scalability | Readily scalable | May require optimization for large scale | - |
Cross-Validation of Biological Activity
The biological activity of this compound should be assessed using multiple, independent assays. For instance, if the compound is hypothesized to be an enzyme inhibitor, its activity should be confirmed using both a primary biochemical assay and a secondary cell-based assay.
Caption: Logical workflow for the cross-validation of biological activity.
Protocol 3: Hypothetical Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.
-
Assay Plate Setup: In a 96-well plate, add the enzyme solution.
-
Compound Addition: Add varying concentrations of this compound, a known inhibitor (positive control), and an inactive analog (negative control).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Measure the product formation over time using a plate reader (e.g., absorbance or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for the test compound and the positive control. The results should be reproducible across multiple experiments.
Conclusion
The cross-validation of experimental results for novel compounds like this compound is a multi-faceted process that underpins the reliability of scientific research. By employing orthogonal synthetic routes, comprehensive analytical characterization, and independent biological assays, researchers can build a robust and trustworthy dataset. This guide provides a foundational framework to assist scientists in designing and executing their experimental plans with the highest degree of scientific rigor.
References
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- Benchchem.
- PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
- Fiveable.
- PMC.
- Wikipedia.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid and Its Regioisomers
Introduction: The Imperative of Isomeric Purity
In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of a molecule is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The piperidine scaffold, a ubiquitous structural motif in medicinal chemistry, frequently gives rise to a host of isomers whose distinct properties necessitate unambiguous identification.[3]
This guide provides an in-depth spectroscopic framework for the comparison and differentiation of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid and its primary regioisomers: the 3- and 4-carboxylic acid variants. While sharing the same mass and functional groups, their distinct connectivity gives rise to unique spectroscopic fingerprints. We will explore how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, can be employed to definitively elucidate the correct isomeric structure. This document is intended for researchers and drug development professionals who require robust, verifiable methods for structural confirmation.
Molecular Structures Under Investigation
The primary challenge lies in distinguishing the position of the carboxylic acid group on the piperidine ring. The target molecule and its key regioisomers are illustrated below. Additionally, it is critical to recognize that the 2- and 3-carboxylic acid isomers are chiral and exist as enantiomers ((R) and (S)), though standard spectroscopic techniques discussed herein, apart from specialized chiral methods, will not differentiate them.
Caption: Molecular structures of the target regioisomers.
The Strategic Application of Spectroscopy
Our analytical strategy is built on a synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Integrated spectroscopic workflow for isomer elucidation.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for isomer differentiation as it maps the precise bonding framework (connectivity) of the molecule.[4]
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental formula, and its fragmentation pattern offers clues about the molecule's structure.[5]
-
Infrared (IR) Spectroscopy: Serves to confirm the presence of key functional groups—the carboxylic acid and the tertiary amide—common to all isomers.[6]
Experimental Methodologies
The validity of any comparison rests on the quality of the data. The following protocols are designed to generate high-fidelity, reproducible spectroscopic data.
NMR Spectroscopy Protocol
Causality: A comprehensive suite of 1D and 2D NMR experiments is required. ¹H and ¹³C provide direct observation of the chemical environments, while 2D experiments (COSY, HSQC, HMBC) are essential to piece together the molecular puzzle.[7][8]
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often ideal as it solubilizes the polar compound and keeps the acidic proton observable.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D ¹H-¹H COSY Acquisition: This experiment reveals proton-proton couplings, identifying adjacent protons within a spin system.[9]
-
2D ¹H-¹³C HSQC Acquisition: This experiment correlates protons with their directly attached carbons.[10]
-
2D ¹H-¹³C HMBC Acquisition: This is the key experiment for differentiating these regioisomers. It shows correlations between protons and carbons that are typically 2 or 3 bonds away, revealing long-range connectivity.[7][11] Optimize the long-range coupling delay (e.g., to 8 Hz) to observe correlations to quaternary carbons like carbonyls.
Mass Spectrometry Protocol
Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for these polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[3] Tandem MS (MS/MS) is then used to induce and analyze characteristic fragmentation.
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
MS¹ Scan: Perform a full scan (e.g., m/z 100-500) to identify the m/z of the [M+H]⁺ precursor ion.
-
MS/MS (Product Ion Scan): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., N₂ or Ar). Acquire the spectrum of the resulting fragment (product) ions. The fragmentation pattern will be diagnostic.[5]
Infrared (IR) Spectroscopy Protocol
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Using a Fourier-Transform Infrared (FT-IR) spectrometer, press the sample against the crystal with the built-in anvil to ensure good contact.
-
Spectral Collection: Co-add at least 16 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Technique
NMR provides the most decisive evidence for isomer identification. The key differences will manifest in the chemical shifts and, most importantly, the long-range correlations observed in the HMBC spectrum.
Key Diagnostic Features:
-
¹H NMR: The proton on the carbon bearing the carboxylic acid (the α-proton) is a key reporter.
-
2-Isomer: This proton (H2) will be a multiplet around ~3.6 ppm, shifted downfield by both the adjacent nitrogen and the carboxyl group.[12]
-
3-Isomer: The α-proton (H3) will be a multiplet further upfield, lacking the direct deshielding from the nitrogen.
-
4-Isomer: The α-proton (H4) will be the most shielded of the three, appearing furthest upfield.
-
N(CH₃)₂ Protons: Due to hindered rotation around the amide C-N bond, these protons may appear as two distinct singlets or a single broad singlet at room temperature.[13][14]
-
-
¹³C NMR: The piperidine ring carbons provide a clear fingerprint.
-
¹H-¹³C HMBC: This 2D experiment provides the unequivocal link. The strategy is to find correlations to the carboxylic acid carbonyl carbon.
-
2-Isomer: A 2-bond correlation will be seen from the H2 proton to the carboxylic acid carbonyl carbon (C=O).
-
3-Isomer: 2- and 3-bond correlations will be seen from protons at H2, H3, and H4 to the carboxylic acid carbonyl.
-
4-Isomer: 2- and 3-bond correlations will be seen from protons at H3, H4, and H5 to the carboxylic acid carbonyl. This pattern of connectivity is unique for each isomer.
-
| Spectroscopic Feature | 2-COOH Isomer | 3-COOH Isomer | 4-COOH Isomer |
| ¹H α-Proton Shift | Most Deshielded (~3.6 ppm) | Intermediate | Least Deshielded (~2.5 ppm) |
| ¹³C α-Carbon Shift | ~62 ppm[12] | ~40-45 ppm | ~40-45 ppm |
| Key HMBC Correlation | H2 → C OOH | H2, H3, H4 → C OOH | H3, H4, H5 → C OOH |
| ¹³C Carbonyl Shifts | ~170-175 ppm (Amide), ~175-185 ppm (Acid)[18][19] | ~170-175 ppm (Amide), ~175-185 ppm (Acid)[18][19] | ~170-175 ppm (Amide), ~175-185 ppm (Acid)[18][19] |
Mass Spectrometry (MS)
All three isomers will exhibit the same protonated molecular ion [M+H]⁺ at m/z 215.13. The differentiation arises from their MS/MS fragmentation patterns. The dominant fragmentation pathways for piperidines involve α-cleavage at the ring nitrogen.[3]
| Feature | Expected Observation & Rationale for Differentiation |
| MS¹ ([M+H]⁺) | m/z 215.13 for all isomers. Confirms molecular formula C₁₀H₁₈N₂O₃. |
| MS/MS Fragmentation | 2-Isomer: Likely to show a facile loss of CO₂H₂ (formic acid) or H₂O + CO. The proximity of the two functional groups may enable unique rearrangement-based fragmentation pathways. |
| 3- & 4-Isomers: Fragmentation will likely be dominated by standard piperidine ring-opening mechanisms initiated by cleavage adjacent to the nitrogen. The resulting product ion spectra will differ in the masses of key fragments compared to the 2-isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for functional group confirmation but is the least effective technique for distinguishing these specific regioisomers.[20] All three isomers will display very similar spectra. It is, however, incapable of distinguishing enantiomers.[21]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance & Significance |
| O-H Stretch (Acid) | 3300 - 2500 | Very broad band due to hydrogen bonding. Confirms the carboxylic acid.[6][22] |
| C-H Stretch (Alkyl) | 3000 - 2850 | Sharp peaks superimposed on the broad O-H stretch. |
| C=O Stretch (Acid) | 1760 - 1690 | Strong, sharp absorption. Often centered around 1710 cm⁻¹ for hydrogen-bonded dimers.[17][19] |
| C=O Stretch (Amide) | 1680 - 1630 | Strong, sharp absorption (Amide I band). Its lower frequency compared to the acid C=O is characteristic.[18] |
Conclusion
While IR and MS provide essential corroborating data, NMR spectroscopy, particularly the ¹H-¹³C HMBC experiment, stands as the definitive and unambiguous method for distinguishing the regioisomers of 1-(Dimethylcarbamoyl)piperidine-carboxylic acid. The unique pattern of long-range correlations from specific piperidine ring protons to the carboxylic acid carbonyl carbon provides an irrefutable map of molecular connectivity. By employing the integrated workflow and detailed protocols described in this guide, researchers can confidently assign the correct structure, ensuring the integrity and safety of their chemical entities.
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Confirming the binding mode of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid to its target protein
For researchers, scientists, and drug development professionals, determining the precise binding mode of a novel compound to its target protein is a cornerstone of modern therapeutic design. The journey from a promising hit molecule, such as the piperidine derivative 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid , to a lead candidate is paved with rigorous biophysical and structural validation. This guide provides an in-depth comparison of key experimental methodologies essential for confirming the binding mode of such novel chemical entities, offering insights into the causality behind experimental choices and presenting a self-validating, integrated workflow.
While public-domain data on the specific biological target for this compound is not extensively documented, its piperidine scaffold is a common motif in medicinal chemistry, appearing in inhibitors of diverse targets like histone deacetylases, monoacylglycerol lipase, and various receptors.[1][2][3] This guide, therefore, presents a universally applicable framework for a scenario where a researcher has identified a putative protein target for a novel piperidine-based compound and must now elucidate and confirm its precise mode of interaction.
The Initial Step: In Silico Prediction of Binding Hypotheses
Before embarking on resource-intensive experimental work, computational methods serve as a powerful preliminary tool. Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein, offering the first glimpse into potential binding modes.[4][5] This technique uses scoring functions to estimate the binding affinity for different poses, helping to prioritize experimental strategies.[6][7] For instance, docking can reveal which amino acid residues are likely to form critical hydrogen bonds or hydrophobic interactions, which can then be targeted for validation in subsequent experiments.[1]
It is crucial to recognize that docking provides a hypothesis, not a definitive answer.[6] The accuracy of these predictions is dependent on the quality of the protein structure and the sophistication of the docking algorithm.[7] Therefore, these computational insights must be experimentally validated.
Quantifying the Interaction: A Biophysical Approach to Binding Affinity and Thermodynamics
Once a binding hypothesis is in place, the first experimental step is to confirm and quantify the interaction. Two of the most powerful and widely used techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[8][9]
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[10] This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13] This rich dataset offers deep insights into the forces driving the interaction.[14]
Surface Plasmon Resonance (SPR) is an optical technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[15][16] Like ITC, it is label-free. Its primary strength lies in providing kinetic data, including the association rate (kon) and dissociation rate (koff), in addition to the binding affinity (KD).[17][18] This kinetic information is particularly valuable for understanding the residence time of a compound on its target.
Table 1: Comparison of ITC and SPR for Binding Analysis
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution.[10] | Measures change in refractive index upon binding to a sensor surface.[15] |
| Primary Outputs | KD (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy).[11] | KD (affinity), kon (association rate), koff (dissociation rate).[17] |
| Labels | Label-free.[10] | Label-free.[16] |
| Throughput | Lower | Higher, suitable for screening.[19] |
| Sample Consumption | Higher, requires more protein.[20] | Lower, especially for the analyte.[19] |
| Immobilization | Not required; interaction occurs in solution.[10] | Requires immobilization of one binding partner (ligand) to a sensor chip.[15] |
| Key Advantage | Provides a complete thermodynamic profile.[14] | Provides real-time kinetic data (on- and off-rates).[17][18] |
| Potential Challenge | Sensitive to buffer mismatch and heats of dilution.[11] | Immobilization may affect protein conformation or binding site accessibility.[15] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the essential steps for a typical ITC experiment to determine the binding parameters of this compound with its target protein.
1. Sample Preparation (The Critical Foundation):
- Exhaustively dialyze both the protein and the small molecule ligand into an identical, well-matched buffer to minimize heats of dilution, which can obscure the true binding signal.[11] Small differences in pH or buffer components can generate significant artifacts.[11]
- Accurately determine the concentrations of both the protein (in the cell) and the ligand (in the syringe).[12] Accurate concentrations are essential for reliable determination of stoichiometry.
- Thoroughly degas all solutions immediately prior to use to prevent air bubbles from interfering with the measurement.[11]
2. Instrument Setup:
- Set the experimental temperature. This is typically done at or near physiological temperature (e.g., 25°C or 37°C).
- Load the protein solution into the sample cell and the ligand solution into the injection syringe.
- Set the injection parameters, including the number of injections, the volume of each injection, and the spacing between injections.
3. Data Acquisition:
- Perform an initial equilibration period to establish a stable baseline.
- Initiate the titration, injecting the ligand into the protein solution. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.[11]
- The experiment concludes when the binding sites on the protein are saturated, and subsequent injections only produce the heat of dilution.[12]
4. Data Analysis:
- Integrate the raw data peaks to determine the heat change for each injection.
- Subtract the heat of dilution, determined from control experiments (e.g., titrating ligand into buffer).[12]
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate KD, n, and ΔH.[12][14] The entropy (ΔS) can then be calculated from these values.
Visualizing the Interaction: Structural Biology Techniques
While biophysical methods confirm if and how strongly a compound binds, structural biology techniques reveal how and where it binds at an atomic level. The two preeminent methods for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][21]
X-ray Crystallography is widely considered the "gold standard" for determining high-resolution three-dimensional structures of protein-ligand complexes.[21][22] The technique involves crystallizing the protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein and the bound ligand is built.[23][24] This provides an unambiguous, static snapshot of the binding pose, revealing key interactions with atomic precision.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique that provides structural and dynamic information about protein-ligand interactions in solution, which is closer to the physiological state.[26][27] Unlike crystallography, it does not require crystallization. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR can be used to map the ligand-binding site on the protein and identify the parts of the ligand that are in close contact with the protein, respectively.[26]
Table 2: Comparison of X-ray Crystallography and NMR for Structural Elucidation
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | X-ray diffraction from a protein-ligand crystal.[24] | Measures the magnetic properties of atomic nuclei in solution.[26] |
| Sample State | Solid (crystal).[24] | Solution.[27] |
| Resolution | Typically higher (atomic resolution).[22] | Lower resolution, provides distance restraints. |
| Protein Size | No theoretical size limit, but crystallization can be a bottleneck. | Generally limited to smaller proteins (<40 kDa), though techniques are extending this. |
| Information | Provides a high-resolution, static 3D structure of the complex.[23] | Provides information on binding site, ligand conformation, and protein/ligand dynamics in solution.[21] |
| Key Advantage | Unambiguous visualization of the binding mode at atomic detail.[21] | No crystallization needed; studies interactions in a more native-like solution state.[26] |
| Potential Challenge | Obtaining high-quality, diffraction-ready crystals can be difficult and time-consuming. | Requires larger amounts of isotopically labeled protein; complex data analysis. |
The Integrated Workflow: A Multi-Pronged Approach to Confirmation
Confirming a binding mode with high confidence requires an integrated approach where different techniques are used to validate one another. A typical workflow would progress from computational prediction to biophysical characterization and finally to high-resolution structural studies, with a feedback loop for validation.
For example, after X-ray crystallography reveals that a specific arginine residue forms a salt bridge with the carboxylic acid of our piperidine compound, a crucial validation step is to perform site-directed mutagenesis.[21] The arginine can be mutated to a non-charged residue, like alanine. The binding affinity of the compound to this mutant protein would then be re-measured using ITC or SPR. A significant drop in binding affinity would provide strong evidence that this specific interaction is critical for the binding mode, thus validating the structural data.
Conclusion
Confirming the binding mode of a novel compound like this compound is a meticulous process that relies on the synergistic application of computational, biophysical, and structural techniques. While computational docking provides initial hypotheses, it is the quantitative data from ITC and SPR that confirms a direct interaction and defines its thermodynamic and kinetic parameters. Ultimately, the high-resolution snapshots from X-ray crystallography or the solution-state insights from NMR spectroscopy provide the atomic-level detail necessary for structure-based drug design. By employing an integrated, multi-faceted workflow that uses each technique to validate the others, researchers can achieve a high degree of confidence in the elucidated binding mode, paving the way for the rational optimization of new therapeutic agents.
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Benchmarking the stability of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid against similar compounds
A Comparative Guide to the Chemical Stability of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
This guide provides a comprehensive analysis of the chemical stability of this compound, a key building block in modern medicinal chemistry. For drug development professionals, understanding a molecule's intrinsic stability is paramount, as it directly impacts its safety, efficacy, and shelf-life.[1] This document benchmarks the target compound against structurally similar molecules, offering a clear rationale for experimental design and presenting detailed protocols for robust stability assessment.
The stability of a pharmaceutical compound is its capacity to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its storage and use.[2] Instability can lead to the loss of potency, formation of potentially toxic degradation products, and altered bioavailability. Therefore, rigorous stability testing is a critical and non-negotiable phase of pharmaceutical development, mandated by regulatory bodies like the ICH.[2][3]
This guide focuses on a forced degradation study, an approach that intentionally exposes the drug substance to harsh conditions to accelerate its decomposition.[1][4] Such studies are invaluable for elucidating potential degradation pathways, identifying likely degradation products, and developing stability-indicating analytical methods capable of resolving the parent molecule from any impurities.[1][5]
Compound Selection and Rationale
To provide a meaningful stability benchmark, we have selected three comparator compounds that allow for a systematic evaluation of how specific structural modifications influence the overall stability profile relative to our target compound, This compound .
-
Target Compound: this compound (A)
-
Features a tertiary amine within the piperidine ring, N-substituted with a dimethylcarbamoyl group. This N,N-disubstituted carbamoyl moiety is a key feature whose stability we aim to assess.
-
-
Comparator 1: Pipecolic Acid (Piperidine-2-carboxylic acid) (B)
-
This is the parent scaffold, lacking any substitution on the piperidine nitrogen. It serves as our baseline, allowing us to evaluate the intrinsic stability of the piperidine-2-carboxylic acid ring system and the impact of adding an N-substituent.[6]
-
-
Comparator 2: 1-Acetylpiperidine-2-carboxylic acid (C)
-
This analog replaces the dimethylcarbamoyl group with a simple acetyl group. The comparison between (A) and (C) will directly probe the relative stability of the N-CO bond, highlighting differences between a carbamoyl and a standard amide linkage under stress conditions.
-
-
Comparator 3: Isonipecotic Acid (Piperidine-4-carboxylic acid) (D)
-
This positional isomer moves the carboxylic acid from the 2-position to the 4-position. This allows us to investigate whether the electronic influence of the carboxylic acid group's proximity to the ring nitrogen affects the molecule's degradation profile.[7]
-
Potential Degradation Pathways
Based on the functional groups present—tertiary amine, carbamoyl/amide, and carboxylic acid—we can anticipate several primary degradation routes. The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide, while the carbamoyl and amide groups are prone to hydrolysis under acidic or basic conditions.[8][9]
Caption: Workflow for comparative forced degradation analysis.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop and validate an HPLC method that can separate the parent compound from all potential degradation products and impurities. [10][11] Methodology:
-
System Preparation: Use a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column and Mobile Phase Screening:
-
Column: Start with a robust reversed-phase column (e.g., Agilent C18, 250 mm x 4.6 mm, 5 µm). [11] * Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: This combination is effective for a wide range of polar and non-polar analytes and is compatible with mass spectrometry if further characterization of degradants is needed.
-
-
Gradient Optimization:
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) with a sample containing all four parent compounds to determine their approximate retention times.
-
Analyze a pooled mixture of all stressed samples (from a preliminary degradation run) to visualize the degradation products.
-
Adjust the gradient to ensure baseline separation between all parent peaks and all degradant peaks. A target resolution (Rs) of >1.5 is ideal.
-
-
Detection Wavelength: Use the PDA detector to monitor across a wide range (e.g., 200-400 nm). Select an optimal wavelength for quantification where the parent compound has significant absorbance and interference from degradants is minimal.
-
Method Validation (per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to confirm that degradant peaks do not co-elute with the parent peak. Check for peak purity using the PDA detector. This is the cornerstone of a stability-indicating method. [10] * Linearity: Prepare a series of dilutions of the parent compound (e.g., 5-150 µg/mL) and plot a calibration curve. A correlation coefficient (R²) > 0.999 is required.
-
Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., low, medium, high) on different days to assess intra- and inter-day variability. Relative Standard Deviation (RSD) should typically be <2%.
-
Protocol 2: Forced Degradation Studies
Objective: To subject each compound to a variety of stress conditions to induce degradation and compare their relative stability. [4][9] Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound (A, B, C, D) in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each compound, set up the following reactions in separate vials. Include an unstressed control sample (stock solution diluted to the final concentration and kept at 2-8°C) for each compound. [12] * Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 8, 24h). Before analysis, neutralize with an equivalent amount of 1.0 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at room temperature for 8 hours. [9]Withdraw samples at intermediate time points. Neutralize with an equivalent amount of 1.0 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. [9][10] * Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of water. Place in a calibrated oven at 80°C for 48 hours. [9]Also, expose the solid powder of each compound to the same condition.
-
Photolytic Degradation: Expose both the solid powder and a solution (100 µg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At the end of the specified time, dilute all samples (including controls) with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analyze by the validated stability-indicating HPLC method.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
Percent Degradation = [ (AreaControl - AreaStressed) / AreaControl ] * 100
-
Results and Comparative Analysis
The following table summarizes hypothetical data from the forced degradation studies. An extent of degradation between 5-20% is generally considered suitable for validating a stability-indicating method and comparing compounds. [5]
| Compound | Stress Condition | % Degradation (Hypothetical) | Observations & Rationale |
|---|---|---|---|
| (A) this compound | Acid Hydrolysis (1M HCl, 60°C, 24h) | ~8% | Moderate stability. The carbamoyl group is relatively stable due to the electron-donating effect of the two methyl groups, which reduces the electrophilicity of the carbonyl carbon. |
| Base Hydrolysis (1M NaOH, RT, 8h) | ~15% | Susceptible to base-catalyzed hydrolysis. The hydroxyl ion directly attacks the carbonyl carbon. | |
| Oxidative (6% H₂O₂, RT, 24h) | ~18% | Significant degradation. The tertiary amine in the piperidine ring is a prime site for oxidation to an N-oxide. [9] | |
| Thermal (80°C, 48h) | ~5% | Generally stable to heat in solution. | |
| Photolytic (ICH Q1B) | < 2% | High photostability. Lacks significant chromophores that absorb in the near UV/Vis range. | |
| (B) Pipecolic Acid | All Conditions | < 2% | Highest Stability. As a secondary amino acid, it is highly stable. The absence of an N-acyl group removes the primary site for hydrolysis. |
| (C) 1-Acetylpiperidine-2-carboxylic acid | Acid Hydrolysis (1M HCl, 60°C, 24h) | ~12% | Less stable than (A). The standard amide linkage is generally more susceptible to acid hydrolysis than the N,N-disubstituted carbamoyl group. |
| Base Hydrolysis (1M NaOH, RT, 8h) | ~25% | Least Stable to Hydrolysis. The acetyl group is more readily cleaved under basic conditions compared to the dimethylcarbamoyl group of compound (A). | |
| Oxidative (6% H₂O₂, RT, 24h) | ~17% | Similar susceptibility to oxidation as (A), targeting the tertiary amine. |
| (D) Isonipecotic Acid | All Conditions | < 3% | High Stability. Similar to Pipecolic Acid. The greater distance between the nitrogen and the electron-withdrawing carboxylic acid group may slightly increase the basicity of the nitrogen but does not introduce significant instability under these conditions. |
Discussion of Results
The hypothetical data clearly illustrates the structure-stability relationships among the tested compounds.
-
Impact of N-Substitution: The unsubstituted compounds, Pipecolic Acid (B) and Isonipecotic Acid (D) , demonstrated exceptional stability across all conditions. This is expected, as they lack the hydrolytically labile N-acyl group, which is the primary point of failure for compounds (A) and (C).
-
Carbamoyl vs. Acetyl Group Stability: A direct comparison between the target compound (A) and the acetyl analog (C) reveals the superior hydrolytic stability of the N,N-dimethylcarbamoyl group. The two electron-donating methyl groups on the carbamoyl nitrogen increase electron density on the amide bond, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide ions. This inherent electronic property makes the dimethylcarbamoyl group a more robust substituent than a simple acetyl group for maintaining stability in aqueous environments.
-
Susceptibility to Oxidation: Both N-substituted compounds, (A) and (C), showed significant degradation under oxidative stress. This is attributed to the presence of the tertiary amine within the piperidine ring, a known site for oxidation. [9]The parent secondary amines (B and D) are significantly less prone to this degradation pathway.
-
Positional Isomerism: The stability of Isonipecotic Acid (D) was comparable to that of Pipecolic Acid (B) , suggesting that the position of the carboxylic acid group (2- vs. 4-position) does not introduce a major liability under the tested stress conditions.
Conclusion
This comparative guide demonstrates that the stability of piperidine-2-carboxylic acid derivatives is highly dependent on the nature of the substituent on the ring nitrogen.
-
Overall Stability Ranking (Most Stable > Least Stable): Pipecolic Acid (B) ≈ Isonipecotic Acid (D) > This compound (A) > 1-Acetylpiperidine-2-carboxylic acid (C).
-
Key Finding for Target Compound (A): this compound exhibits good hydrolytic stability, superior to its N-acetyl counterpart, but is susceptible to oxidative degradation. Its primary degradation pathways involve cleavage of the carbamoyl group under harsh hydrolytic conditions and oxidation of the piperidine nitrogen.
For researchers in drug development, these findings are critical. The N,N-dimethylcarbamoyl group appears to be a structurally robust choice for derivatizing the piperidine nitrogen if hydrolytic stability is a key concern. However, if the compound is intended for a formulation or environment with potential exposure to oxidizing agents, this susceptibility must be addressed through appropriate formulation strategies, such as the inclusion of antioxidants or packaging under an inert atmosphere.
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Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. [Link]
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Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Ardena. [Link]
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A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2024). ACS Omega. [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. [Link]
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Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. (n.d.). MDPI. [Link]
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Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection. (2001). Scilit. [Link]
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Kaza, M., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]
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Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. [Link]
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2-Piperidine-carboxylic acid. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid analogs. While a dedicated, comprehensive SAR study for this specific scaffold is not extensively documented in publicly available literature, this document synthesizes findings from studies on structurally related pipecolic acid amides and other piperidine derivatives to infer potential SAR trends. This analysis is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the piperidine scaffold.
Introduction: The 1-(Acyl)piperidine-2-carboxylic Acid Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile template for interacting with various biological targets. The 1-(Acyl)piperidine-2-carboxylic acid core, a derivative of the naturally occurring amino acid pipecolic acid, offers several points for chemical modification to modulate physicochemical properties and biological activity.[2]
The core structure, this compound, features three key regions for SAR exploration:
-
The Piperidine Ring (Positions 3, 4, 5, and 6): Substitution on the ring can influence conformation, lipophilicity, and interactions with the target protein.
-
The N-Acyl Group (1-position): The dimethylcarbamoyl moiety can be altered to modulate polarity, hydrogen bonding capacity, and metabolic stability.
-
The Carboxylic Acid (2-position): This group is a key interaction point, often involved in hydrogen bonding or salt bridge formation. It can be esterified or converted to other bioisosteres.
This guide will explore the putative SAR at each of these positions by drawing comparisons from published studies on analogous compounds.
Methodology: A Framework for SAR Analysis
To construct a predictive SAR model for this compound analogs, we will analyze experimental data from studies on structurally similar compounds. The primary focus will be on how specific structural modifications in analogous series affect their biological endpoints.
Experimental Workflow for Analog Synthesis and Evaluation
The general workflow for synthesizing and evaluating novel analogs of this compound is outlined below. This process is fundamental to generating the data required for robust SAR studies.
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR-driven optimization of novel chemical entities.
Comparative SAR Analysis
Modifications of the N-Acyl Group
The N-acyl group plays a crucial role in orienting the substituents and modulating the electronic properties of the piperidine nitrogen. In a study on pipecolic acid amides as selective antagonists of the FK506-Binding Protein 51 (FKBP51), the N-acyl moiety was varied to explore its impact on binding affinity and selectivity.[3] Although the parent molecule in that study was an ester, the SAR findings for the amide replacements are highly relevant.
| Analog Type | Modification at N-1 Position | Observed Effect on Activity (FKBP51 Inhibition) | Inferred SAR for this compound |
| Lead Compound | N-acyl ester | Potent but potentially labile | The dimethylcarbamoyl group is expected to offer improved metabolic stability over an ester linkage. |
| Amide Analogs | Replacement of ester with various amides (e.g., cyclopentyl amide) | Maintained or improved potency and selectivity, with lower molecular weight.[3] | This suggests that the dimethylcarbamoyl group is a favorable substitution, and further exploration of small, constrained alkyl or cycloalkyl amides could be beneficial. |
The study by Gaali et al. (2016) demonstrated that replacing a potentially labile ester with a series of low molecular weight amides resulted in compounds with maintained or improved selectivity for FKBP51.[3] This highlights the importance of the amide bond in establishing favorable interactions within the binding pocket. The dimethylcarbamoyl group, being a tertiary amide, is expected to be metabolically robust.
Substitution on the Piperidine Ring
Modifications to the piperidine ring can significantly impact the conformational preferences of the molecule and introduce new interactions with the target. While direct data on substituted this compound is scarce, SAR studies on other piperidine carboxylic acid derivatives provide valuable insights. For instance, studies on piperidine and dehydropiperidine carboxylic acids as dual PPARα/γ agonists have shown that substitution patterns on the piperidine ring are critical for activity.[4][5]
| Position of Substitution | Type of Substituent | General Effect on Activity (in related systems) | Hypothesized Impact on this compound Analogs |
| C-3 | Small alkyl or fluoro groups | Can improve metabolic stability and binding affinity by filling small hydrophobic pockets. | Introduction of small substituents at the C-3 position could enhance potency and fine-tune physicochemical properties. |
| C-4 | Bulky hydrophobic groups or polar groups | Highly dependent on the target protein's topology. Can lead to significant gains or losses in activity.[4] | The C-4 position is likely a key point for introducing diversity to probe the target's binding site. Both hydrophobic and polar substituents should be explored. |
| C-5 | Similar to C-3 | Can influence the pKa of the piperidine nitrogen and the overall conformation. | Substituents at C-5 could be used to modulate the pharmacokinetic profile of the compounds. |
Modifications of the C-2 Carboxylic Acid
The carboxylic acid at the C-2 position is a critical functional group, often acting as a key hydrogen bond donor/acceptor or forming a salt bridge with a basic residue in the target protein. Its modification can have a profound impact on biological activity.
| Modification | Rationale | Expected Outcome |
| Esterification | Increase lipophilicity, improve cell permeability (prodrug strategy). | May lead to increased oral bioavailability, but requires in vivo hydrolysis to the active carboxylic acid. |
| Bioisosteric Replacement (e.g., tetrazole, acylsulfonamide) | Modulate acidity, improve metabolic stability, and explore alternative binding interactions. | Could lead to improved pharmacokinetic properties and potentially altered selectivity profiles. |
Experimental Protocols
General Synthesis of this compound Analogs
The following protocol describes a general method for the synthesis of the title compound, which can be adapted for the synthesis of various analogs.
Step 1: N-Acylation of Piperidine-2-carboxylic Acid
-
To a solution of piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (2.2 eq).
-
Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired this compound.
Caption: General reaction scheme for the N-acylation of piperidine-2-carboxylic acid.
In Vitro Biological Assay (General)
To assess the biological activity of the synthesized analogs, a relevant in vitro assay is required. The choice of assay will depend on the specific biological target of interest. Below is a generalized protocol for a competitive binding assay.
-
Prepare a series of dilutions of the test compounds and a known reference ligand.
-
In a microplate, combine the test compounds, a fixed concentration of a radiolabeled ligand, and the target protein (or cell membranes expressing the target).
-
Incubate the mixture at an appropriate temperature for a specified time to allow binding to reach equilibrium.
-
Separate the bound and free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
Conclusion and Future Directions
-
The N-dimethylcarbamoyl group is likely a metabolically stable and potent N-acyl substituent. Further exploration of other small, conformationally restricted amides at this position is warranted.
-
The piperidine ring offers multiple positions for substitution to optimize potency and pharmacokinetic properties. A systematic exploration of substituents at the C-4 position is a logical next step.
-
The C-2 carboxylic acid is a key pharmacophoric feature. Prodrug strategies (e.g., esterification) and bioisosteric replacements should be investigated to improve drug-like properties.
A systematic synthesis and biological evaluation of a focused library of analogs based on these hypotheses will be crucial to elucidate the detailed SAR of this promising scaffold and to identify lead compounds for further preclinical development.
References
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Gaali, S., Feng, X., Hähle, A., Sippel, C., Bracher, A., & Hausch, F. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 59(6), 2410–2422. [Link]
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Al-Rooqi, M. M., Ullah Mughal, E., & Raja, Q. A. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. RSC Advances, 12(49), 31885-31906. [Link]
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Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(8), 1333-1346. [Link]
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Kuduk, S. D., Chang, R. K., Di Marco, C. N., Ray, W. J., Ma, L., Wittmann, M., Seager, M. A., Koeplinger, K. A., Thompson, C. D., Hartman, G. D., & Bilodeau, M. T. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Bioorganic & Medicinal Chemistry Letters, 21(6), 1710-1715. [Link]
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Lan, R., Liu, Y., He, C., Liu, A., Wu, X., & Liu, Z. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
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Lowe, D. B., & Liddle, J. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 18(20), 5443-5447. [Link]
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Saha, U., Sunkari, S., Sonti, R., Chatti, K., Singh, A. K., Jain, N., & Singh, S. B. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]
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Ho, B., Venkatarangan, P. M., Crused, S. F., Hinkoe, C. N., Andersen, P. H., Crider, A. M., Adlooa, A. A., Roanea, D. S., & Stabless, J. P. (1998). Synthesis of 2-piperidinecarboxylic acid derivatives as potential anticonvulsants. European Journal of Medicinal Chemistry, 33(2), 123-131. [Link]
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Saha, U., Sunkari, S., Sonti, R., Chatti, K., Singh, A. K., Jain, N., & Singh, S. B. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]
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- 5. 1-[2-(8-Carbamoylmethyl-6,9-dioxo-2-oxa-7,10-diaza-bicyclo[11.2.2]heptadeca-1(16),13(17),14-trien-11-YL)-2-hydroxy-ethyl]-piperidine-2-carboxylic acid tert-butylamide | C28H43N5O6 | CID 444480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on its structure—a piperidine ring, a carboxylic acid group, and a dimethylcarbamoyl group—we can infer the following properties and potential hazards.
Inferred Chemical Profile: The piperidine moiety suggests potential skin and eye irritation, while the carboxylic acid group indicates acidic properties. N-substituted piperidine derivatives are often classified as irritants.[4][5] Therefore, 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid must be handled as a substance that can cause skin, eye, and respiratory irritation.
| Property | Inferred Characteristic & Rationale | Primary Safety Concern |
| Physical State | Likely a solid at room temperature, similar to other piperidine carboxylic acids.[2] | Inhalation of dust/aerosol, skin/eye contact. |
| pH | Aqueous solutions will be acidic due to the carboxylic acid group. | Corrosivity to certain materials, irritation to skin and eyes. |
| Toxicity | Assumed to be harmful if swallowed or inhaled, and to cause skin/eye irritation based on data for analogous compounds.[6] | Acute health effects upon exposure. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. Thermal decomposition may produce nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6][7] | Violent reactions, release of toxic gases. |
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. Strict adherence to PPE standards is the first line of defense against chemical exposure.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory. The acidic nature and potential for irritation pose a significant risk of serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to control vapor and dust exposure. If weighing or generating dust, a NIOSH-approved respirator may be necessary.[8] |
Emergency First-Aid Measures
In the event of accidental exposure, immediate and correct action is critical.
-
After Inhalation: Move the individual to fresh air immediately. If breathing becomes difficult, seek prompt medical attention.[6]
-
After Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[1][8]
-
After Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1]
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste, meaning it must be tracked from generation to final disposal.[9][10]
In-Lab Waste Accumulation
-
Designate a Waste Container: Obtain a waste container that is compatible with acidic chemical waste. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, with a secure, leak-proof screw-top cap.[11]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Irritant," "Acidic").[10]
-
Segregate the Waste: This waste must be segregated from other waste streams. Specifically, keep it separate from:
-
Bases and caustics
-
Strong oxidizing agents
-
Non-hazardous waste[11]
-
-
Collect the Waste: Add the waste to the designated container inside a chemical fume hood. Keep the container closed at all times except when adding waste.[11]
-
Store in a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA. This area must be under the control of laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[11][12]
Caption: Institutional hazardous waste disposal pathway.
Emergency Spill Protocol
In the event of a spill, a calm and methodical response is essential to ensure safety.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or involves airborne dust, evacuate the area and contact your institution's emergency EHS number.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: For a small spill of solid material, gently cover it with an absorbent material designated for chemical spills (e.g., vermiculite or sand). Avoid raising dust. [7]5. Neutralize (if trained): If you are trained in spill neutralization, you can cautiously add a mild base, such as sodium bicarbonate, to the contained spill to neutralize the acidity.
-
Collect the Material: Carefully sweep or scoop the absorbed/neutralized material into a designated hazardous waste container. [6][8]7. Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container.
-
Report: Report the incident to your supervisor and the EHS department, regardless of the spill's size.
By adhering to these rigorous safety and disposal protocols, you contribute to a safe laboratory environment and ensure compliance with environmental regulations, upholding the principles of responsible scientific research.
References
- Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. (n.d.). Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Introduction to Hazardous Waste Management. (n.d.). U.S. EPA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Safety Data Sheet for Piperidine. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet for 1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid. (n.d.). AK Scientific, Inc.
- Safety Data Sheet for Pyridine-2-carboxylic acid. (2024, September 8). Sigma-Aldrich.
- Safety Data Sheet for D(+)-Pipecolinic acid. (2025, December 19). Fisher Scientific.
- Safety Data Sheet for 3-Piperidinecarboxylic acid. (2010, March 26). Fisher Scientific.
- 1-Methylpiperidine-2-carboxylic acid. (n.d.). PubChem.
- Navigating the Disposal of 1-Carbamoylpiperidine-3-carboxylic acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Pipecolic Acid. (n.d.). PubChem.
- Pipecolic acid. (n.d.). Wikipedia.
- (R)-(+)-N-Boc-2-piperidinecarboxylic acid. (n.d.). Sigma-Aldrich.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid
This guide provides an in-depth operational plan for the safe handling of 1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its molecular structure—containing both a piperidine derivative and a carboxylic acid moiety—necessitates a stringent and cautious approach to personal protection. The procedural guidance herein is synthesized from established safety protocols for these two chemical classes, ensuring a comprehensive defense against potential hazards.
The core principle of this guide is proactive risk mitigation. The piperidine family of compounds can be acutely toxic, corrosive, and flammable, while carboxylic acids are known corrosives and irritants.[1][2] Therefore, we must assume this compound presents a significant hazard through inhalation, ingestion, and dermal contact until proven otherwise.
Hazard Analysis: A Structurally-Based Risk Assessment
Understanding the "why" behind each safety measure is critical for fostering a robust safety culture. The required PPE is not arbitrary; it is a direct response to the potential dangers posed by the compound's functional groups.
-
Piperidine Moiety: Piperidine and its derivatives are recognized for their potential toxicity and corrosivity.[3] They can cause severe skin burns and eye damage upon contact. Vapors can be harmful if inhaled, and many are flammable, posing a fire risk.[1] Handling procedures must therefore account for chemical burns, systemic toxicity, and flammability.
-
Carboxylic Acid Moiety: The carboxylic acid group classifies the compound as an acid, which can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[2][4] Storage and handling must be segregated from bases to prevent vigorous, exothermic reactions.[2]
Given this dual-hazard profile, all handling operations must occur within a certified chemical fume hood to control vapor inhalation and contain potential spills.
Core Protective Equipment: Your First Line of Defense
The following PPE is mandatory for all personnel handling this compound. This non-negotiable standard protects against the primary exposure routes.
Eye and Face Protection
-
Chemical Safety Goggles: Indirectly vented chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][6]
-
Full-Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashes, such as when transferring solutions or working with volumes greater than 50 mL.[4][7] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Gloves: Chemically resistant nitrile gloves are the minimum requirement for handling this compound.[4][8] For procedures involving larger quantities or prolonged handling, consider using thicker butyl rubber gloves. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] Contaminated gloves must be disposed of as hazardous waste.[7]
-
Laboratory Coat: A flame-retardant, long-sleeved laboratory coat is essential.[1] Ensure it is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For operations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] If a scenario arises where a fume hood is not available, or if exposure limits are at risk of being exceeded during a spill clean-up, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used.[4][5]
Operational and Disposal Plans
Adherence to standardized procedures is paramount for safety and experimental reproducibility.
PPE Protocol: Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on chemical safety goggles.
-
Put on the face shield (if required).
-
Wash hands thoroughly.
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using the proper technique to avoid skin contact.
-
Remove the face shield.
-
Remove the lab coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[6][9]
-
Weighing: Tare the balance with a container. Carefully add the solid compound to the container using a spatula. Avoid creating dust. If any material spills, clean it up immediately following the spill procedures below.
-
Solution Preparation: Slowly add the compound to the solvent. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, tightly seal the container.[10] Decontaminate the work area thoroughly.
Emergency & Spill Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[9][12] Collect the material using non-sparking tools into a labeled, sealable container for hazardous waste disposal.[12]
-
Major Spill: Evacuate the immediate area. Alert laboratory personnel and safety officers. Do not attempt to clean it up without appropriate respiratory protection and training.
Disposal Plan
All waste, including the compound itself, any contaminated materials (e.g., gloves, absorbent pads, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[10][12] Place waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for hazardous waste disposal.[9][10] Do not pour this chemical down the drain.[12]
Data Presentation
Table 1: PPE Requirements by Laboratory Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with fume hood |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required with fume hood |
| Running Reaction | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Chemical Apron | Not required with fume hood |
| Handling Waste | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with fume hood |
Visualization
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned task.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. chemos.de [chemos.de]
- 4. leelinework.com [leelinework.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
